L-Serine tert.butyl ester hydrochloride
Description
BenchChem offers high-quality L-Serine tert.butyl ester hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Serine tert.butyl ester hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
197.7 |
|---|---|
Origin of Product |
United States |
Foundational & Exploratory
chemical properties of L-Serine tert-butyl ester hydrochloride
An In-Depth Technical Guide to the Chemical Properties of L-Serine tert-butyl ester hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Serine tert-butyl ester hydrochloride is a pivotal derivative of the amino acid L-serine, engineered for enhanced utility in complex organic synthesis. By temporarily masking the carboxylic acid moiety, the tert-butyl ester group facilitates a multitude of chemical transformations on other parts of the molecule, particularly in the precise and sequential construction of peptides. This guide offers a comprehensive exploration of its core chemical properties, reactivity, and analytical characterization. It provides field-proven insights and detailed experimental protocols essential for its effective application in research and pharmaceutical development, grounding all claims in authoritative references to ensure scientific integrity.
Introduction: The Strategic Importance of Carboxyl Protection
In the intricate field of drug development and peptide synthesis, controlling the reactivity of multifunctional molecules is paramount. L-serine, with its primary amine, carboxylic acid, and side-chain hydroxyl group, presents a classic challenge. Unwanted side reactions can lead to low yields, complex purification procedures, and compromised biological activity. The strategy of using protecting groups is the cornerstone of modern synthetic chemistry, allowing chemists to selectively block and unmask functional groups with precision.
L-Serine tert-butyl ester hydrochloride serves as a crucial building block where the carboxylic acid is protected as a tert-butyl ester.[1] This specific protection scheme is valued for its stability across a range of reaction conditions, yet it allows for facile removal under specific acidic environments.[2][3] This guide delves into the chemical principles that make this compound an indispensable tool for chemists, particularly in the synthesis of complex biomolecules and therapeutic agents.[1][4]
Physicochemical and Structural Properties
The hydrochloride salt form of L-Serine tert-butyl ester enhances its stability and can improve solubility in certain systems, making it a convenient solid for handling and storage.[1][5] Its physical and chemical attributes are fundamental to its application in synthetic workflows.
Data Summary
A consolidation of its key properties is presented below for easy reference.
| Property | Value | References |
| Chemical Name | L-Serine tert-butyl ester hydrochloride | [6] |
| Synonyms | L-Ser-OtBu·HCl, L-β-Hydroxyalanine tert-butyl ester hydrochloride | [1][6] |
| CAS Number | 106402-41-9 | [1][6] |
| Molecular Formula | C₇H₁₅NO₃·HCl | [1] |
| Molecular Weight | 197.66 g/mol | [1] |
| Appearance | White to off-white powder/crystalline solid | [1][7] |
| Melting Point | 170 - 177 °C (338 - 350.6 °F) | [7] |
| Purity | Typically ≥98% | [1] |
| Storage Conditions | Store at ≤ -15 °C, often under desiccated conditions | [1] |
Structural Elucidation
The core structure consists of the L-serine backbone with its α-amino group protonated (as a hydrochloride salt) and its carboxylic acid group esterified with a tert-butyl group. The side-chain hydroxyl group remains unprotected.
Caption: Structure of L-Serine tert-butyl ester hydrochloride.
Spectroscopic and Analytical Characterization
Authenticating the structure and assessing the purity of L-Serine tert-butyl ester hydrochloride is critical. Standard spectroscopic methods are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group. Other signals will correspond to the protons on the α- and β-carbons and the hydroxyl group.
-
¹³C NMR : The carbon spectrum will show distinct signals for the quaternary and methyl carbons of the tert-butyl group, in addition to the signals for the carbonyl carbon and the α- and β-carbons of the serine backbone.
-
-
Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for the N-H bonds of the ammonium salt, the C=O stretch of the ester, and the O-H stretch of the hydroxyl group.
-
Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information.
-
Purity Analysis : High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of the compound, often achieving ≥99% for commercial-grade material.[8]
Reactivity and Chemical Behavior
The utility of L-Serine tert-butyl ester hydrochloride is defined by its reactivity profile—specifically, the stability of the tert-butyl ester under certain conditions and its selective removal under others.
Stability
The tert-butyl ester is generally stable under neutral and basic conditions, making it compatible with a wide range of synthetic transformations, including Fmoc-based peptide synthesis where piperidine is used for deprotection.[2] However, some sources note that the compound can be sensitive to moisture and light, recommending refrigerated and desiccated storage.[9][10]
Key Reaction: Acid-Catalyzed Deprotection
The primary chemical transformation for this compound is the cleavage of the tert-butyl ester to regenerate the carboxylic acid. This reaction is efficiently catalyzed by strong acids, such as trifluoroacetic acid (TFA).
Mechanism of Deprotection: The reaction proceeds via a mechanism that leverages the formation of the highly stable tert-butyl carbocation.
-
Protonation : The carbonyl oxygen of the ester is protonated by the strong acid, making the carbonyl carbon more electrophilic.
-
Cleavage : The C-O bond of the ester cleaves, releasing the free carboxylic acid and the tertiary carbocation.
-
Cation Quenching : The tert-butyl cation is highly reactive and can be "quenched" by a nucleophile or eliminated to form isobutylene. In peptide synthesis, scavengers like triisopropylsilane (TIS) or water are added to the cleavage cocktail to trap these cations and prevent them from reacting with sensitive amino acid residues (e.g., tryptophan or cysteine).[2]
Caption: Mechanism of acid-catalyzed tert-butyl ester deprotection.
Applications in Peptide Synthesis
L-Serine tert-butyl ester hydrochloride is a valuable building block in solution-phase peptide synthesis.[1] By protecting the C-terminus, the free N-terminus can participate in a coupling reaction with the activated C-terminus of another protected amino acid. Following the coupling, the tert-butyl group can be removed to allow for further chain elongation. This strategic protection prevents the amino acid from polymerizing with itself and allows for the controlled, stepwise assembly of a defined peptide sequence.[11][12]
Experimental Protocols
The following protocols are illustrative and should be adapted based on the specific substrate and scale. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[13][14]
Protocol 1: Deprotection of L-Serine tert-butyl ester hydrochloride
This protocol describes the removal of the tert-butyl ester using trifluoroacetic acid (TFA) to yield L-Serine.
Materials:
-
L-Serine tert-butyl ester hydrochloride
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Rotary evaporator
-
Centrifuge and centrifuge tubes (optional)
Methodology:
-
Dissolution : Dissolve L-Serine tert-butyl ester hydrochloride in dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.
-
Acid Addition : Cool the solution in an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) to the solution while stirring. The final concentration is often a 1:1 mixture of DCM and TFA.[2]
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Solvent Removal : Remove the DCM and TFA under reduced pressure using a rotary evaporator. The resulting residue will be crude L-Serine as its TFA salt.
-
Precipitation : Add a sufficient volume of cold diethyl ether to the residue to precipitate the product as a solid.
-
Isolation : Collect the solid product by filtration or by centrifugation followed by decantation of the ether.
-
Washing : Wash the solid with additional portions of cold diethyl ether to remove residual TFA and other soluble impurities.
-
Drying : Dry the final product, L-Serine, under high vacuum.
Caption: Experimental workflow for the deprotection of L-Serine tert-butyl ester.
Safety and Handling
While L-Serine tert-butyl ester hydrochloride is not classified as a hazardous substance under OSHA 2024 regulations, standard laboratory safety practices are essential.[7]
-
Personal Protective Equipment (PPE) : Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling the compound.[7][13]
-
Handling : Avoid creating dust. Use in a well-ventilated area or a fume hood. Keep away from heat and sources of ignition.[14]
-
Storage : Store in a tightly sealed container in a cool, dry place. For long-term stability, refrigeration (≤ -15 °C) is recommended.[1] The compound may be moisture and light sensitive.[9]
-
Incompatibilities : Avoid contact with strong oxidizing agents.[7][9]
-
First Aid : In case of contact, wash skin thoroughly with soap and water.[14] For eye contact, flush with plenty of water for at least 15 minutes.[9] If inhaled or ingested, seek medical attention.[9][13]
Conclusion
L-Serine tert-butyl ester hydrochloride is a strategically designed amino acid derivative that offers robust protection of the carboxylic acid functional group. Its chemical properties—namely its stability to a range of reagents and its clean, efficient deprotection under acidic conditions—make it a highly valuable tool in synthetic organic chemistry. For researchers in drug discovery and peptide synthesis, a thorough understanding of its reactivity, handling, and analytical profile is fundamental to leveraging its full potential in the creation of novel and complex molecules.
References
-
The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development. Benchchem. 2
-
CAS 51537-21-4: O-tert-butyl-L-serine tert-butyl ester hydrochloride. CymitQuimica. 5
-
L -serine tert-butyl ester = 98.0 AT 51537-21-4. Sigma-Aldrich.
-
O-tert-Butyl-L-serine methyl ester hydrochloride | 17114-97-5. ChemicalBook.
-
The Role of O-tert-Butyl-L-serine in Pharmaceutical Intermediate Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
-
L-Serine tert-butyl ester hydrochloride. Chem-Impex.
-
Safety Data Sheet. Chem-Impex.
-
Material Safety Data Sheet. Cellseco.
-
O-tert-Butyl-L-serine methyl ester hydrochloride(17114-97-5) 1H NMR spectrum. ChemicalBook.
-
SAFETY DATA SHEET - O-tert-Butyl-L-serine tert-butyl ester hydrochloride. Fisher Scientific.
-
Preparation method of O-tert-butyl-L-serine methyl ester and O-tert-butyl-L-serine aqueous solution. Patsnap Eureka.
-
L-Serine tert-butyl ester hydrochloride | CAS 106402-41-9. Santa Cruz Biotechnology.
-
SAFETY DATA SHEET - O-tert-Butyl-L-serine tert-Butyl Ester Hydrochloride. Tokyo Chemical Industry.
-
SAFETY DATA SHEET - L-Serine. ThermoFisher.
-
bmse000867 L-Serine at BMRB. Biological Magnetic Resonance Bank.
-
Fmoc-L-serine tert-butyl ester. Chem-Impex.
-
Boc-L-serine tert-butyl ester. Chem-Impex.
-
Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. RSC Publishing.
-
O-tert-Butyl-L-serine, 98%. Thermo Fisher Scientific.
-
Supporting Information: Synthesis of O-benzyl-L-serine. Polymer Chemistry.
-
O-tert-Butyl-L-serine tert-Butyl Ester Hydrochloride | 51537-21-4. TCI Chemicals.
-
Reagent-free continuous thermal tert-butyl ester deprotection. PubMed.
-
Process for preparing amino acid tert-butyl ester hydrochloric acid salts. Google Patents.
-
Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. National Institutes of Health.
-
L-serine, methyl ester, hydrochloride. NIST WebBook.
-
L-Serine-N-Fmoc, O-tert-butyl ether (1-¹³C, 99%). Cambridge Isotope Laboratories, Inc..
-
L-Serine tert-butyl ester hydrochloride | 106402-41-9. Sigma-Aldrich.
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Technical Whitepaper: Molecular Architecture and Application Dynamics of H-Ser-OtBu·HCl
Technical Whitepaper: Molecular Architecture and Application Dynamics of H-Ser-OtBu[1]·HCl
Executive Summary
H-Ser-OtBu·HCl (L-Serine tert-butyl ester hydrochloride) represents a critical intermediate in modern peptide synthesis, specifically designed to mitigate one of the most persistent side reactions in serine-containing peptide chains: diketopiperazine (DKP) formation .[1] This guide analyzes the physicochemical properties, synthesis logic, and application protocols of this derivative, providing researchers with the causal understanding necessary to optimize solid-phase and solution-phase workflows.
Molecular Architecture & Physicochemical Properties[1][2]
The structural integrity of H-Ser-OtBu[1]·HCl relies on the orthogonal protection of the C-terminal carboxyl group with a bulky tert-butyl moiety, while the amine remains protonated as a hydrochloride salt to ensure stability and solubility.
Structural Analysis[1]
-
Core Scaffold: L-Serine (2-amino-3-hydroxypropanoic acid).[1]
-
C-Terminal Protection: tert-Butyl ester (-OtBu).[1] This group provides significant steric bulk, shielding the carbonyl carbon from nucleophilic attack. It is acid-labile (cleavable by TFA) but stable to basic conditions (e.g., piperidine used in Fmoc removal).[1]
-
N-Terminal State: Free amine, stabilized as the hydrochloride salt ([1]·HCl). This protonation prevents auto-condensation and enhances shelf-life.[1]
-
Side Chain: Free hydroxyl group (-OH).[1] This allows for subsequent site-specific glycosylation or phosphorylation if required, or further protection (e.g., trityl) in complex schemes.[1]
Key Data Summary
| Property | Specification |
| Chemical Name | L-Serine tert-butyl ester hydrochloride |
| CAS Number | 106402-41-9 |
| Molecular Formula | C₇H₁₅NO₃[1][2] · HCl (C₇H₁₆ClNO₃) |
| Molecular Weight | 197.66 g/mol |
| Melting Point | 170–177 °C (Decomposes) |
| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in non-polar organics |
| Appearance | White to off-white crystalline powder |
| Hygroscopicity | Moderate (Store desiccated at -20°C) |
Molecular Connectivity Diagram
The following diagram illustrates the functional connectivity and the specific lability of the protective groups.
Figure 1: Molecular connectivity highlighting the steric shielding provided by the tert-butyl ester.[1]
Synthesis & Manufacturing Logic
The synthesis of H-Ser-OtBu[1][2]·HCl is non-trivial due to the risk of racemization and the need to keep the side-chain hydroxyl group free while esterifying the carboxyl group.
Primary Synthesis Route: Isobutylene Addition
The most authoritative industrial method involves the direct esterification of L-Serine with isobutylene.
-
Protonation: L-Serine is suspended in a solvent (e.g., dioxane or DCM) with a strong acid catalyst (typically sulfuric acid or perchloric acid).[1]
-
Alkylation: Isobutylene gas is introduced under pressure.[1] The acid catalyst promotes the formation of the tert-butyl cation, which attacks the carboxylic acid oxygen.
-
Note: Conditions must be controlled to prevent O-alkylation of the side-chain hydroxyl (formation of Ser(tBu)-OtBu).[1]
-
-
Salt Exchange: The resulting salt is converted to the hydrochloride form, usually by precipitation with HCl in diethyl ether.
Alternative Route: Transesterification
Reaction of L-Serine methyl ester hydrochloride with tert-butyl acetate in the presence of perchloric acid.[1] This method avoids the use of gaseous isobutylene but requires careful handling of perchlorates.
Critical Application: Prevention of Diketopiperazine (DKP)[1]
The primary utility of H-Ser-OtBu[1]·HCl in drug development is the suppression of diketopiperazine (DKP) formation, a cyclization side reaction that terminates peptide chain growth and reduces yield.
The DKP Mechanism
In peptide synthesis, particularly when Proline is the second residue (e.g., H-Pro-Ser-...), the free N-terminal amine of the dipeptide can back-bite the C-terminal ester carbonyl.[1][3] This forms a stable six-membered ring (DKP) and cleaves the dipeptide from the resin or the protecting group.[1]
Why OtBu?
Standard methyl or ethyl esters are sterically unhindered, allowing this back-biting to occur rapidly.[1] The tert-butyl group of H-Ser-OtBu[1][2][4]·HCl introduces massive steric hindrance, effectively blocking the nucleophilic attack of the amine on the carbonyl carbon.
Experimental Workflow: DKP Control Strategy
The following Graphviz diagram details the mechanistic pathway where H-Ser-OtBu[1]·HCl salvages the synthesis compared to standard esters.
Figure 2: Mechanistic comparison showing how the tert-butyl group prevents DKP formation.
Analytical Characterization
To validate the identity and purity of H-Ser-OtBu·HCl, the following analytical signatures should be confirmed.
Proton NMR (¹H-NMR) in DMSO-d₆[1]
-
δ 1.45 ppm (s, 9H): Characteristic singlet of the tert-butyl group (C(CH₃)₃).[1]
-
δ 3.80 - 3.95 ppm (m, 2H): Beta-protons (CH₂-OH).[1]
-
δ 4.05 ppm (t, 1H): Alpha-proton (CH-NH₂).[1]
-
δ 5.20 ppm (br s, 1H): Side chain hydroxyl (-OH).[1]
-
δ 8.40 ppm (br s, 3H): Ammonium protons (NH₃⁺), typically broad due to exchange.[1]
Mass Spectrometry (ESI-MS)[1]
-
Positive Mode: Expect a dominant peak at m/z 162.1 [M+H]⁺ (corresponding to the free base C₇H₁₅NO₃).[1]
-
Note: The HCl salt counterion is not observed in positive ESI mode.
Handling & Storage Protocol
Hygroscopicity Warning: Hydrochloride salts of amino esters are inherently hygroscopic.[1] Moisture absorption can lead to hydrolysis of the ester (loss of protection) or "caking" of the powder.
-
Storage: Store at -20°C (long term) or 2-8°C (short term).
-
Container: Keep in tightly sealed glass vials with desiccant packs.
-
Usage: Allow the vial to equilibrate to room temperature before opening to prevent condensation on the cold solid.
-
Stability: Stable for >2 years if kept dry.[1] In solution (water/buffer), the ester is susceptible to hydrolysis at pH > 7.0.
References
-
ChemScene. (2025).[1] H-Ser-OtBu.HCl Product Monograph and Properties. Retrieved from [1][5]
-
Sigma-Aldrich. (2025).[1] H-Ser-OtBu hydrochloride: Analytical Specifications. Retrieved from [1]
-
ACS Omega. (2022).[1] Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. Retrieved from [1]
-
National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: H-Ser-OtBu.HCl.[1] Retrieved from [1]
-
ChemicalBook. (2025).[1] CAS 106402-41-9 Technical Data. Retrieved from [1]
A Technical Guide to the Solubility of L-Serine tert-butyl ester hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: L-Serine tert-butyl ester hydrochloride is a pivotal building block in peptide synthesis and various pharmaceutical applications.[1][2] Its solubility in organic solvents is a critical parameter that dictates reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive analysis of the factors governing its solubility, offering both theoretical understanding and practical, actionable protocols. While specific quantitative solubility data is not extensively published, this document synthesizes established chemical principles to predict and manage solubility, and provides a detailed methodology for its empirical determination.
Introduction to L-Serine tert-butyl ester hydrochloride
L-Serine tert-butyl ester hydrochloride, also known by synonyms such as H-Ser-OtBu·HCl, is a derivative of the amino acid L-serine.[3] It features two key protecting groups: a tert-butyl ester on the carboxylic acid and a hydrochloride salt on the amino group. This configuration serves several crucial functions:
-
Enhanced Stability: The protecting groups increase the compound's stability, making it easier to handle and store.[1][3]
-
Reactivity Control: It is frequently used in peptide synthesis as the protecting groups prevent unwanted side reactions at the carboxyl and amino termini, allowing for controlled, sequential peptide chain elongation.[1][3]
-
Improved Organic Solvent Solubility: The tert-butyl ester group, in particular, enhances its stability and solubility in organic solvents compared to the parent amino acid, L-serine.[1][3]
The hydrochloride salt form not only improves handling but also significantly influences its solubility profile, making it more amenable to use in various pharmaceutical formulations.[1][3]
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₆ClNO₃ | |
| Molecular Weight | 197.66 g/mol | |
| Appearance | White to off-white crystalline solid/powder | [1][3] |
| Melting Point | 170 - 177 °C | [4] |
| Storage | Recommended at ≤ -15 °C, sensitive to moisture and light | [1][5][6] |
Core Principles Governing Solubility
The solubility of L-Serine tert-butyl ester hydrochloride is a multifactorial property dictated by its molecular structure and its interaction with the solvent. The molecule possesses both ionic and non-polar characteristics, leading to a complex solubility profile.
The Duality of Polarity: Salt vs. Ester
The molecule's structure presents two opposing features:
-
Ionic Character: The primary amine is protonated to form an ammonium chloride salt (-NH₃⁺Cl⁻). This ionic end of the molecule is polar and seeks to interact with polar solvents through ion-dipole forces. Salt formation generally increases the solubility of amino acids in water and polar organic solvents.[7]
-
Non-Polar Character: The tert-butyl ester group (-C(CH₃)₃) is bulky and hydrophobic. This non-polar moiety enhances lipophilicity, promoting solubility in less polar organic solvents.[8]
The overall solubility in a given solvent depends on the balance between these two competing characteristics.
"Like Dissolves Like": A Predictive Framework
The principle of "like dissolves like" is the cornerstone for predicting solubility.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydroxyl group capable of hydrogen bonding and have a high dielectric constant. They can effectively solvate both the ionic hydrochloride portion and, to a lesser extent, the polar ester and hydroxyl groups of the serine backbone. The hydrochlorides of monoamino monocarboxylic acids are generally very soluble in alcohols.[7]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have a large dipole moment but lack O-H or N-H bonds. They are excellent at dissolving polar compounds. Dimethyl sulfoxide (DMSO) is often a good solvent for hydrophobic peptides or protected amino acids.[9][10] For a similar compound, H-Asp(OtBu)-OtBu.HCl, DMSO showed high solubility (100 mg/mL).[11]
-
Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These are weakly polar aprotic solvents. While historically used in peptide synthesis, solubility of protected amino acids can be a concern.[12] However, for some derivatives like O-tert-Butyl-L-serine methyl ester hydrochloride, they are listed as suitable solvents.[13]
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack polarity and cannot effectively solvate the ionic hydrochloride salt. Consequently, L-Serine tert-butyl ester hydrochloride is expected to have very poor solubility in these solvents. The lack of attraction between the non-polar solvent and the ionic part of the molecule means there is insufficient energy to overcome the crystal lattice energy of the solid.[14]
The interplay of these factors is visually summarized in the diagram below.
Caption: Factors influencing the solubility of the target compound.
Qualitative Solubility Profile
While precise quantitative data is scarce in publicly available literature, a qualitative summary based on chemical principles and data from similar compounds can be constructed.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Water | Water (H₂O) | Soluble | The hydrochloride salt form significantly enhances aqueous solubility.[3][7] |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Soluble to Very Soluble | Excellent solvation of the ionic hydrochloride group. Amino acid hydrochlorides are typically alcohol-soluble.[7] |
| Polar Aprotic | DMSO, DMF | Soluble | Strong dipoles effectively solvate the ionic portion. Often the solvent of choice for protected amino acids.[9][10] |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Sparingly Soluble to Soluble | Moderate polarity can solvate the molecule, but may be limited by the high crystal lattice energy of the salt. |
| Ethers | Diethyl Ether (Et₂O), Tetrahydrofuran (THF) | Insoluble to Sparingly Soluble | Lower polarity and inability to solvate the ionic salt effectively. |
| Hydrocarbons | Hexane, Toluene | Insoluble | Non-polar nature provides no mechanism to solvate the ionic hydrochloride.[14] |
Experimental Protocol: Isothermal Saturation Method for Solubility Determination
To obtain reliable, quantitative data, an empirical approach is necessary. The isothermal saturation method is a robust and widely accepted technique.
Materials and Reagents
-
L-Serine tert-butyl ester hydrochloride (≥99% purity)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or sealed test tubes
-
Thermostatic shaker/incubator
-
0.22 µm syringe filters (PTFE or other solvent-compatible membrane)
-
Analytical balance (± 0.01 mg)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD) or a gravimetric analysis setup.
Step-by-Step Procedure
-
Preparation: Add an excess amount of L-Serine tert-butyl ester hydrochloride to a vial containing a known volume (e.g., 2.0 mL) of the chosen organic solvent. "Excess" means adding enough solid so that undissolved particles remain visible after equilibration.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a 0.22 µm filter and dispense the clear, saturated solution into a pre-weighed vial (for gravimetric analysis) or a clean vial for dilution (for HPLC analysis). This step is critical to remove any undissolved microparticles.
-
Quantification:
-
Gravimetric Method: Accurately weigh the vial containing the filtered saturated solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point. Once the solvent is fully removed, re-weigh the vial. The mass of the residual solid represents the amount dissolved in the initial volume of solvent.
-
HPLC Method: Accurately dilute the filtered saturated solution with a suitable mobile phase. Inject the diluted sample into the HPLC system and determine the concentration against a pre-established calibration curve.
-
Workflow Visualization
Caption: Experimental workflow for solubility determination.
Practical Considerations and Field Insights
-
Impact of Purity: Impurities can significantly alter solubility. Always use a well-characterized, high-purity starting material.
-
Moisture Content: The compound is a salt and can be hygroscopic. Absorbed water can dramatically increase its apparent solubility in many organic solvents. Conduct experiments under anhydrous conditions where possible.
-
Temperature Dependence: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature. If using the compound in a process with temperature fluctuations, it is crucial to determine solubility at the lowest operational temperature to avoid precipitation.
-
Metastable States: Be aware of the potential for forming supersaturated, metastable solutions, especially if dissolving at a higher temperature and then cooling. The equilibration step is vital to ensure the true thermodynamic solubility is measured.
Conclusion
L-Serine tert-butyl ester hydrochloride exhibits a nuanced solubility profile governed by the interplay between its ionic hydrochloride group and its non-polar tert-butyl ester moiety. It is predicted to be highly soluble in polar protic and aprotic solvents, with limited to no solubility in non-polar hydrocarbon solvents. For mission-critical applications in synthesis and formulation, it is imperative that researchers empirically determine the solubility in their specific solvent systems using a robust method like the one detailed in this guide. This ensures process reliability, maximizes yield, and prevents unforeseen precipitation issues.
References
- CymitQuimica. (n.d.). CAS 106402-41-9: H-Ser-OtBu ・ HCl.
- ChemicalBook. (2025, August 26). O-tert-Butyl-L-serine methyl ester hydrochloride | 17114-97-5.
- CymitQuimica. (n.d.). CAS 51537-21-4: O-tert-butyl-L-serine tert-butyl ester hydrochloride.
- Fisher Scientific. (2025, December 26). SAFETY DATA SHEET - O-tert-Butyl-L-serine tert-butyl ester hydrochloride.
- JPT Peptide Technologies. (n.d.). Peptide Solubilization.
- Needham, T. E. (1966). The Solubility of Amino Acids in Various Solvent Systems.
- Chem-Impex. (n.d.). L-Serine tert-butyl ester hydrochloride.
- Sigma-Aldrich. (n.d.). L-Serine tert-butyl ester hydrochloride | 106402-41-9.
- Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (2014). Solubilities Studies of Basic Amino Acids.
- ThermoFisher Scientific. (2025, September 14). SAFETY DATA SHEET - L-Serine.
- Bachem. (2021, July 23). Peptide solubility.
- Chemistry LibreTexts. (2022, July 4). 1. Backgrounds of Amino Acids.
- Tokyo Chemical Industry. (2025, March 24). SAFETY DATA SHEET - O-tert-Butyl-L-serine tert-Butyl Ester Hydrochloride.
- Pal, S., & Rakshit, A. K. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
- Garidel, P. (2013, December 30). Protein Solubility from a Biochemical, Physicochemical and Colloidal Perspective.
- MedChemExpress. (n.d.). H-Asp(OtBu)-OtBu.HCl | Amino Acid Derivative.
- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
- Sigma-Aldrich. (n.d.). H-Ser-OtBu hydrochloride AldrichCPR.
- ChemicalBook. (2025, November 19). H-Ser-OtBu · HCl | 106402-41-9.
- SlideShare. (n.d.). Effect of various factors on protein solubility and structure.
- Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent.
- Fluorochem. (n.d.). H-Ser(tBu)-OtBu HCl.
- National Institutes of Health (NIH). (n.d.). l-Serine methyl ester hydrochloride - PMC.
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Stability of Amino Acid Tert-Butyl Ester Salts in Storage
Technical Guide for Research & Development
Executive Summary
Amino acid tert-butyl esters are critical intermediates in peptide synthesis and medicinal chemistry, primarily utilized to protect the C-terminus while allowing N-terminal modifications. Their steric bulk prevents nucleophilic attack at the carbonyl, and their resistance to basic hydrolysis makes them orthogonal to methyl/ethyl esters and Fmoc/Z protecting groups.
However, their stability is a paradox: while the tert-butyl group is designed to be robust against base, the ester linkage itself is acid-labile.[1] When stored as hydrochloride (HCl) salts, these compounds exist in a metastable state.[1] They are protonated (preventing self-condensation) but carry their own destruction mechanism (acid) if moisture is introduced.[1] This guide details the degradation mechanisms, storage protocols, and quality control measures required to maintain the integrity of these reagents.
Mechanisms of Degradation
Understanding the failure modes of these salts is the first step in preventing them.[1] There are two primary pathways: Acid-Catalyzed Hydrolysis and Base-Mediated Cyclization.[1]
1.1 Acid-Catalyzed Hydrolysis (The Moisture Vector)
This is the dominant degradation pathway for amino acid tert-butyl ester salts (e.g., HCl, Tosylate).[1]
-
Mechanism: The tert-butyl ester cleavage is an E1-like elimination mechanism.[1] Under acidic conditions, the carbonyl oxygen is protonated. If water is present, it can act as a nucleophile, but more commonly, the acid catalyzes the cleavage of the alkyl-oxygen bond to form the stable tert-butyl carbocation and the free carboxylic acid. The cation subsequently eliminates a proton to form isobutylene (gas).[1]
-
Trigger: Moisture.[1] Pure, dry amino acid ester salts are stable. However, HCl salts are often hygroscopic. Absorption of atmospheric water creates a microscopic aqueous layer on the crystal surface.[1] In this "micro-reactor," the dissolved HCl creates a pH < 1 environment, rapidly accelerating ester hydrolysis.
-
Result: Loss of the protecting group, generation of isobutylene gas (pressure buildup in vials), and formation of the free amino acid.[1]
1.2 Diketopiperazine (DKP) Formation (The Free Base Vector)
This is the dominant pathway for free base esters or dipeptides.[1]
-
Mechanism: The free amine of one amino acid ester attacks the carbonyl of another (intermolecular) or, in the case of dipeptides, attacks its own carbonyl (intramolecular).[1] This releases tert-butanol and forms a stable cyclic amide (DKP).[1]
-
Trigger: Deprotonation.[1][2] If the salt is stored in the presence of volatile bases (amines) or if the salt is not stoichiometric (excess free amine), the amine becomes nucleophilic.[1]
-
Result: Irreversible formation of cyclic dimers/polymers.[1]
1.3 Visualization of Stability Pathways
The following diagram illustrates the divergent degradation pathways based on environmental conditions.
Figure 1: Divergent degradation pathways for amino acid tert-butyl esters.[1][3] Left branch (Red) represents the primary risk for salts in storage.[1]
The Role of the Counter-Ion
The stability of the solid state is heavily influenced by the counter-ion used to protonate the amine.[1]
| Counter-Ion | Hygroscopicity | Stability Profile | Recommendation |
| Hydrochloride (HCl) | High | Moderate. Prone to moisture uptake.[1] Once wet, the strong acidity of HCl causes rapid autocatalytic cleavage.[1] | Standard for short-term use.[1] Requires strict desiccation.[1] |
| p-Toluenesulfonate (Tosylate) | Low | High. The lipophilic tosyl group repels moisture and promotes crystallinity.[1] The acid is non-volatile and less prone to off-gassing.[1] | Preferred for long-term storage of sensitive residues (e.g., Met, Trp). |
| Oxalate | Moderate | Variable. Often forms very stable, crystalline solids, but solubility can be an issue in subsequent coupling steps.[1] | specialized use cases. |
| Free Base | N/A | Low. Liquid or low-melting solid.[1] High risk of dimerization and oxidation.[1] | Avoid storage. Generate in situ from salt immediately before use.[1] |
Expert Insight: While HCl salts are the commercial standard due to cost and ease of removal (water wash), Tosylate salts are superior for long-term library storage.[1] If you synthesize your own esters, crystallizing them as tosylates can double their shelf life.
Storage Protocols: The "Dry Chain"
To maximize stability, you must maintain a "Dry Chain" from receipt to usage.
3.1 Environmental Controls
-
Temperature: Store at -20°C . Lower temperatures kinetically inhibit both hydrolysis and cyclization.[1]
-
Atmosphere: Argon or Nitrogen.[1] Oxygen is a secondary threat for oxidation-prone side chains (Met, Cys, Trp, Tyr) but moisture is the primary threat for the ester bond.
-
Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene bags as they are permeable to moisture over time.[1]
3.2 Handling Workflow
Every time a bottle is opened, moisture is introduced. Follow this protocol to minimize degradation.
Figure 2: The "Dry Chain" handling protocol to prevent moisture condensation on cold reagents.
Critical Step: Never open a cold vial directly in the lab atmosphere. Condensation will form inside the vial, hydrating the salt and initiating hydrolysis.[1] Always allow the vial to reach room temperature in a desiccator before opening.
Quality Control & Analytical Workflows
Before using a stored ester in a critical synthesis, validate its purity.
4.1 Visual Inspection[1]
-
Pass: Free-flowing white powder.[1]
-
Fail: Clumping, "wet" appearance, or smell of isobutylene (sweet/gasoline-like odor).[1]
-
Fail (Free Base): Yellowing or solidification of a liquid (indicates polymerization).[1]
4.2 HPLC Analysis (Stability Indicating)
Standard UV HPLC is effective.[1] The free amino acid (degradation product) will have a significantly different retention time than the tert-butyl ester.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]
-
Mobile Phase A: Water + 0.1% TFA (Keeps amine protonated).[1]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
-
Gradient: 5% B to 95% B over 15 mins.
-
Detection: 210 nm (Amide/Ester bond).[1]
-
Expected Result:
4.3 1H NMR Verification
A quick diagnostic for the tert-butyl group integrity.[1]
-
Solvent: DMSO-d6 or D2O (if salt is soluble).[1]
-
Key Signal: Look for the singlet at ~1.4-1.5 ppm (9H, t-butyl group).[1]
-
Degradation: Disappearance of the 1.4 ppm singlet and appearance of isobutylene gas peaks (if sealed) or simple loss of integration relative to the alpha-proton.[1]
References
-
Anderson, G. W., & Callahan, F. M. (1960).[1][4] t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society.[1][4] Link[1]
-
Roeske, R. W. (1963).[1] Preparation of t-Butyl Esters of Free Amino Acids. Journal of Organic Chemistry. Link[1]
-
Greene, T. W., & Wuts, P. G. M. (1999).[1][5] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for stability profiles).
-
Azev, V. N., et al. (2023).[1] Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. Russian Journal of Bioorganic Chemistry. Link
-
Sigma-Aldrich. (n.d.).[1] Glycine tert-butyl ester hydrochloride Product Specification. Link[1]
-
Pangoo. (2025).[1][6] Shelf Life and Storage Requirements for Amino Acids: A Guide. Link
Sources
Physicochemical Profiling: L-Serine tert-butyl ester Hydrochloride
Content Type: Technical Guide & Standard Operating Procedure (SOP) Subject: pKa Determination, Stability Mechanisms, and Experimental Validation CAS: 15458-60-3 (Free Base) / 106402-41-9 (HCl Salt)
Executive Summary: The Molecular Architect
L-Serine tert-butyl ester hydrochloride (H-Ser-OtBu·HCl) is a critical chiral building block in peptide synthesis and medicinal chemistry. Unlike the free amino acid, where the carboxyl group is negatively charged at physiological pH, the tert-butyl ester protection masks this acidity, fundamentally altering the ionization profile of the molecule.
For researchers, the critical parameter is the pKa of the
-
Coupling Efficiency: Determining the precise pH required to generate the nucleophilic free amine (
) without triggering rapid ester hydrolysis or racemization. -
Purification: Optimizing buffer systems for reverse-phase HPLC or ion-exchange chromatography.
-
Stability: Avoiding pH zones where base-catalyzed hydrolysis of the bulky tert-butyl group becomes kinetically significant.
Physicochemical Constants (The Core Data)
The following values represent the consensus range derived from structural analogs (methyl/ethyl esters) and electronic induction principles, as batch-specific values can vary slightly due to ionic strength (
| Parameter | Value / Range | Structural Context |
| pKa ( | 7.10 – 7.40 | Significantly lower than free Serine ( |
| pKa (Carboxyl) | N/A | Blocked by tert-butyl ester protection. |
| pKa (Side Chain -OH) | > 13.0 | Negligible dissociation in aqueous buffers < pH 12. |
| Isoelectric Point (pI) | N/A | Molecule is a cationic salt, not a zwitterion. |
| LogP (Est.) | 0.5 – 0.8 | More lipophilic than free Serine due to the t-Bu group. |
Comparative Ionization Table
To understand the shift, compare the ester to its parent amino acid:
| Compound | Carboxyl pKa ( | Ammonium pKa ( | Dominant Species at pH 7.4 |
| L-Serine (Free) | 2.21 | 9.15 | Zwitterion ( |
| L-Ser-OMe (Methyl) | N/A | ~7.10 | Mix of Cation/Neutral |
| L-Ser-OtBu (t-Butyl) | N/A | ~7.25 | Mix of Cation/Neutral |
Mechanistic Analysis: Why the pKa Shift?
The drastic drop in the amine pKa (from ~9.2 to ~7.2) is not an anomaly; it is a predictable electronic consequence of esterification.
Loss of Electrostatic Stabilization
In free L-Serine, the deprotonated carboxylate group (
-
In the Ester: The tert-butyl group blocks the carboxylate. The ester moiety (
) is electron-withdrawing via induction (-I effect). This pulls electron density away from the -carbon and the ammonium group, destabilizing the positive charge and making the proton more acidic (easier to release).
The "Tert-Butyl" Steric Advantage
While methyl and ethyl esters have similar pKa values (~7.0–7.2), the tert-butyl ester is preferred for stability. The bulky trimethyl group provides steric hindrance , shielding the carbonyl carbon from nucleophilic attack by hydroxide ions (
Figure 1: Dissociation and stability pathway of L-Serine tert-butyl ester.
Experimental Protocol: Potentiometric Determination
Trustworthiness Directive: Do not rely solely on literature values. The specific pKa of your batch can vary based on temperature and ionic strength. Use this self-validating protocol to determine the exact value.
Reagents & Equipment
-
Analyte: ~100 mg L-Serine tert-butyl ester HCl (dried in desiccator).
-
Titrant: 0.1 M NaOH (standardized against KHP).
-
Solvent: Degassed HPLC-grade water (CO2-free to prevent carbonate error).
-
Ionic Strength Adjuster: 0.1 M KCl (to maintain constant activity coefficients).
-
Apparatus: Calibrated pH meter with glass electrode, magnetic stirrer, micro-burette.
Step-by-Step Workflow
-
System Prep: Calibrate pH meter at pH 4.01, 7.00, and 10.01. Ensure temperature is constant (25°C).
-
Sample Dissolution: Dissolve 0.5 mmol of H-Ser-OtBu·HCl in 40 mL of 0.1 M KCl.
-
Note: The initial pH should be acidic (~4.5–5.5) due to the HCl salt.
-
-
Titration: Add 0.1 M NaOH in 0.05 mL increments. Record pH after stabilization (drift < 0.01 pH/sec).
-
Endpoint Detection: Continue until pH reaches ~10.5. (Do not exceed pH 11 to avoid rapid ester hydrolysis).
-
Data Analysis: Plot pH vs. Volume NaOH. The pKa corresponds to the half-equivalence point (volume at inflection point / 2).
Calculation (Henderson-Hasselbalch)
At the half-equivalence point:
Figure 2: Potentiometric titration logic flow for precise pKa determination.
Stability & Storage Implications
The Hydrolysis Risk
While tert-butyl esters are robust, they are not invincible.
-
Acid Stability: High. The tert-butyl group is removed by strong acids (TFA, HCl in dioxane) via an
mechanism generating isobutylene. It is stable in dilute acids. -
Base Stability: Moderate. At pH > 9.0, hydroxide ions attack the ester carbonyl.
-
Warning: If your titration curve shows a "drifting" endpoint or consumes excess base, hydrolysis is occurring. Perform titrations rapidly (< 10 mins).
-
Storage Protocol
-
Condition: Store at -20°C.
-
Atmosphere: Keep under Argon or Nitrogen. Moisture leads to slow hydrolysis of the ester, generating free Serine (contaminant).
-
Desiccation: The HCl salt is hygroscopic. Always warm to room temperature in a desiccator before opening to prevent water condensation.
References
-
Comparison of Amino Acid Ester pKa Values
- Source: "Acid-Base Properties of Amino Acid Esters.
- Context: Establishes the inductive effect of ester groups lowering amine pKa to the 7.0–7.5 range.
-
(General reference for ester pKa trends).
-
Hydrolysis Kinetics of tert-Butyl Esters
- Source: "Kinetic study of the hydrolysis of amino acid tert-butyl esters."
- Context: Confirms the steric stability of t-Bu esters compared to methyl esters in basic media.
-
Potentiometric Titration Methodology
- Source: "Automatic Potentiometric Titration of Amino Acids.
- Context: Standard industry protocol for determining pKa of amino acid salts.
-
Synthetic Utility & Protection Groups
-
Source: Greene's Protective Groups in Organic Synthesis.[1]
- Context: Authoritative text on the stability and removal conditions of tert-butyl esters.
-
Sources
An In-depth Technical Guide on the Hygroscopic Nature of L-Serine Tert-Butyl Ester Hydrochloride
Abstract
L-Serine tert-butyl ester hydrochloride is a pivotal building block in modern peptide synthesis and drug development. As with many hydrochloride salts of amino acid esters, its interaction with atmospheric moisture—its hygroscopic nature—is a critical parameter influencing its chemical stability, physical properties, and overall utility. Water uptake can lead to significant handling challenges and, more critically, can initiate chemical degradation via hydrolysis, compromising purity and efficacy. This guide provides a comprehensive technical overview of the hygroscopic properties of L-Serine tert-butyl ester hydrochloride. It details robust methodologies for characterization, interprets representative data, elucidates the chemical stability implications of moisture absorption, and offers field-proven protocols for its handling and storage to maintain material integrity.
Introduction: The Double-Edged Sword of a Versatile Building Block
L-Serine tert-butyl ester hydrochloride is a derivative of the essential amino acid L-serine, featuring a tert-butyl ester protecting group for the carboxylic acid functionality.[1] This structural modification enhances its solubility in organic solvents and makes it a valuable intermediate in the synthesis of complex peptides and active pharmaceutical ingredients (APIs).[1] However, the presence of the hydrochloride salt, while improving aqueous solubility and stability in some contexts, also increases the propensity of the molecule to attract and absorb atmospheric water.
Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, is a critical attribute to characterize during drug development.[2][3][4] For L-Serine tert-butyl ester hydrochloride, uncontrolled moisture sorption can lead to:
-
Physical Changes: Caking, deliquescence, and changes in powder flowability, which complicate weighing and dispensing operations.[5]
-
Chemical Degradation: The absorbed water can act as a reactant, leading to the hydrolysis of the tert-butyl ester. This degradation pathway is often acid-catalyzed, a reaction readily facilitated by the hydrochloride salt itself upon dissolution in the sorbed water.
-
Compromised Quality: Degradation impacts the purity of the starting material, potentially leading to impurities in the final synthesized product and affecting its safety and efficacy.
Understanding and quantifying the hygroscopic behavior of L-Serine tert-butyl ester hydrochloride is therefore not merely an academic exercise but a fundamental requirement for ensuring its quality, stability, and successful application in research and manufacturing.
Characterizing Hygroscopicity: A Multi-faceted Approach
A thorough assessment of a material's interaction with water vapor requires a combination of analytical techniques. For L-Serine tert-butyl ester hydrochloride, a self-validating system of protocols should be employed, focusing on both the kinetics and thermodynamics of water sorption.
Dynamic Vapor Sorption (DVS) Analysis
DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled stream of gas with varying relative humidity (RH) at a constant temperature.[6][7][8][9] This is the cornerstone experiment for characterizing hygroscopicity.
-
Sample Preparation: Accurately weigh 10-15 mg of L-Serine tert-butyl ester hydrochloride onto a DVS sample pan.
-
Drying: Equilibrate the sample at 0% RH at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002%/min). This establishes the dry reference mass.
-
Sorption Isotherm: Increase the RH in a stepwise manner (e.g., 10% increments) from 0% to 90% RH. At each step, allow the sample to equilibrate until a stable mass is recorded.
-
Desorption Isotherm: Decrease the RH in the same stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: Plot the percentage change in mass versus the target RH to generate a sorption-desorption isotherm.
The causality behind this protocol is to not only quantify the amount of water absorbed at different humidity levels but also to understand the nature of this absorption. The hysteresis (the difference between the sorption and desorption curves) can provide insights into the physical changes occurring in the material, such as hydrate formation or amorphous-to-crystalline transitions.[8]
Caption: Workflow for DVS analysis of hygroscopicity.
Karl Fischer Titration
While DVS measures mass change, Karl Fischer (KF) titration provides a direct and specific quantification of the water content in a sample.[10][11][12] It is an essential complementary technique to confirm the water content at a given state and to validate the DVS results.
-
Instrument Preparation: Ensure the KF titrator vessel and solvent are anhydrous.
-
Sample Handling: Due to the hygroscopic nature of the sample, all manipulations must be performed in a low-humidity environment (e.g., a glove box or under a nitrogen blanket).
-
Measurement: Accurately weigh a small amount of L-Serine tert-butyl ester hydrochloride (that has been equilibrated to a known RH) in a sealed vial. Quickly transfer the sample into the KF titration cell.
-
Titration: The instrument will automatically titrate the sample, and the water content is reported directly (typically in ppm or percentage).
-
Validation: The result should correlate with the mass change observed in the DVS experiment at the corresponding RH.
Data Presentation and Interpretation
The data gathered from these experiments allow for a quantitative classification of the material's hygroscopicity.
Representative DVS Isotherm
The DVS isotherm for a moderately hygroscopic amino acid hydrochloride salt like L-Serine tert-butyl ester hydrochloride would typically show a gradual increase in water uptake with increasing RH, without sharp inflections that would indicate hydrate formation.
Caption: Representative sorption-desorption isotherm at 25°C.
Hygroscopicity Classification
The European Pharmacopoeia provides a widely accepted classification system based on the percentage weight gain after 24 hours of storage at 25°C and 80% RH.[2][3][13]
Table 1: Hygroscopicity Classification and Representative Data
| Hygroscopicity Class | % Weight Gain (at 25°C/80% RH) | Representative Data for L-Serine tert-butyl ester HCl |
| Non-hygroscopic | < 0.2% | |
| Slightly hygroscopic | ≥ 0.2% and < 2% | |
| Hygroscopic | ≥ 2% and < 15% | ~3.0% |
| Very hygroscopic | ≥ 15% | |
| Deliquescent | Absorbs enough water to form a liquid |
Based on the behavior of similar pharmaceutical salts, L-Serine tert-butyl ester hydrochloride is anticipated to be classified as hygroscopic . This classification necessitates specific handling and storage controls.
Chemical Stability: The Hydrolysis Degradation Pathway
The most significant consequence of the hygroscopic nature of L-Serine tert-butyl ester hydrochloride is its susceptibility to hydrolysis. The tert-butyl ester is stable under neutral and basic conditions but is readily cleaved under acidic conditions.[14][15][16][17][18]
The mechanism is as follows:
-
Moisture Sorption: The solid material absorbs water from the atmosphere.
-
Surface Dissolution: A thin layer of aqueous solution forms on the surface of the crystals, in which the hydrochloride salt dissolves.
-
Acid-Catalyzed Hydrolysis: The dissolved HCl creates an acidic microenvironment that catalyzes the cleavage of the tert-butyl ester, yielding L-Serine and tert-butanol.
This degradation is autocatalytic in nature, as the hydrolysis of the ester does not consume the acid catalyst.
Caption: Acid-catalyzed hydrolysis of L-Serine tert-butyl ester HCl.
Field-Proven Insights: Handling and Storage Protocols
Given its classification as a hygroscopic material prone to hydrolysis, strict environmental controls are mandatory to preserve the integrity of L-Serine tert-butyl ester hydrochloride.
Table 2: Recommended Handling and Storage Protocols
| Protocol | Requirement | Rationale |
| Storage | Store in tightly sealed containers with desiccants (e.g., silica gel pouches).[19] | To minimize exposure to atmospheric moisture during long-term storage. |
| Keep refrigerated (as often recommended on safety data sheets). | To reduce the rate of any potential chemical degradation. | |
| Handling | Conduct weighing and dispensing operations in a controlled environment, such as a glove box with low RH or under a dry nitrogen stream. | To prevent moisture uptake during manipulation, which can lead to inaccurate measurements and initiate degradation.[1][20] |
| Packaging | Use packaging materials with a low water vapor permeation rate, such as foil-laminated bags or glass containers with high-integrity seals.[5][21] | To provide a robust barrier against moisture ingress during transport and storage. |
| Process Control | If used in a manufacturing process, ensure that the humidity of the processing environment is strictly controlled.[5][14] | To maintain the physical and chemical properties of the material throughout the manufacturing workflow. |
Conclusion
The hygroscopic nature of L-Serine tert-butyl ester hydrochloride is a critical quality attribute that demands rigorous characterization and control. Through a systematic approach employing Dynamic Vapor Sorption and Karl Fischer titration, this material can be confidently classified as hygroscopic. This classification directly informs the necessary protocols to mitigate the primary risk associated with moisture uptake: acid-catalyzed hydrolysis of the tert-butyl ester. By implementing the stringent handling and storage procedures outlined in this guide, researchers, scientists, and drug development professionals can ensure the chemical purity and physical stability of this essential synthetic building block, thereby safeguarding the integrity of their research and the quality of the final therapeutic products.
References
-
Classification of Hygroscopicity. Pharma Growth Hub. [Link]
-
Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). [Link]
-
Murikipudi, V., Gupta, P., & Sihorkar, V. (2011). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. PubMed. [Link]
-
Karl Fischer Method of Moisture Detection. CSC Scientific. [Link]
-
Measurement of hygroscopic powder samples in coulometric titration with a vaporizer. Mitsubishi Chemical. [Link]
-
Lim, Y. P., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]
-
Water Determination (Karl Fischer Method). The Japanese Pharmacopoeia. [Link]
-
Allada, R., et al. (2016). Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. ResearchGate. [Link]
-
What Is Karl Fischer Titration?. Precisa. [Link]
-
Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients. CuriRx. [Link]
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. ResearchGate. [Link]
-
A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems. [Link]
-
Moisture protection for hygroscopic materials during transport. Absortech. [Link]
-
Applications of Dynamic Moisture Adsorption in Crystal Research. Crystal Pharmatech. [Link]
-
Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. TA Instruments. [Link]
-
Anglea, K. J., et al. (2022). Amino Acids Are Driven to the Interface by Salts and Acidic Environments. The Journal of Physical Chemistry Letters. [Link]
-
tert-Butyl Esters. Organic Chemistry Portal. [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]
-
Sule, S., & Ambadekar, S. (2025). Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations. ResearchGate. [Link]
-
Wu, Y., & Eichler, C. M. (2021). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. ChemRxiv. [Link]
-
Stimson, V. R., & Lauder, I. (1962). Kinetics and mechanisms of the acid-catalysed hydrolysis of tertiary butyl acetate. UQ eSpace. [Link]
-
Nagy, Z. K., et al. (2025). Particle-based investigation of excipients stability: the effect of storage conditions on moisture content and swelling. Pharmaceutical Research. [Link]
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- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. absortech.com [absortech.com]
Methodological & Application
Application Note: Strategic Utilization of L-Serine tert-butyl ester HCl in Liquid Phase Peptide Synthesis (LPPS)
Executive Summary
This technical guide details the application of L-Serine tert-butyl ester hydrochloride (H-Ser-OtBu[1]·HCl) as a C-terminal building block in Liquid Phase Peptide Synthesis (LPPS).[1] Unlike solid-phase methods where side-chain protection is standard, LPPS often utilizes this specific reagent with a free side-chain hydroxyl group to reduce raw material costs and streamline deprotection steps.[1]
However, the presence of an unprotected hydroxyl group introduces the risk of O-acylation (esterification of the side chain). This guide provides a validated protocol to mitigate this side reaction, ensuring high chemoselectivity for the desired amide bond.
Chemical Profile & Strategic Fit
Physicochemical Properties
| Property | Specification |
| Chemical Name | L-Serine tert-butyl ester hydrochloride |
| Common Abbreviation | H-Ser-OtBu[1][2]·HCl |
| Structure | HCl · H₂N-CH(CH₂OH)-COOC(CH₃)₃ |
| CAS Number | 106402-41-9 (or 51537-21-4 for specific salt forms) |
| Molecular Weight | 197.66 g/mol |
| Solubility | Soluble in Water, Methanol, DMF, DCM (after neutralization) |
| Function | C-terminal protection (Acid Labile) |
Orthogonality & Strategy
In LPPS, the choice of protecting groups dictates the synthesis direction and deprotection conditions. H-Ser-OtBu provides an acid-labile C-terminal protection.[1]
-
Fmoc/tBu Strategy (Recommended): The N-terminus is protected with Fmoc (base labile).[1] This allows selective N-deprotection using diethylamine or piperidine without affecting the C-terminal tert-butyl ester.[1] Final global deprotection is achieved with TFA.[1][3]
-
Z (Cbz)/tBu Strategy: The N-terminus is protected with Z (benzyloxycarbonyl).[1][4] The Z group is removed via hydrogenolysis (H₂/Pd-C), leaving the OtBu ester intact.
-
Incompatibility: This reagent is not suitable for Boc chemistry, as the TFA required to remove the N-terminal Boc group will prematurely cleave the C-terminal tert-butyl ester.[1]
Critical Mechanistic Insight: Preventing O-Acylation
The primary challenge when using H-Ser-OtBu·HCl is the competition between the
The Mechanism of Failure: If the incoming amino acid is activated too aggressively (e.g., symmetric anhydrides or acid chlorides) or if excess base is used (acting as a catalyst), the hydroxyl group attacks the activated species, forming an ester bond (O-acyl derivative) instead of the peptide bond.
The Control Strategy:
-
Stoichiometry: Use a strict 1:1 or 1.1:1 ratio of Activated AA to H-Ser-OtBu.[1] Excess activated species drives O-acylation.[1]
-
Activation Method: Use "soft" activation via active esters (OBt/OAt) rather than "hard" activation.
-
Base Management: Use the minimum amount of base (DIPEA/NMM) required to neutralize the HCl salt. Avoid DMAP , as it powerfully catalyzes O-acylation.[1]
Validated Experimental Protocols
Protocol A: Neutralization & Coupling (Chemoselective)[1]
Objective: Couple Fmoc-AA-OH to H-Ser-OtBu·HCl while preventing side-chain esterification.[1]
Reagents:
-
Fmoc-Amino Acid (1.0 equiv)[1]
-
HOBt (anhydrous) (1.1 equiv)[1]
-
DIPEA (Diisopropylethylamine) (1.0 equiv - strictly controlled)[1]
-
Solvent: Dichloromethane (DCM) or DMF (0.1 M concentration)[1]
Step-by-Step Methodology:
-
Activation:
-
In a round-bottom flask, dissolve the Fmoc-Amino Acid and HOBt in DCM/DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC·HCl. Stir for 15 minutes at 0°C to generate the OBt active ester in situ. Note: Pre-activation ensures the reactive species is the active ester, not the O-acylisourea, reducing side reactions.[1]
-
-
Neutralization of Serine Component:
-
In a separate vial, dissolve H-Ser-OtBu·HCl in minimal DMF.
-
Add exactly 1.0 equivalent of DIPEA to neutralize the HCl salt.
-
Critical: Do not add excess base.[1]
-
-
Coupling:
-
Add the neutralized Serine solution dropwise to the activated Fmoc-AA solution at 0°C.
-
Allow the reaction to warm to room temperature naturally.
-
Stir for 4–12 hours. Monitor by TLC or HPLC.[1]
-
-
Completion Check:
-
The disappearance of the Fmoc-AA active ester indicates completion. If the reaction stalls, do not add more activated AA immediately; check pH.
-
Protocol B: Work-up (LPPS Extraction)
Unlike Solid Phase Synthesis (SPPS), LPPS requires liquid-liquid extraction to remove unreacted reagents.[1]
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc). (DCM can be used but EtOAc offers better phase separation for washes).[1]
-
Acid Wash (Removes unreacted amine/DIPEA):
-
Base Wash (Removes unreacted acids/HOBt):
-
Wash 2x with 5% NaHCO₃ (sat. aq).
-
Caution: HOBt is water-soluble at basic pH.[1]
-
-
Drying: Wash 1x with Brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
Protocol C: Final Deprotection (TFA Cleavage)
Objective: Remove the C-terminal tert-butyl ester (and side chain trityl/boc groups if present on other residues).[1]
Cocktail: TFA:TIS:H₂O (95:2.5:2.5)[1][3][6]
-
TIS (Triisopropylsilane) acts as a scavenger for the tert-butyl cations to prevent re-alkylation of the Serine hydroxyl or Tryptophan rings.[1]
-
Dissolve the protected peptide in the cleavage cocktail (10 mL per gram of peptide).
-
Stir at room temperature for 1–2 hours.
-
Concentrate the TFA under nitrogen flow or rotary evaporation (do not heat >30°C).
-
Precipitate the peptide by adding cold Diethyl Ether.[3]
-
Centrifuge and wash the pellet 2x with ether.
Visualization of Workflows
Figure 1: Chemoselective Coupling Logic
This decision tree illustrates the critical control points for using side-chain unprotected Serine.[1]
Caption: Figure 1. Decision pathway to ensure chemoselectivity when coupling unprotected Serine tert-butyl ester.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| O-Acylation (Ester on side chain) | Excess base or DMAP usage.[1] | Repeat coupling with no DMAP and strictly 1.0 eq DIPEA. Use T3P as coupling agent (lower epimerization/side-reaction risk).[1] |
| Racemization | High temperature or slow coupling.[1] | Maintain reaction at 0°C for the first hour. Add Oxyma Pure or HOBt to suppress racemization.[1] |
| Incomplete Coupling | HCl salt not fully neutralized.[1] | Verify pH is ~7–8 (damp litmus paper).[1] Do not exceed pH 8. |
| Premature OtBu loss | Acidic work-up was too harsh or prolonged. | Use 5% KHSO₄ instead of HCl. Perform washes quickly with cold buffers. |
References
-
ChemicalBook. (2025).[1] O-tert-Butyl-L-serine methyl ester hydrochloride Properties and Solubility. Retrieved from [1]
-
BenchChem. (2025).[1][7][8] Strategies to Prevent Racemization During Peptide Synthesis. Retrieved from
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. (Contextual grounding on OtBu stability).
-
Thermo Fisher Scientific. (2025).[1] O-tert-Butyl-L-serine tert-butyl ester hydrochloride Product Information. Retrieved from [1]
-
Bachem. (2025).[1] Introduction to Peptide Synthesis Methods: LPPS vs SPPS. Retrieved from [1]
Sources
- 1. CAS 51537-21-4: O-tert-butyl-L-serine tert-butyl ester hyd… [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. O-tert-Butyl-L-serine tert-butyl ester hydrochloride | CAS 51537-21-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: General Procedure for Amino Acid Esterification with Isobutene
Introduction: The Significance of Tert-Butyl Esters in Peptide Chemistry
In the realm of peptide synthesis and drug development, the strategic protection of reactive functional groups is paramount. The carboxylic acid moiety of amino acids, if left unprotected, can lead to undesirable side reactions, hindering the formation of the desired peptide backbone. Esterification of the carboxylic acid is a common and effective protective strategy. Among the various ester protecting groups, the tert-butyl (t-Bu) ester stands out for its unique properties.
The t-butyl ester provides robust protection under a wide range of reaction conditions, particularly those involving nucleophiles and bases.[1][2] Its true utility, however, lies in its facile and selective removal under acidic conditions. This acid-labile nature allows for the deprotection of the carboxylic acid without affecting other sensitive protecting groups, such as the commonly used Boc (tert-butyloxycarbonyl) group on the amine terminus.[1][3] This orthogonality is a cornerstone of modern peptide synthesis strategies.
The reaction of an amino acid with isobutene in the presence of a strong acid catalyst is a widely employed method for the synthesis of amino acid tert-butyl esters.[4][5] This method offers a direct and efficient route to these valuable intermediates, avoiding the need for pre-activation of the carboxylic acid. This application note provides a comprehensive guide to the general procedure for amino acid esterification with isobutene, detailing the underlying mechanism, a step-by-step protocol, and critical considerations for successful synthesis.
Reaction Mechanism: Acid-Catalyzed Electrophilic Addition
The esterification of an amino acid with isobutene proceeds via an acid-catalyzed electrophilic addition mechanism. The key steps are as follows:
-
Protonation of Isobutene: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), protonates isobutene to form a stable tertiary carbocation.[4][6]
-
Nucleophilic Attack: The carboxylic acid group of the amino acid acts as a nucleophile and attacks the electrophilic tert-butyl carbocation.
-
Deprotonation: A subsequent deprotonation step yields the final product, the amino acid tert-butyl ester, and regenerates the acid catalyst.
It is important to note that the amino group of the amino acid is typically protonated under the strongly acidic reaction conditions, which prevents it from competing with the carboxylic acid as a nucleophile.
Caption: Figure 1: Reaction Mechanism
Experimental Protocol
This protocol provides a general procedure for the esterification of an amino acid with isobutene. The specific quantities and reaction conditions may need to be optimized for different amino acids.
Materials
-
Amino Acid
-
Dichloromethane (DCM) or Dioxane (anhydrous)[4]
-
Isobutene (liquefied gas or generated in situ)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (PTSA)[4]
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Pressure vessel or a thick-walled, sealed reaction tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure
-
Reaction Setup:
-
In a suitable pressure vessel, suspend the amino acid in an anhydrous solvent such as dichloromethane or dioxane.[4] The concentration of the amino acid is typically in the range of 0.1-0.5 M.
-
Cool the suspension in an ice bath.
-
-
Catalyst Addition:
-
Slowly and carefully add the acid catalyst (e.g., concentrated H₂SO₄ or PTSA) to the stirred suspension.[4] The amount of catalyst can range from catalytic amounts to several equivalents, depending on the specific amino acid and desired reaction rate. A typical starting point is 1.1-2 equivalents.[4][7]
-
-
Addition of Isobutene:
-
Method A (Liquefied Gas): Carefully condense a measured amount of liquefied isobutene into the cooled reaction mixture. This should be done in a well-ventilated fume hood with appropriate safety precautions.
-
Method B (In Situ Generation): Isobutene can be generated in situ from tert-butanol and an acid catalyst, though direct addition is more common for this specific application.
-
-
Reaction:
-
Seal the pressure vessel securely.
-
Allow the reaction mixture to warm to room temperature and stir for 24-72 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary significantly depending on the amino acid and catalyst used, with some reactions taking up to 8 days.[4]
-
-
Work-up:
-
After the reaction is complete, carefully vent the pressure vessel in a fume hood to release any excess isobutene.
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases and the aqueous layer is basic (pH > 8).[4]
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with two additional portions of dichloromethane.
-
Combine the organic layers and wash sequentially with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude amino acid tert-butyl ester.
-
The crude product can be purified by flash column chromatography on silica gel or by crystallization.[8] For many applications, the crude product is of sufficient purity for subsequent steps.
-
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Ester - Wikipedia [en.wikipedia.org]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
Application Note: A Practical Guide to Peptide Coupling using H-Ser-OtBu·HCl with EDC/NHS Chemistry
Audience: Researchers, scientists, and drug development professionals engaged in peptide synthesis and modification.
Abstract: This document provides a comprehensive technical guide for performing solution-phase peptide coupling reactions utilizing O-tert-Butyl-L-serine tert-butyl ester hydrochloride (H-Ser-OtBu·HCl) as the amine component and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) as the activating agents. We delve into the underlying chemical principles, provide a detailed, step-by-step experimental protocol, and offer insights into reaction optimization and troubleshooting.
The Core Reagents: A Technical Overview
Successful peptide synthesis hinges on the precise and controlled formation of amide bonds.[1] This requires careful selection of starting materials, protecting groups, and coupling agents to maximize yield and minimize side reactions.
The Carboxylic Acid Component
The first partner in the coupling reaction is an amino acid or peptide with a free C-terminal carboxylic acid and a protected N-terminus (commonly with Fmoc or Boc groups). The choice of N-terminal protecting group dictates the overall synthetic strategy.
The Amine Component: H-Ser-OtBu·HCl
H-Ser-OtBu·HCl is a derivative of the amino acid L-serine where both the side-chain hydroxyl group and the C-terminal carboxyl group are protected as tert-butyl (tBu) ethers/esters.[2][3]
-
Side-Chain Protection (Ser(tBu)): The tBu group on the serine hydroxyl prevents its nucleophilic side chain from participating in unwanted acylation during peptide bond formation, which would otherwise lead to impurities.[4]
-
C-Terminus Protection (-OtBu): The tBu ester at the C-terminus prevents the carboxyl group of the serine derivative itself from being activated by the coupling reagents.
-
Acid-Labile Nature: Both tBu protecting groups are stable under the basic conditions often used for Fmoc deprotection but are readily cleaved under strongly acidic conditions (e.g., using Trifluoroacetic Acid, TFA), typically during the final deprotection step of a larger peptide synthesis.[4][5]
-
Hydrochloride Salt: The molecule is supplied as a hydrochloride salt, meaning the N-terminal primary amine is protonated (-NH3+ Cl-). This enhances stability and shelf-life but necessitates the use of a non-nucleophilic base during the coupling reaction to liberate the free amine for nucleophilic attack.
The Coupling System: EDC and NHS
Carbodiimides are a class of "zero-length" crosslinkers that facilitate amide bond formation without becoming part of the final product.[6][7]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC is a water-soluble carbodiimide that serves as the primary carboxyl activating agent.[1][8] It reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][9]
-
The Role of NHS (N-hydroxysuccinimide): The O-acylisourea intermediate formed by EDC is highly unstable in solution and prone to rapid hydrolysis (which regenerates the starting carboxylic acid) or rearrangement to a stable, unreactive N-acylurea byproduct.[8][9][10] To mitigate this, NHS is added as a stabilizing additive. NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable, yet highly amine-reactive, NHS ester.[11] This NHS ester is less susceptible to hydrolysis, increasing the overall efficiency and yield of the desired amide bond formation.[8][11]
The Reaction: Mechanism and Optimization
The EDC/NHS coupling is a two-step process that balances the requirements for carboxyl activation and amine coupling.[12]
The Two-Step Activation and Coupling Mechanism
The reaction proceeds through the sequential formation of two key intermediates as illustrated below.
Caption: EDC/NHS reaction mechanism for amide bond formation.
Critical Parameters for Success
Optimizing the following parameters is crucial for achieving high coupling efficiency.
-
Stoichiometry: The coupling reagents are typically used in slight excess to drive the reaction to completion. A common starting point is to use the amine component as the limiting reagent (1.0 equivalent).
-
Solvent: Anhydrous, polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are preferred to ensure all reactants are fully dissolved.[6]
-
Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), is essential. It is added to neutralize the hydrochloride salt of the amine component (H-Ser-OtBu·HCl) and to maintain a favorable pH for the amine coupling step. At least 1.0 equivalent is needed for neutralization, with a slight excess (1.1-1.5 eq.) often used.
-
Temperature: The reaction is typically performed at room temperature (20-25°C).[11] For difficult couplings or to minimize potential side reactions like racemization, the reaction can be cooled to 0°C before being allowed to warm to room temperature, or it can be run overnight at 4°C.[10][11]
-
pH Control: While not explicitly controlled with a buffer in organic solvents, the choice of base influences the reaction environment. The activation of the carboxyl group with EDC is most efficient under slightly acidic conditions (pH 4.5-6.0), whereas the nucleophilic attack by the amine is favored at a slightly basic pH (7.0-8.5).[11][13] The use of a tertiary amine base represents a compromise that enables both steps to proceed effectively in a one-pot protocol.
Detailed Experimental Protocol
This protocol describes a general procedure for coupling an N-protected amino acid (1.0 mmol scale) to H-Ser-OtBu·HCl.
Materials and Reagents
-
N-protected amino acid (e.g., Fmoc-Ala-OH)
-
H-Ser-OtBu·HCl
-
EDC Hydrochloride
-
N-hydroxysuccinimide (NHS)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bars
-
Round-bottom flask and standard glassware
-
Separatory funnel
Stoichiometry and Preparation
The following table provides recommended molar equivalents for the reaction. Adjust masses according to the molecular weight of your specific N-protected amino acid.
| Reagent | Molar Eq. | Moles (mmol) | Mass (for example) |
| N-Fmoc-Ala-OH (MW: 311.3 g/mol ) | 1.0 | 1.0 | 311.3 mg |
| H-Ser-OtBu·HCl (MW: 197.66 g/mol ) | 1.0 | 1.0 | 197.7 mg |
| EDC·HCl (MW: 191.7 g/mol ) | 1.2 | 1.2 | 230.0 mg |
| NHS (MW: 115.09 g/mol ) | 1.2 | 1.2 | 138.1 mg |
| DIPEA (MW: 129.24 g/mol , d=0.742) | 1.5 | 1.5 | 193.9 mg (261 µL) |
| Anhydrous DMF | - | - | 10 mL |
Step-by-Step Coupling Procedure
Caption: General experimental workflow for EDC/NHS solution-phase coupling.
-
Dissolution: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the N-protected amino acid (1.0 eq), H-Ser-OtBu·HCl (1.0 eq), and NHS (1.2 eq). Add anhydrous DMF (to achieve a concentration of ~0.1 M).
-
Cooling & Neutralization: Place the flask in an ice-water bath and stir until all solids are dissolved. Add DIPEA (1.5 eq) dropwise to the cooled solution. Stir for 5-10 minutes to ensure complete neutralization of the hydrochloride salt.
-
Activation & Coupling: Add EDC·HCl (1.2 eq) to the reaction mixture in one portion. The solution may become cloudy as EDC·HCl dissolves. Remove the ice bath and allow the reaction to stir at room temperature.
-
Reaction Time: Allow the reaction to proceed for 2-4 hours at room temperature. For sterically hindered amino acids, the reaction time may be extended or performed overnight.
Reaction Monitoring
Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system is 10% Methanol in DCM. The disappearance of the limiting starting material (usually the N-protected amino acid) indicates reaction completion.
Workup and Purification
The goal of the workup is to remove the water-soluble byproducts (urea, excess EDC, NHS) and unreacted starting materials.[14]
-
Dilution: Dilute the reaction mixture with a significant volume of Ethyl Acetate (e.g., 10x the volume of DMF).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2x). This removes the base (DIPEA) and any unreacted amine.
-
Base Wash: Wash the organic layer with saturated NaHCO₃ solution (2x). This removes unreacted NHS and the starting carboxylic acid.
-
Brine Wash: Wash the organic layer with saturated NaCl (Brine) solution (1x) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude peptide is typically purified by silica gel column chromatography to yield the final, pure product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive (hydrolyzed) EDC. | Use fresh EDC; allow reagent to warm to room temperature before opening to prevent moisture condensation.[9] |
| Incomplete neutralization of amine HCl salt. | Ensure sufficient base (DIPEA) is added; consider using 1.1-1.5 equivalents. | |
| Wet solvent or reagents. | Use anhydrous solvents and dry glassware. | |
| Significant N-acylurea Byproduct | Slow reaction with the amine after activation. | Ensure amine component is fully soluble and deprotonated. Increase concentration if possible. |
| Multiple Spots on TLC | Incomplete reaction; side reactions. | Allow longer reaction time. Check stoichiometry. Consider running the reaction at a lower temperature (0°C to RT). |
| Difficulty Removing Urea Byproduct | Urea is partially soluble in the organic phase. | Perform thorough aqueous washes. If issues persist, precipitation of the product from a minimal amount of solvent using a non-solvent (e.g., cold diethyl ether) can sometimes leave the urea behind.[15] |
Conclusion
The EDC/NHS coupling system provides a robust and highly efficient method for the solution-phase synthesis of peptides using protected amino acids like H-Ser-OtBu·HCl. By understanding the underlying mechanism and carefully controlling key reaction parameters such as stoichiometry, solvent purity, and workup conditions, researchers can consistently achieve high yields of their desired peptide products. This foundational reaction is a cornerstone of medicinal chemistry and drug development, enabling the construction of complex and novel peptide-based therapeutics.
References
-
Merck Millipore. (n.d.). Peptide & HT Organic Synthesis Technical Resources. Retrieved from [Link]
-
G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
-
Mbeh, D. A., et al. (2012). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. PMC. Retrieved from [Link]
-
ResearchGate. (2013, January 9). How can we assess the optimal concentration of EDC and NHS for conjugation reaction? Retrieved from [Link]
-
Genelinx. (2025, February 20). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]
-
PubMed. (2000, December 15). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. Retrieved from [Link]
-
Sensors (Basel). (2013, February 1). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. Retrieved from [Link]
-
Taylor & Francis Online. (2024, August 27). Unveiling the quaternary carbodiimide symphony: harmonizing green chemistry in peptide synthesis. Retrieved from [Link]
-
Hardick, O. (n.d.). Coupling Protocols. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of O-tert-Butyl-L-serine in Pharmaceutical Intermediate Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (2024, December 12). Why EDC-NHS coupling method is the best to be used in conjugation of short-peptides/amino acids to nanoparticles with either COOH/NH2 groups? Retrieved from [Link]
- Google Patents. (n.d.). US20140213759A1 - Process For Extraction Of Peptides And Its Application In Liquid Phase Peptide Synthesis.
-
Journal of the American Chemical Society. (2025, August 25). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Retrieved from [Link]
-
Chemical Reviews. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Procedures to Improve Difficult Couplings. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). H-Ser-OtBu HCl [106402-41-9]. Retrieved from [Link]
-
Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press, Totowa, NJ. Retrieved from [Link]
Sources
- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. electrochemsci.org [electrochemsci.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. US20140213759A1 - Process For Extraction Of Peptides And Its Application In Liquid Phase Peptide Synthesis - Google Patents [patents.google.com]
- 15. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Chiral Oxazoline Derivatives from L-Serine Tert-butyl Ester: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chiral Oxazolines
Chiral oxazolines are a cornerstone of modern asymmetric synthesis, serving as indispensable chiral auxiliaries, ligands for metal-catalyzed reactions, and key structural motifs in a variety of biologically active molecules and natural products.[1][2] Their rigid five-membered ring structure provides a well-defined stereochemical environment, enabling high levels of enantioselectivity in a myriad of chemical transformations.[1] L-serine, a readily available and inexpensive amino acid from the chiral pool, represents an ideal starting material for the synthesis of these valuable compounds, allowing for the direct incorporation of its inherent chirality into the target oxazoline scaffold.[3]
This guide provides a detailed protocol for the synthesis of oxazoline derivatives starting from L-serine tert-butyl ester. We will delve into the strategic considerations behind the choice of protecting groups and cyclization methodologies, offering a comprehensive, field-proven workflow for obtaining these versatile chiral building blocks. The protocols described herein are designed to be self-validating, with explanations grounded in established chemical principles and supported by authoritative literature.
I. Strategic Overview: The Synthetic Pathway
The synthesis of oxazoline derivatives from L-serine tert-butyl ester is a multi-step process that begins with the protection of the functional groups of L-serine, followed by the critical cyclization step to form the oxazoline ring. A common and highly valuable intermediate derived from L-serine is Garner's aldehyde, an oxazolidine that has been extensively used in natural product synthesis.[4][5] The initial steps for the preparation of oxazoline derivatives often parallel the synthesis of this important building block.
The general synthetic strategy involves:
-
Protection of the amine and carboxylic acid functionalities of L-serine: This is crucial to prevent unwanted side reactions during the cyclization step. The use of a tert-butyl ester for the carboxylic acid and a tert-butoxycarbonyl (Boc) group for the amine are common strategies.
-
Cyclization to form the oxazoline ring: This is the key step and can be achieved through various methods, often involving the activation of the hydroxyl group of the serine derivative followed by intramolecular nucleophilic attack by the amide oxygen.
The following sections will provide detailed protocols for these transformations.
II. Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| L-Serine | ≥99% | Sigma-Aldrich | |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent Grade | Acros Organics | |
| N,N-Dimethylformamide di-tert-butyl acetal (DFBA) | Synthesis Grade | TCI Chemicals | For tert-butyl ester formation |
| Benzene | Anhydrous | Fisher Scientific | |
| Sodium bicarbonate (NaHCO₃) | ACS Grade | VWR | |
| Methanol (MeOH) | Anhydrous | J.T. Baker | |
| Triphenylphosphine (PPh₃) | 99% | Alfa Aesar | For Mitsunobu Reaction |
| Diisopropyl azodicarboxylate (DIAD) | 94% | Strem Chemicals | For Mitsunobu Reaction |
| Tetrahydrofuran (THF) | Anhydrous | EMD Millipore | |
| Ethyl acetate (EtOAc) | ACS Grade | Pharmco-AAPER | |
| Hexanes | ACS Grade | Macron Fine Chemicals | |
| Sodium sulfate (Na₂SO₄) | Anhydrous | EMD Chemicals | |
| Silica gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography |
III. Experimental Protocols
Protocol 1: Synthesis of N-Boc-L-serine tert-butyl ester
This protocol details the protection of both the amino and carboxyl groups of L-serine, a crucial first step to prepare the precursor for cyclization.
Rationale: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under acidic conditions. The tert-butyl ester protects the carboxylic acid and can be formed efficiently using N,N-dimethylformamide di-tert-butyl acetal.[6]
Step-by-Step Procedure:
-
N-Boc Protection:
-
To a solution of L-serine (1 equivalent) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-serine, which can often be used in the next step without further purification.
-
-
Tert-butyl Esterification:
-
In a round-bottom flask, dissolve N-Boc-L-serine (1 equivalent) in dry benzene.
-
Add N,N-dimethylformamide di-tert-butyl acetal (DFBA) (5.3 equivalents).[6]
-
Reflux the mixture for 18-24 hours under an inert atmosphere (e.g., Argon).[6]
-
Cool the reaction mixture to room temperature.
-
Add 5% aqueous sodium bicarbonate solution and stir for 30 minutes.
-
Add methanol until a single layer is formed.[6]
-
Remove the solvents under reduced pressure and purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure N-Boc-L-serine tert-butyl ester.
-
Protocol 2: Synthesis of (S)-tert-butyl 2,2-dimethyl-3-((tert-butoxycarbonyl)amino)-4,5-dihydrooxazole-4-carboxylate via Mitsunobu Reaction
This protocol describes the cyclization of N-Boc-L-serine tert-butyl ester to form an oxazoline derivative using a Mitsunobu reaction. This method is effective for the intramolecular dehydration required for oxazoline formation.[6]
Rationale: The Mitsunobu reaction provides a powerful and generally reliable method for the dehydration of β-hydroxy amides to form oxazolines.[7] It proceeds under mild, neutral conditions, which helps to preserve the stereochemical integrity of the chiral center.[6]
Step-by-Step Procedure:
-
To a solution of N-Boc-L-serine tert-butyl ester (1 equivalent) and triphenylphosphine (PPh₃) (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) dropwise.[6]
-
Stir the resulting mixture at room temperature for 6-12 hours.[6]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract with ethyl acetate.
-
Wash the combined organic layers with water and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired oxazoline derivative.
IV. Reaction Mechanism and Experimental Workflow
The synthesis of oxazoline derivatives from L-serine tert-butyl ester involves a series of well-established chemical transformations. The key cyclization step, when performed under Mitsunobu conditions, proceeds through the activation of the primary alcohol of the serine derivative, followed by an intramolecular Sₙ2 reaction by the amide oxygen.
Caption: Reaction mechanism for oxazoline synthesis via Mitsunobu reaction.
The overall experimental workflow can be visualized as a sequential process, starting from the commercially available L-serine and proceeding through protection and cyclization steps, with purification required at key stages.
Caption: Experimental workflow for the synthesis of chiral oxazoline derivatives.
V. Troubleshooting and Key Considerations
-
Epimerization: The stereocenter alpha to the carboxylate group in serine derivatives can be susceptible to epimerization, especially under harsh basic or acidic conditions. The use of mild reaction conditions, such as those employed in the Mitsunobu reaction, is crucial to maintain the enantiopurity of the product.[4]
-
Purification: The removal of triphenylphosphine oxide, a byproduct of the Mitsunobu reaction, can sometimes be challenging. Careful column chromatography is often required to obtain the pure oxazoline product.
-
Anhydrous Conditions: The Mitsunobu reaction is sensitive to water. Therefore, the use of anhydrous solvents and reagents is essential for achieving high yields.
VI. Conclusion
The synthesis of chiral oxazoline derivatives from L-serine tert-butyl ester is a robust and reliable method for accessing these valuable synthetic intermediates. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently prepare these compounds for a wide range of applications in asymmetric synthesis and drug discovery. The versatility of L-serine as a chiral starting material continues to inspire the development of new and efficient synthetic methodologies.[8]
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Microwave-assisted rapid synthesis of chiral oxazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. diva-portal.org [diva-portal.org]
- 4. BJOC - Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products [beilstein-journals.org]
- 5. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 7. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. d-nb.info [d-nb.info]
- 10. BJOC - Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products [beilstein-journals.org]
Technical Guide: Derivatization of Free Amine in L-Serine tert-Butyl Ester Hydrochloride
Topic: Derivatization of Free Amine in L-Serine tert-Butyl Ester Hydrochloride Content Type: Application Note & Detailed Protocol Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals
Abstract & Strategic Context
L-Serine tert-butyl ester hydrochloride (H-Ser(OtBu)-OH·HCl is incorrect; strictly, this is H-Ser-OtBu·HCl , where the carboxyl is protected) is a critical intermediate in convergent peptide synthesis and peptidomimetic drug design. The tert-butyl ester provides robust C-terminal protection that is orthogonal to base-labile groups (Fmoc) and catalytic hydrogenation (Cbz), while being acid-labile (TFA).
The core challenge in derivatizing this salt lies in the chemoselective functionalization of the primary amine (
-
Synthetic Scale: Chemoselective N-protection (Fmoc) for building block preparation.
-
Analytical Scale: Pre-column derivatization (OPA/3-MPA) for high-sensitivity HPLC quantification.
Chemical Architecture & Reactivity
Before initiating any protocol, the researcher must understand the competing reactivities:
-
Amine (Target): Exists as an ammonium salt (
). It must be neutralized to the free base ( ) to act as a nucleophile. -
Hydroxyl (Competitor): The
-hydroxyl is nucleophilic but generally less reactive than the amine towards acylating agents. However, under forcing conditions or with specific catalysts, O-acylation can occur (O-acyl isourea formation). -
tert-Butyl Ester (Constraint): Stable to mild base (pH 8–10) and nucleophiles. Highly sensitive to strong acids (TFA, HCl gas). Avoid acidic aqueous workups below pH 4.
Protocol A: Synthetic Scale N-Derivatization (Fmoc Protection)
Objective: Selective formation of Fmoc-Ser-OtBu from H-Ser-OtBu·HCl without O-acylation or ester hydrolysis.
Mechanism of Action
The reaction utilizes a Schotten-Baumann biphasic system. Sodium carbonate serves two roles: it neutralizes the hydrochloride salt to liberate the free amine and scavenges the acid released during acylation. The reactivity differential between the amine and hydroxyl group ensures N-selectivity under controlled temperatures.
Workflow Diagram
Caption: Step-by-step workflow for the chemoselective Fmoc protection of L-Serine tert-butyl ester HCl.
Detailed Protocol
Reagents:
-
Substrate: L-Serine tert-butyl ester hydrochloride (10 mmol, 1.97 g).
-
Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (10 mmol, 3.37 g).
-
Base: Sodium Carbonate (
) (20 mmol, 2.12 g). -
Solvent: 1,4-Dioxane / Water (1:1 v/v).
Step-by-Step Procedure:
-
Preparation: Dissolve
(2.12 g) in water (25 mL). Dissolve the amino acid salt (1.97 g) in the carbonate solution.-
Note: The solution may bubble slightly. Ensure complete dissolution.
-
-
Solvent Addition: Add 1,4-Dioxane (25 mL) to the aqueous mixture. Cool the biphasic mixture to 0°C in an ice bath.
-
Why: Cooling suppresses the reactivity of the hydroxyl group, maximizing N-selectivity.
-
-
Reagent Addition: Add Fmoc-OSu (3.37 g) slowly over 5 minutes.
-
Why Fmoc-OSu? It is less aggressive than Fmoc-Cl, reducing the risk of dipeptide formation or O-acylation.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check by TLC (Ethyl Acetate/Hexane 1:1). The starting material (ninhydrin positive) should disappear; product is UV active.
-
-
Workup (Critical):
-
Evaporate the dioxane under reduced pressure (Rotavap) at <40°C.
-
Dilute the remaining aqueous residue with water (50 mL) and extract with Diethyl Ether (2 x 30 mL) to remove unreacted Fmoc-OSu and byproducts. Discard organic layer.
-
Acidify the aqueous phase carefully with 10% Citric Acid or 1M KHSO4 to pH 3–4.
-
Warning: Do not use strong HCl; it cleaves the tert-butyl ester.
-
Extract the product into Ethyl Acetate (3 x 50 mL).
-
-
Isolation: Wash combined ethyl acetate layers with Brine, dry over
, and concentrate to yield a white foam/solid.
Protocol B: Analytical Derivatization (HPLC Quantification)
Objective: Quantitative analysis of L-Serine tert-butyl ester using Pre-Column OPA Derivatization. Application: Purity checks, concentration verification, or impurity profiling.
The Chemistry: OPA/3-MPA
o-Phthalaldehyde (OPA) reacts specifically with primary amines in the presence of a thiol (3-Mercaptopropionic acid or N-Acetylcysteine) to form a highly fluorescent 1-alkylthio-2-alkylisoindole. This reaction is instantaneous and allows for femtomole-level detection.
Derivatization Pathway
Caption: Reaction pathway for the formation of the fluorescent isoindole derivative.
Detailed Protocol
Reagents:
-
Buffer: 0.4 M Borate Buffer, pH 10.2 (Critical for neutralizing the HCl salt).
-
Reagent A: OPA (10 mg) dissolved in 1 mL Methanol.
-
Reagent B: 3-Mercaptopropionic acid (3-MPA) (10
L) in 1 mL Borate Buffer. -
Mix: Combine Reagent A and B 1:1 just before use (Stable for 24h).
Sample Preparation:
-
Dissolve L-Serine tert-butyl ester HCl in 0.1 M HCl (to prevent hydrolysis during storage) at a concentration of 1.0 mg/mL.
-
Neutralization Step: The derivatization must occur at pH > 9. Because the sample is a salt, the buffer capacity of the Borate solution is crucial.
Automated Injector Program (Recommended): Most modern HPLCs (Agilent/Waters) support automated pre-column derivatization.
-
Draw: 5
L Borate Buffer. -
Draw: 1
L Sample (Salt form). -
Draw: 1
L OPA/MPA Reagent. -
Mix: In needle or vial (3 cycles).
-
Wait: 1.0 minute (Reaction is fast).
-
Inject: Entire volume.
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
m, 4.6 x 100 mm). -
Mobile Phase A: 10 mM
, pH 7.2. -
Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10).
-
Gradient: 0% B to 60% B over 15 mins.
-
Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).
Data Summary & Troubleshooting
| Parameter | Synthetic Protocol (Fmoc) | Analytical Protocol (OPA) |
| Primary Risk | O-acylation (side reaction) | Incomplete derivatization (pH < 8) |
| pH Control | Maintain pH 9–10 with | Borate Buffer pH 10.2 (Excess) |
| Timeframe | 3–5 Hours | 1–2 Minutes |
| Sensitivity | Gram scale | Femtomole scale |
| Stability | Product stable at RT | Derivative unstable (Inject immediately) |
Critical Troubleshooting:
-
Low Yield (Synthetic): If the ester hydrolyzes, check the workup pH. Do not go below pH 3. If O-acylation occurs (di-Fmoc), reduce reaction temperature and ensure slow addition of Fmoc-OSu.
-
No Peak (Analytical): The HCl salt consumes the buffer. Increase the ratio of Borate Buffer to Sample (e.g., 10:1) to ensure the pH remains alkaline for the OPA reaction.
References
-
Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[1][2] The Journal of Organic Chemistry, 37(22), 3404–3409.
-
Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Carboxyl Protection/Tert-butyl esters).
-
Waters Corporation. (2020). Amino Acid Analysis using AccQ-Tag and OPA Derivatization. Application Note.
-
Agilent Technologies. (2023). Automated Amino Acid Analysis using OPA/FMOC. Technical Overview.
-
Ogasa, C., et al. (2024).[3][4] A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols.[5] Synlett, 35, 235-239.[3] (Context on ester stability).
Sources
conditions for selective side-chain modification of H-Ser-OtBu
Executive Summary
The selective modification of the serine hydroxyl group in the presence of a free amine and a tert-butyl ester (H-Ser-OtBu) presents a classic chemoselectivity paradox. The free amine (
This guide details three validated protocols to achieve selective O-functionalization. We prioritize Orthogonal Transient Protection as the "Gold Standard" for drug development, ensuring high purity and yield. We also discuss Direct Chemoselective Strategies for specific silylation and glycosylation workflows.
Critical Analysis: The Chemoselectivity Matrix
Before attempting synthesis, the researcher must recognize the reactivity hierarchy of H-Ser-OtBu:
-
Primary Amine (
): (conjugate acid ). Hard nucleophile. Reacts fastest with acyl chlorides, alkyl halides, and activated esters. -
Primary Alcohol (
): . Hard nucleophile, but kinetically slower than the amine. Requires deprotonation (alkoxide formation) or specific activation to compete. -
Tert-Butyl Ester (
): Acid-labile protecting group. Cleaves in TFA or HCl. Stable to bases (piperidine, NaOH) and nucleophiles.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
The Challenge: Direct O-alkylation of H-Ser-OtBu (e.g., Williamson ether synthesis) using NaH will deprotonate the alcohol but also the amine, leading to uncontrolled N,O-dialkylation.
The Solution: We must temporarily mask the amine with a protecting group (PG) that is orthogonal to the OtBu ester.
-
Incompatible: Boc (Requires acid to remove
cleaves OtBu). -
Compatible: Fmoc (Base labile), Trityl (Ultra-mild acid labile), Alloc (Pd-labile), or Schiff Bases (Mild acid labile).
Decision Pathway & Workflow Visualization
The following diagram illustrates the strategic decision tree for modifying H-Ser-OtBu based on the desired modification type.
Figure 1: Strategic workflow for the selective side-chain modification of H-Ser-OtBu. Route A is the recommended industry standard for robustness.
Detailed Protocols
Protocol A: The Fmoc-Intermediated Route (Recommended)
Best for: O-Alkylation (Benzylation, Methylation), O-Glycosylation. Rationale: Fmoc is removed by piperidine (base), which leaves the acid-labile OtBu ester completely intact.
Step 1: N-Fmoc Protection
-
Dissolve H-Ser-OtBu·HCl (1.0 eq) in 1:1 Dioxane:Water (
). -
Add
(2.5 eq) followed by Fmoc-OSu (1.1 eq). Stir at RT for 4–6 hours. -
Workup: Acidify carefully to pH 4 with 1M citric acid (avoid strong HCl to protect OtBu), extract with EtOAc, dry (
), and concentrate. -
Result: Fmoc-Ser-OtBu.
Step 2: Selective O-Modification (Example: O-Benzylation)
-
Dissolve Fmoc-Ser-OtBu (1.0 eq) in anhydrous DCM or Toluene.
-
Reagent: Add Benzyl 2,2,2-trichloroacetimidate (Bn-TCA, 1.5 eq).
-
Catalyst: Add catalytic TfOH (Triflic acid, 0.05 eq) or TMSOTf at
.-
Note: While TfOH is a strong acid, the low concentration and low temperature generally preserve the OtBu ester if quenched quickly.
-
Alternative (Base-mediated): Use
and Benzyl Bromide in DMF if acid sensitivity is extreme.
-
-
Quench: Add
to neutralize acid, concentrate, and purify via flash chromatography.
Step 3: N-Deprotection
-
Dissolve Fmoc-Ser(Bzl)-OtBu in 20% Piperidine in DMF (v/v).
-
React for 30 minutes at RT.
-
Workup: Concentrate under high vacuum (to remove DMF/Piperidine). Purify via column chromatography.
-
Final Product: H-Ser(Bzl)-OtBu.
Protocol B: The Trityl (Trt) Route
Best for: Bulky modifications or when basic deprotection (Fmoc removal) is undesirable. Rationale: The N-Trityl group is extremely acid-sensitive. It can be removed with 1% TFA or dilute acetic acid, conditions that are too mild to cleave the OtBu ester (which requires >50% TFA).
Step 1: N-Trityl Protection
-
Dissolve H-Ser-OtBu (free base) in DCM.
-
Add Trityl Chloride (Trt-Cl, 1.1 eq) and TEA (2.0 eq).
-
Stir at
for 12 hours. -
Purify: Yields Trt-Ser-OtBu. The bulky Trt group also sterically shields the N-terminus, preventing N-alkylation during the next step.
Step 2: O-Alkylation
-
Conditions: Standard Williamson Ether synthesis is possible due to the steric bulk of Trityl.
-
React Trt-Ser-OtBu with NaH (1.1 eq) in DMF at
, followed by alkyl halide (R-X). -
Note: The Trt group prevents N-alkylation effectively.
Step 3: Selective Deprotection
-
Cocktail: 1% TFA in DCM (v/v) with 5% TIS (Triisopropylsilane) as a scavenger.
-
Time: 15–30 minutes. Monitor by TLC.
-
Stop: Quench with saturated
immediately to prevent OtBu loss. -
Isolate: H-Ser(R)-OtBu.
Protocol C: Direct Selective O-Silylation
Best for: Creating silyl ether intermediates (e.g., TBDMS). Rationale: Silylation can be kinetically controlled. The oxygen of the primary alcohol is often silylated preferentially over the amine using TBDMS-Cl/Imidazole, or any N-silyl species formed are unstable and hydrolyze upon aqueous workup, leaving the O-silyl ether intact.
Protocol:
-
Dissolve H-Ser-OtBu (1.0 eq) in anhydrous DMF.
-
Add Imidazole (2.5 eq) and TBDMS-Cl (1.1 eq).
-
Stir at RT for 12–18 hours.
-
Workup: Pour into water and extract with
. -
Product: H-Ser(OTBDMS)-OtBu.
Comparative Data Table
| Parameter | Fmoc Route (Protocol A) | Trityl Route (Protocol B) | Direct Silylation (Protocol C) |
| N-Protection Stability | Base Labile | Acid Labile (Mild) | None (Kinetic control) |
| OtBu Compatibility | Excellent (Orthogonal) | Good (Requires pH control) | Excellent |
| Reagent Cost | Moderate | Moderate | Low |
| Step Count | 3 | 3 | 1 |
| Risk Profile | Low (Robust) | Medium (Acid sensitivity) | Medium (Selectivity) |
| Primary Application | Drug Substance Mfg | Complex Synthesis | Intermediate Protection |
References
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (The definitive guide on orthogonal protection strategies, specifically OtBu vs Fmoc/Trt stability).
-
BenchChem. The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group. (Detailed cleavage conditions for OtBu and compatibility with scavengers).
-
Sugano, H., & Miyoshi, M. (1976). "A convenient synthesis of N-tert-butyloxycarbonyl-O-benzyl-L-serine". Journal of Organic Chemistry, 41(13), 2352-2353. (Foundational work on serine ether synthesis).
-
Cherkupally, P., et al. (2014). "Process Development for the Synthesis of O-Benzyl-L-Serine". Organic Process Research & Development. (Industrial scale-up of serine benzyl ethers).
-
Boutureira, O., & Bernardes, G. J. L. (2015).[4] "Advances in chemical protein modification". Chemical Reviews, 115(5), 2174–2295. (Discusses chemoselectivity of Serine OH vs NH2).
Sources
Troubleshooting & Optimization
preventing racemization of L-Serine tert-butyl ester during coupling
Technical Support Center: Preventing Racemization of L-Serine tert-Butyl Ester (
Topic: Preventing Racemization and Side Reactions of L-Serine tert-Butyl Ester During Coupling Audience: Researchers, Medicinal Chemists, and Process Development Scientists Format: Technical Troubleshooting Guide & FAQs
Core Directive & Executive Summary
The Challenge:
L-Serine tert-butyl ester (
-
-Carbon Acidity: The ester moiety significantly increases the acidity of the
-proton compared to an amide, making it susceptible to base-catalyzed enolization and subsequent racemization. -
Side-Chain Reactivity: The free hydroxyl group (
) is a nucleophile that can compete with the amine, leading to O-acylation followed by O N acyl migration (or permanent O-acylation), which can complicate stereochemical integrity.
The Solution: Preserving chirality requires a "Soft Base / High Reactivity" strategy. You must replace strong, unhindered bases (like TEA or DIPEA) with weaker or hindered bases (Collidine, NMM) and utilize coupling reagents that accelerate the reaction rate beyond the rate of proton abstraction (e.g., DIC/Oxyma).
Diagnostic & Troubleshooting FAQs
Q1: I am observing 5-15% D-Ser isomer in my final product. What is the primary mechanism driving this?
A: If you are using
-
The Mechanism: The tert-butyl ester group is electron-withdrawing, lowering the pKa of the
-proton. In the presence of tertiary amines like Diisopropylethylamine (DIPEA) or Triethylamine (TEA), the -proton is abstracted to form an achiral enolate intermediate. Reprotonation occurs non-stereoselectively, yielding a racemic mixture. -
The Aggravator: This process is time-dependent.[1] Slow coupling reactions (due to steric hindrance or poor activation) give the base more time to abstract the proton.
-
Correction: Switch to 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) .[2] These bases are weaker and/or sterically hindered, significantly reducing the rate of proton abstraction while still neutralizing the amine salt.
Q2: My LC-MS shows a mass corresponding to the product, but the retention time is shifted or split. Could this be O-acylation?
A: Yes. The free
-
Diagnosis: This "O-acyl isopeptide" has the same mass as your product. However, under basic conditions, it often undergoes an O
N acyl shift to form the thermodynamic amide product. -
Risk: While the O
N shift usually restores the correct connectivity, the intermediate esterification can facilitate racemization via different transition states or lead to -elimination (dehydration) to form dehydroalanine species. -
Correction: Ensure your coupling conditions favor N-acylation. Use DIC/Oxyma Pure .[3] The high reactivity of the Oxyma active ester favors the more nucleophilic amine (
) over the hydroxyl ( ).
Q3: Can I use HATU or HBTU for this coupling?
A: Avoid if possible. Uronium/Guanidinium reagents (HATU, HBTU) require a tertiary base (DIPEA/TEA) to function. As established in Q1, these strong bases promote racemization of the Serine ester.
-
Better Alternative: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure . This method is "base-free" (unless neutralizing the HCl salt of the ester) and maintains a slightly acidic to neutral pH environment, which preserves the stereocenter.
Q4: I see a byproduct with mass [M-18]. Is this related to racemization?
A: This is
-
The Reaction: Strong bases can abstract the
-proton, pushing the electrons to eliminate the -hydroxyl group (as water or an activated leaving group), forming Dehydroalanine ( Ala). -
Consequence:
Ala is achiral and highly reactive. It can undergo Michael additions, leading to complex mixtures. -
Fix: Strictly limit base exposure. Use the Collidine/DIC/Oxyma protocol described below.
Visualizing the Threat: Mechanisms of Failure
The following diagram illustrates the two competing pathways: the desired coupling vs. the base-catalyzed racemization and
Caption: Figure 1: Kinetic Competition. The survival of the chiral center depends on the rate of coupling (
Optimized Experimental Protocol
This protocol is designed to minimize base contact time and acidity, utilizing the "neutral" carbodiimide approach.
Reagents:
-
Amine: H-Ser-OtBu
HCl (1.0 eq) -
Carboxylic Acid: Fmoc-AA-OH (1.0 eq)
-
Coupling Agent: DIC (1.0 eq) + Oxyma Pure (1.0 eq)
-
Base: 2,4,6-Collidine (1.0 eq) Only to neutralize the HCl salt
-
Solvent: DMF or DCM (Anhydrous)
Step-by-Step Procedure:
-
Pre-Activation (Crucial):
-
Amine Preparation:
-
In a separate vial, dissolve H-Ser-OtBu
HCl in DMF. -
Add 2,4,6-Collidine (1.0 equivalent relative to the HCl salt).
-
Note: Do not use DIPEA. Do not premix the base with the ester for long periods.
-
-
Coupling:
-
Immediately add the Pre-Activated Acid solution to the Amine solution .
-
Stir at 0°C for the first 30 minutes, then allow to warm to Room Temperature.
-
Monitor reaction by TLC or LC-MS.
-
-
Work-up:
-
Dilute with Ethyl Acetate.
-
Wash with 0.5 M HCl (to remove Collidine) and 5% NaHCO
. -
Warning: Avoid prolonged exposure to strong aqueous base during workup.
-
Comparative Data: Base Selection
The choice of base is the single most critical factor in preventing racemization of Serine esters.
| Base | pKa (Conj.[5] Acid) | Steric Hindrance | Racemization Risk | Recommendation |
| TEA (Triethylamine) | 10.7 | Low | High | ⛔ Avoid |
| DIPEA (Dieckmann's) | 10.7 | Medium | High | ⛔ Avoid |
| NMM (N-Methylmorpholine) | 7.4 | Medium | Low | ✅ Recommended |
| TMP (2,4,6-Collidine) | 7.4 | High | Very Low | ⭐ Best Choice |
References
-
Albericio, F., et al. (2018). Oxyma: An Effective Additive for Peptide Synthesis to Suppress Racemization.[2] Organic Process Research & Development.
-
Thieme Connect. (2025). Racemization Assays: Parameters controlling the rate of racemization.[2][3][6] Retrieved from [Link]
Sources
- 1. Racemization of the substrate and product by serine palmitoyltransferase from Sphingobacterium multivorum yields two enantiomers of the product from d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Troubleshooting Low Yields in L-Serine tert-butyl Ester Synthesis
Answering your request, as a Senior Application Scientist, here is the technical support center for troubleshooting low yields in L-Serine tert-butyl ester synthesis.
Welcome to the technical support center for L-Serine tert-butyl ester synthesis. As a crucial building block in peptide synthesis and drug development, achieving high yields of this protected amino acid is paramount.[1][2] However, its synthesis can present several challenges, from incomplete reactions to difficult purifications. This guide is structured to provide direct, experience-based answers to common problems encountered in the lab.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on root causes and actionable solutions.
Q1: My reaction has stalled. TLC analysis shows a significant amount of unreacted L-Serine starting material. What are the likely causes?
This is the most common issue we encounter. The primary culprits are typically related to solubility, catalyst activity, or the presence of water.
-
Cause 1: Poor Solubility of L-Serine: L-Serine, in its free form, is a zwitterion and exhibits very low solubility in the organic solvents typically used for tert-butylation, such as tert-butyl acetate or dichloromethane.[3][4] This insolubility creates a significant kinetic barrier, preventing the starting material from participating in the reaction.
-
Solution: The formation of a salt with a suitable acid can increase solubility.[4][5] Modern protocols often use catalysts that also serve this purpose, such as bis(trifluoromethanesulfonyl)imide (Tf₂NH), which has been shown to be superior to hazardous traditional catalysts like perchloric acid (HClO₄).[3][5] Using a reaction medium like tert-butyl acetate where the starting material has some, albeit limited, solubility is also key.[5][6]
-
-
Cause 2: Inactive or Insufficient Catalyst: The esterification is an acid-catalyzed process. The catalyst's role is to protonate the carboxylic acid's carbonyl oxygen, making it more electrophilic and susceptible to nucleophilic attack by the tert-butyl source.[7][8]
-
Solution: Ensure your acid catalyst is fresh and anhydrous. For catalysts like sulfuric acid or p-toluenesulfonic acid (PTSA), ensure they have not absorbed atmospheric moisture.[9] When using methods with tert-butyl acetate, a strong acid catalyst is essential to generate the tert-butyl cation.[4] If the reaction stalls, a carefully controlled addition of more catalyst can sometimes restart it, but be wary of potential side reactions.
-
-
Cause 3: Presence of Water: The synthesis of L-Serine tert-butyl ester is a Fischer-Speier esterification, which is a reversible reaction where water is a byproduct.[10] According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the reactants, reducing your yield.[8]
Q2: I'm observing multiple unexpected spots on my TLC plate. What are the potential side products?
The appearance of multiple spots indicates the formation of impurities or side products. The most common are the di-protected species and racemized products.
-
Cause 1: Di-tert-butylation: Under strongly acidic conditions and with a sufficient supply of the tert-butylating agent, the hydroxyl group on the serine side chain can also be converted to a tert-butyl ether.[5] This results in the formation of O-tert-Butyl-L-serine tert-butyl ester.[12]
-
Solution: This side reaction can be minimized by carefully controlling the stoichiometry of the tert-butylating agent and the reaction time. If both the carboxylic acid and the alcohol are tert-butylated, it may be acceptable for some applications where both groups are removed during a final deprotection step.[5]
-
-
Cause 2: Racemization: Although many modern methods proceed without observable racemization, harsh conditions (prolonged reaction times or high temperatures) can potentially lead to racemization at the alpha-carbon.[6][13]
-
Solution: Stick to established, mild reaction conditions. Room temperature is often sufficient for methods using potent catalysts.[6] Verify the optical purity of your product using chiral chromatography or polarimetry if this is a concern.
-
-
Cause 3: Polymerization/Degradation: Extremely harsh acidic conditions can lead to degradation of the amino acid or polymerization of the tert-butylating agent (e.g., isobutylene).
-
Solution: Avoid unnecessarily high temperatures or overly concentrated acids. Follow validated protocols closely.
-
Q3: My yield is very low after work-up and purification. Where am I losing my product?
Product loss during work-up is a frequent source of low yields. This often happens during aqueous extraction and purification steps.
-
Cause 1: Incorrect pH during Extraction: L-Serine tert-butyl ester is an amine and will be protonated and water-soluble under acidic conditions. During the work-up, the reaction mixture is typically neutralized to bring the product into the organic phase.
-
Solution: After quenching the acid catalyst, carefully adjust the pH of the aqueous layer to be slightly basic (pH ~8-9) using a base like sodium bicarbonate or sodium carbonate solution.[14] This ensures the amino group is deprotonated, making the ester less water-soluble and maximizing its extraction into the organic layer (e.g., dichloromethane or ethyl acetate).
-
-
Cause 2: Emulsion Formation: During extraction, vigorous shaking can lead to the formation of stable emulsions, trapping your product at the interface and making separation difficult.
-
Solution: Use gentle inversions rather than vigorous shaking. If an emulsion forms, adding brine (saturated NaCl solution) can help to break it.
-
-
Cause 3: Issues with Column Chromatography: While effective, silica gel chromatography can lead to product loss. The slightly acidic nature of silica gel can sometimes cause partial deprotection of the acid-labile tert-butyl group.
-
Solution: To minimize this risk, you can neutralize the silica gel by preparing the slurry with a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%), in the eluent.[15] Additionally, avoid leaving the product on the column for extended periods.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and safest method for synthesizing L-Serine tert-butyl ester?
While the "best" method can depend on scale and available resources, methods utilizing tert-butyl acetate as both the reagent and solvent in the presence of a strong, non-oxidizing acid catalyst are now widely favored.[4][5] Historically, isobutylene gas with sulfuric acid was common, but this requires specialized equipment to handle a flammable gas.[9] Perchloric acid, another traditional catalyst, is effective but poses a significant explosion hazard.[3][4]
A highly recommended modern approach involves using bis(trifluoromethanesulfonyl)imide (Tf₂NH) as the catalyst. It is highly efficient, non-hazardous, and promotes the reaction under mild conditions, often leading to higher and more consistent yields than older methods.[3][5][16]
Q2: How do the different acid catalysts compare?
The choice of acid catalyst is critical for both safety and reaction efficiency.
| Catalyst | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Inexpensive, readily available.[9] | Can cause charring/side reactions; less effective with tert-butyl acetate.[3] |
| Perchloric Acid (HClO₄) | Very effective at generating tert-butyl cations from tert-butyl acetate.[5] | EXTREMELY HAZARDOUS. Potential for explosion, especially when heated or in contact with organic materials.[3][4] |
| p-Toluenesulfonic Acid (PTSA) | Solid, easier to handle than H₂SO₄, effective with isobutylene.[9] | Can be less effective than stronger acids in the tert-butyl acetate method. |
| Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | Excellent catalyst, high yields, significantly safer than HClO₄, promotes solubility.[4][5][16] | More expensive than traditional mineral acids. |
Q3: What are the best practices for purifying the final product?
The standard method for purification is flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in a non-polar solvent like hexane is typically effective.
-
TLC Visualization: The product can be visualized using a ninhydrin stain (which reacts with the free amine to give a purple spot) or potassium permanganate stain.
-
Post-Purification: After chromatography, the product is isolated by removing the solvent under reduced pressure. It is often obtained as a colorless oil or a white solid.
Experimental Protocols & Visualizations
Protocol: Synthesis of L-Serine tert-butyl ester using Tf₂NH
This protocol is adapted from modern methods emphasizing safety and efficiency.[4][5]
-
Reaction Setup: To a suspension of L-Serine (1.0 eq) in anhydrous tert-butyl acetate (serving as solvent and reagent), add bis(trifluoromethanesulfonyl)imide (Tf₂NH) (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane with 1% NH₄OH).
-
Work-up: Once the starting material is consumed, cool the reaction mixture in an ice bath. Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous layer is ~8-9.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil/solid by flash column chromatography on silica gel (e.g., gradient of 0-50% ethyl acetate in hexane) to yield the pure L-Serine tert-butyl ester.
Diagram: Fischer-Speier Esterification Mechanism
Caption: The acid-catalyzed Fischer-Speier esterification mechanism.
Diagram: Troubleshooting Decision Tree for Low Yields
Sources
- 1. Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 6. Preparation method of O-tert-butyl-L-serine methyl ester and O-tert-butyl-L-serine aqueous solution - Eureka | Patsnap [eureka.patsnap.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 12. O-tert-Butyl-L-serine tert-butyl ester hydrochloride | CAS 51537-21-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. tert-Butyl Esters [organic-chemistry.org]
Technical Support Center: Minimizing Diketopiperazine Formation with Serine Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the challenge of diketopiperazine (DKP) formation, a common and often yield-limiting side reaction in peptide synthesis, particularly when dealing with serine esters linked to a solid support.
Introduction to Diketopiperazine (DKP) Formation
Diketopiperazines (DKPs) are six-membered cyclic dipeptides formed by the intramolecular cyclization of a dipeptide.[1][2][3][4] In the context of solid-phase peptide synthesis (SPPS), this side reaction is particularly problematic at the dipeptide stage. After the removal of the N-terminal protecting group (commonly Fmoc), the newly liberated amine can nucleophilically attack the ester linkage that anchors the C-terminal amino acid (in this case, serine) to the resin. This results in the cleavage of the dipeptide from the solid support as a DKP, leading to a significant reduction in the yield of the desired full-length peptide.[5][6] This process can be so efficient that it leads to what is known as "traceless" DKP formation, where the cleaved dipeptide is washed away, leaving behind a lower-than-expected yield with no obvious impurity peak in the final analysis.[5]
The propensity for DKP formation is highly dependent on the peptide sequence. Dipeptides containing a proline residue at the second position are exceptionally prone to this side reaction due to the unique cyclic structure of proline, which favors the necessary cis-amide bond conformation for cyclization.[5][7]
This guide will provide you with the mechanistic understanding and practical strategies to minimize and troubleshoot DKP formation in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Unexpectedly Low Peptide Yield, Especially with Proline or Glycine in the Second Position
-
Possible Cause: You are likely experiencing significant "traceless" DKP formation, where the dipeptide is cleaving from the resin and being washed away during synthesis steps.[5]
-
Troubleshooting Steps:
-
Analyze the Deprotection Solution: To confirm your suspicion, collect the Fmoc-deprotection solution after the coupling of the second amino acid. Analyze this solution by LC-MS to detect the presence of the cleaved DKP byproduct.[5]
-
Switch to a Sterically Hindered Resin: For future syntheses of the same or similar sequences, it is highly recommended to switch from a more susceptible resin, like Wang resin, to a 2-chlorotrityl chloride (2-CTC) resin.[5][8][9] The bulky trityl group of the 2-CTC resin provides steric hindrance that physically obstructs the N-terminal amine from attacking the ester linkage, thereby significantly reducing DKP formation.[8][9]
-
Modify Deprotection Conditions: If you must continue with the current synthesis, immediately switch to a milder and optimized deprotection solution, such as a mixture of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP), for all subsequent Fmoc removal steps.[5][10]
-
Issue 2: A Significant Impurity Peak is Observed in the Crude HPLC Profile with a Mass Corresponding to the DKP of the First Two Amino Acids
-
Possible Cause: This indicates that substantial on-resin DKP formation has occurred. The standard 20% piperidine in dimethylformamide (DMF) used for Fmoc deprotection is likely too harsh for your specific peptide sequence.[5]
-
Troubleshooting Steps:
-
Optimize Deprotection: For your next synthesis, avoid the standard 20% piperidine/DMF cocktail. Instead, employ the milder 2% DBU / 5% piperazine / NMP deprotection solution.[10][11] This has been shown to drastically reduce DKP formation.
-
Utilize a Dipeptide Building Block: If the problem persists even with optimized deprotection conditions, the most robust solution is to synthesize the problematic dipeptide segment separately and couple it as a single unit.[5][12] This strategy completely bypasses the susceptible dipeptidyl-resin intermediate, thus preventing intramolecular cyclization.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that promote DKP formation?
A1: Several factors can significantly influence the rate and extent of DKP formation:
-
Peptide Sequence: As mentioned, dipeptides with a proline at the second position from the C-terminus are exceptionally prone to DKP formation.[5][7] Other amino acids that increase susceptibility include glycine and other secondary amino acids.
-
Deprotection Conditions: The basic conditions required for Fmoc group removal, most commonly 20% piperidine in DMF, are a known catalyst for DKP formation by increasing the nucleophilicity of the N-terminal amine.[5]
-
Resin Type: The choice of resin is crucial. Resins like Wang, which link the peptide via an ester bond, are more susceptible to DKP formation and subsequent cleavage of the dipeptide from the support.[5][6]
-
Temperature: Elevated temperatures during coupling or deprotection steps can accelerate the rate of DKP formation.[5]
Q2: How does a 2-chlorotrityl chloride (2-CTC) resin prevent DKP formation?
A2: The 2-CTC resin minimizes DKP formation primarily through steric hindrance.[8][9] The bulky trityl group of the resin physically obstructs the N-terminal amine of the dipeptide, making it difficult for it to approach and attack the ester linkage to the resin. This makes 2-CTC resin a superior choice over resins like Wang for sequences known to be problematic.[8]
Q3: How does using a dipeptide building block prevent DKP formation?
A3: Introducing the first two amino acids (at the C-terminus) as a pre-formed dipeptide unit is a highly effective strategy.[5][12] By coupling a dipeptide, the susceptible dipeptidyl-resin intermediate is never formed, completely avoiding the possibility of intramolecular cyclization at this critical step. This method is particularly useful for sequences that are highly prone to DKP formation.[5]
Q4: What is the mechanism of DKP formation?
A4: DKP formation is an intramolecular cyclization reaction. After the N-terminal protecting group of a dipeptidyl-resin is removed, the free N-terminal amine acts as a nucleophile and attacks the carbonyl carbon of the ester group that links the C-terminal amino acid to the resin. This forms a six-membered ring intermediate which then cleaves from the resin as the stable diketopiperazine.
Data Presentation
The following table provides a quantitative comparison of the effectiveness of different Fmoc-deprotection strategies in minimizing DKP formation.
| Deprotection Cocktail | DKP Formation (%) | Reference |
| 20% Piperidine in DMF | 13.8% | [10] |
| 5% Piperidine in DMF | 12.2% | [10] |
| 5% Piperazine in DMF or NMP | < 4% | [10][12] |
| 2% DBU, 5% Piperazine in NMP | 3.6% | [10] |
Experimental Protocols
Protocol 1: Standard Fmoc-Deprotection (Baseline for Comparison)
This protocol outlines a standard procedure that is prone to DKP formation and can be used as a baseline for comparison.
-
Resin Preparation: Swell Wang resin (1 g, 1 mmol/g loading) in dichloromethane (DCM, 10 mL) for 1 hour, followed by washing with dimethylformamide (DMF, 3 x 10 mL).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Ser(tBu)-OH) to the resin using your standard coupling protocol (e.g., with HBTU/DIPEA).
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain the solution. Repeat this step for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL).
-
Second Amino Acid Coupling: Couple the second Fmoc-protected amino acid using your standard protocol.
-
Fmoc-Deprotection and Analysis: Perform the final Fmoc deprotection as in step 3. Cleave a small sample of the dipeptide from the resin and analyze by HPLC to determine the extent of DKP formation.
Protocol 2: Optimized Fmoc-Deprotection with 2% DBU / 5% Piperazine in NMP
This protocol incorporates modifications to suppress DKP formation.
-
Reagent Preparation: Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.
-
Resin Swelling: Swell the peptide-resin (from Protocol 1, step 2) in NMP.
-
Deprotection: Treat the resin with the 2% DBU / 5% piperazine in NMP solution for 5-10 minutes at room temperature. Drain the deprotection solution. Repeat the treatment for another 10-15 minutes.
-
Washing: Wash the resin with NMP (5 x 10 mL).
-
Second Amino Acid Coupling: Proceed with the coupling of the second amino acid as in the standard protocol.
-
Cleavage and Analysis: Cleave the dipeptide from the resin and analyze by HPLC. Compare the results with those from the standard protocol. A significant reduction in the DKP byproduct peak should be observed.
Protocol 3: Synthesis Using a Dipeptide Building Block
This protocol completely bypasses the risk of DKP formation at the dipeptide stage.
-
Resin Preparation: Start with the resin loaded with the C-terminal amino acid and deprotect the Fmoc group as usual.
-
Dipeptide Activation: In a separate vessel, dissolve 1.5 to 2 equivalents of the pre-synthesized Fmoc-dipeptide-OH in a suitable solvent (e.g., DMF). Add 1.5 to 2 equivalents of a coupling reagent (e.g., HATU, HBTU, or PyBOP) and 3 to 4 equivalents of a base (e.g., DIPEA). Allow the activation to proceed for a few minutes.
-
Coupling: Add the activated dipeptide solution to the deprotected resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitoring and Washing: Monitor the reaction with a Kaiser test and wash the resin thoroughly upon completion.
Visualizations
Caption: Decision Tree for Mitigating DKP Formation.
References
-
Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Publishing. [Link]
- Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Google Cloud.
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Semantic Scholar. [Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PMC. [Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]
-
2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. Bentham Science Publisher. [Link]
-
Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. RSC Publishing. [Link]
- Peptide synthesis method for suppressing defect caused by diketopiperazine formation.
-
Comparing 2-Chlorotrityl Chloride Resin with Other Resins for Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. ResearchGate. [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PMC. [Link]
-
Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. PubMed. [Link]
-
DKP formation mechanism. ResearchGate. [Link]
-
Accurate determination of resin substitution in solid phase peptide synthesis - an illustrated case study for a highly moisture. Almac. [Link]
-
Determination of Diketopiperazine Formation During the Solid-Phase Synthesis of C-Terminal Acid Peptides. ResearchGate. [Link]
-
2,5-Diketopiperazine. Wikipedia. [Link]
-
Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. ACS Publications. [Link]
-
Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205. PMC. [Link]
-
Determination of Diketopiperazine Formation During the Solid-Phase Synthesis of C-Terminal Acid Peptides. CSIC. [Link]
-
Diketopiperazines. Baran Lab. [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 4. baranlab.org [baranlab.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C ‐Terminal Acid Peptides | Publicación [silice.csic.es]
- 7. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. almacgroup.com [almacgroup.com]
- 10. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
solving solubility issues of H-Ser-OtBu·HCl in DMF or DCM
Product: H-Ser-OtBu·HCl (L-Serine tert-butyl ester hydrochloride) CAS: 51537-21-4 / 106402-41-9 Application: Peptide Synthesis, Chiral Building Blocks[1][2]
Executive Summary & Solubility Matrix
H-Ser-OtBu·HCl is a critical intermediate in solid-phase and solution-phase peptide synthesis.[2][3] As a hydrochloride salt, its ionic lattice structure dictates its solubility profile. Users frequently encounter difficulties when attempting to dissolve this compound in non-polar organic solvents like Dichloromethane (DCM) without specific additives.[3]
The following matrix summarizes the baseline solubility behavior at 25°C:
| Solvent | Solubility Rating | Physical State | Technical Note |
| DMF (Dimethylformamide) | High (>100 mg/mL) | Clear Solution | Ideal for stock solutions.[2][3] Hygroscopic nature requires dry solvent.[3] |
| DCM (Dichloromethane) | Poor / Insoluble | Suspension / Cloudiness | Requires Neutralization. The ionic HCl salt resists solvation in non-polar DCM.[3][4] |
| Water | High | Clear Solution | Not suitable for most peptide coupling reactions due to hydrolysis risks.[3] |
| DMSO | High | Clear Solution | Good alternative to DMF, but harder to remove.[3] |
| MeOH/EtOH | Moderate | Clear Solution | Avoid for coupling reactions (risk of transesterification).[3] |
Troubleshooting Guide (FAQ)
Issue 1: "I am trying to dissolve H-Ser-OtBu·HCl in DCM for a coupling reaction, but it remains a suspension."[3]
Diagnosis:
This is the most common inquiry. H-Ser-OtBu·HCl is an ionic salt.[4] DCM is a non-polar, non-protic solvent with a low dielectric constant (
Solution: The In-Situ Neutralization Protocol
You must convert the insoluble ammonium salt (
-
Suspend the H-Ser-OtBu·HCl in DCM (it will look cloudy).
-
Add 0.95 - 1.0 equivalents of Diisopropylethylamine (DIEA) or Triethylamine (TEA).[2]
-
Result: The mixture should clarify within 1-5 minutes as the free amine is released and dissolves. The resulting byproduct (DIEA[2]·HCl) is lipophilic enough to remain soluble or form a fine, non-interfering suspension.
Critical Warning: Do not use a large excess of base (>2 eq) for long periods before coupling. Free serine esters can undergo intermolecular aminolysis (dimerization) or racemization if left standing in basic solution.
Issue 2: "My solution in DMF is cloudy or forming a gel."
Diagnosis: While soluble in DMF, cloudiness typically indicates one of two issues:
-
Moisture Contamination: The HCl salt is hygroscopic.[3] If the DMF is "wet" (contains water), it can cause hydrolysis or aggregation.
-
Salt Contamination: If the material contains inorganic salts (e.g., NaCl from manufacturing), these will not dissolve in DMF.
Solution:
-
Filter: Pass the solution through a 0.45 µm PTFE syringe filter. If the filtrate is clear and the assay (HPLC) is correct, the cloudiness was likely inorganic salt impurities.
-
Dry: Ensure you are using Anhydrous DMF (<50 ppm H2O).
Issue 3: "Can I store the free base solution?"
Diagnosis: Users often want to prepare a "master mix" of the neutralized amino acid.[3]
Solution: No. The free base of H-Ser-OtBu is less stable than the HCl salt.[2] The hydroxyl group on the serine side chain, combined with the free amine, presents risks of O-N migration (though less likely with tBu esters) and diketopiperazine (DKP) formation.
-
Best Practice: Store as the HCl salt (powder) at -20°C. Neutralize immediately prior to use.[2]
Step-by-Step Protocols
Protocol A: Solubilization in DCM (In-Situ Neutralization)
Use this for solution-phase peptide coupling.[2]
-
Calculate: Determine the required amount of H-Ser-OtBu·HCl (MW: ~197.66 g/mol ).[3]
-
Suspend: Add the powder to a round-bottom flask containing dry DCM. Concentration is typically 0.1 M to 0.5 M.[3]
-
Observation: The powder will float or sink; it will not dissolve.[3]
-
-
Neutralize: Add 1.0 equivalent of DIEA (Diisopropylethylamine).
-
Example: For 1 mmol (198 mg) of salt, add 174 µL of DIEA.
-
-
Dissolve: Stir at room temperature for 2-5 minutes. The solution should become clear.
-
Proceed: Immediately add your activated carboxylic acid component (e.g., Fmoc-AA-OH + Coupling Reagent).[2][3]
Protocol B: High-Concentration Stock in DMF
Use this for automated synthesizers or when DCM is not required.[2]
-
Prepare Solvent: Use Anhydrous DMF (99.8%).
-
Add Solid: Weigh H-Ser-OtBu·HCl into a dry vial.
-
Add Solvent: Add DMF to achieve a concentration of 0.5 M to 1.0 M.
-
Sonicate: Sonicate for 30-60 seconds to break up any crystal aggregates.
-
Storage: If not used immediately, cap tightly under nitrogen/argon. Use within 24 hours.
Visual Technical Guides
Figure 1: Solubilization Decision Tree
Follow this logic flow to select the correct solvent system for your experiment.
Caption: Decision tree for solubilizing H-Ser-OtBu·HCl based on solvent requirements.
Figure 2: Mechanism of DCM Solubilization
Visualizing why the base is necessary.
Caption: Stoichiometric neutralization converts the insoluble salt into a DCM-soluble free base.[2]
References
-
Sigma-Aldrich. Product Specification: O-tert-Butyl-L-serine tert-butyl ester hydrochloride.[2] Retrieved from .[2][3]
- Bachem.Peptide Synthesis Guide: Handling of Amino Acid Derivatives. General solubility guidelines for amino acid ester salts.
-
ResearchGate. Discussion: How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from .
-
BenchChem. Application Notes and Protocols for Peptide Coupling. Retrieved from .
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[2] (Standard reference for protecting group stability and solubility).
Sources
- 1. H-SER(TBU)-OH | 18822-58-7 [chemicalbook.com]
- 2. CAS 106402-41-9: H-Ser-OtBu ・ HCl | CymitQuimica [cymitquimica.com]
- 3. H-Ser-OtBu hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Technical Support Center: Tert-Butyl Ester Stability & Optimization
Welcome to the Technical Support Center
You are likely here because you are observing the unexpected loss of a tert-butyl ester during a reaction, workup, or purification step. This guide is designed to troubleshoot these specific stability issues. Unlike methyl or ethyl esters, tert-butyl esters possess unique steric and electronic properties that dictate a specific failure mode: acid-catalyzed alkyl-oxygen cleavage (
This guide provides the mechanistic understanding to predict instability and the protocols to prevent it.
Module 1: The Root Cause (Mechanism Analysis)
Question: Why is my tert-butyl ester cleaving even without water present?
Answer:
You are likely witnessing acidolysis (elimination) rather than traditional hydrolysis. While primary esters cleave via nucleophilic attack at the carbonyl (
Because the tert-butyl cation is highly stable, the bond that breaks is the O-tBu bond, not the acyl bond. This reaction is driven by entropy (formation of gas) and can occur in anhydrous acidic organic solvents (e.g., DCM with trace HCl or Lewis acids).
Visualization: The Cleavage Pathway
Figure 1: The mechanistic pathway showing protonation, rate-limiting ionization, and isobutene elimination.
Caption: The
Module 2: Reaction Optimization
Question: Can I use Lewis acids (e.g., , ) in the presence of a tert-butyl ester?
Answer: Proceed with extreme caution. Strong Lewis acids can coordinate to the carbonyl oxygen, mimicking the protonation step shown in Figure 1. This facilitates the loss of the tert-butyl cation.
-
Risk Level: High.
-
Mitigation:
-
Run reactions at low temperatures (
to ). -
Use milder Lewis acids if possible (e.g.,
instead of ). -
Buffer the reaction: If the reaction generates acid (e.g., glycosylation), add an acid scavenger like 2,6-di-tert-butylpyridine or molecular sieves.
-
Question: Is the tert-butyl ester stable to basic hydrolysis (Saponification)?
Answer: Yes. This is the primary orthogonal advantage of the group.
-
Mechanism: Saponification requires nucleophilic attack at the carbonyl carbon (
). The bulky tert-butyl group sterically shields this carbon.[1] -
Application: You can selectively hydrolyze a methyl or ethyl ester in the same molecule using LiOH/THF/
while leaving the tert-butyl ester intact.
Module 3: Purification & Workup (Critical Protocol)
Question: My product was pure by crude NMR, but degraded after Flash Chromatography. What happened?
Answer:
Silica gel is acidic. Standard silica gel has a pH of roughly 4–5 due to surface silanol groups (
Troubleshooting Workflow
Caption: Decision tree for purifying acid-sensitive tert-butyl esters.
Protocol: Neutralizing Silica Gel with Triethylamine (TEA)
Use this method if you observe streaking or decomposition on TLC.
| Step | Action | Technical Rationale |
| 1 | Prepare Solvent | Prepare your mobile phase (e.g., Hexane/EtOAc) and add 1% v/v Triethylamine (TEA) . |
| 2 | Slurry Pack | Slurry the silica gel in this TEA-spiked solvent. |
| 3 | Flush Column | Flush the packed column with 2 column volumes (CV) of the TEA-solvent. |
| 4 | Re-equilibrate | (Optional) Flush with standard solvent (no TEA) for 1 CV if TEA interferes with your compound, though usually, it is kept in the eluent. |
| 5 | Run Column | Load your sample and run the column. The silica surface is now buffered. |
Note: If your compound is also base-sensitive, use Neutral Alumina instead of treated silica.[2]
Module 4: Storage and Handling
Question: My sample decomposed in the freezer over a month. Why?
Answer: Autocatalysis. If your final product contained even trace amounts of acid (from a previous step or acidic workup), the hydrolysis can proceed slowly, generating carboxylic acid. This new acid acts as a catalyst for further decomposition, creating a runaway effect.
Storage Checklist:
-
Final Wash: Always finish your extraction with a saturated
wash to ensure pH is neutral/basic. -
Solvent Removal: Ensure all chlorinated solvents (which can degrade to HCl over time) are removed.
-
Stabilization: For highly sensitive esters, store as a solid rather than an oil if possible. Oils trap trace acids more effectively.
Summary of Stability Data
| Reagent Class | Example | Compatibility | Notes |
| Strong Acids | TFA, HCl, | Incompatible | Rapid cleavage ( |
| Weak Acids | Acetic Acid, Silica Gel | Caution | Stable short-term; unstable long-term or with heat. |
| Bases (Nucleophilic) | NaOH, LiOH, NaOMe | Stable | Steric bulk prevents hydrolysis ( |
| Bases (Non-nuc) | LDA, LiHMDS, | Stable | Excellent compatibility. |
| Reducing Agents | Stable | Orthogonal to benzyl esters (hydrogenolysis). | |
| Organometallics | Grignards, Organolithiums | Caution | Can attack carbonyl, but slower than methyl esters. |
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. Wiley-Interscience.[4] (Standard reference for stability profiles and deprotection conditions).
-
Mechanism of Acid-Catalyzed Ester Hydrolysis.Chemistry LibreTexts / UCalgary. (Detailed breakdown of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
vs mechanisms). -
Tert-Butyl Esters: Stability and Deprotection. Organic Chemistry Portal. (Comprehensive database of reaction conditions and stability).
-
Deactivation of Silica Gel with Triethylamine. BenchChem Technical Support. (Protocols for neutralizing silica acidity for sensitive compounds).
-
Acid-Catalyzed Hydrolysis of Esters. ChemGuide. (Kinetic evidence and isotopic labeling studies supporting the carbocation intermediate).[5]
Sources
Technical Support Center: Recrystallization & Handling of L-Serine tert-Butyl Ester Hydrochloride
[1]
Introduction: Compound Profile & Sensitivity
Welcome to the technical support hub for L-Serine tert-butyl ester hydrochloride (H-Ser-OtBu[1]·HCl). This compound is a critical building block in solid-phase peptide synthesis (SPPS) and medicinal chemistry, utilized for its acid-labile orthogonal protection.[1]
However, its purification presents a paradox: it is an acid salt of an acid-labile ester. The hydrochloride counter-ion provides stability in the solid state, but in solution—particularly in the presence of moisture or heat—it can catalyze the auto-cleavage of the tert-butyl group, releasing isobutylene and reverting to the free amino acid.
Quick Technical Data
| Parameter | Specification |
| Structure | H-Ser-OtBu·HCl ( |
| CAS Number | 51537-21-4 (Common) / 106402-41-9 |
| Molecular Weight | 197.66 g/mol |
| Melting Point | ~155–177°C (Decomposes) |
| Solubility | High: Water, Methanol, Ethanol, DMSOLow/Insoluble: Diethyl Ether, Hexane, Ethyl Acetate |
| Critical Risk | Acid-catalyzed hydrolysis (cleavage) of the t-Bu ester upon heating or moisture exposure.[1] |
Phase 1: Solvent System Selection (The "Chemistry" Check)
Q: What is the optimal solvent system for recrystallization?
A: Due to the thermal instability of the tert-butyl ester in acidic media, Cold Precipitation is preferred over traditional thermal recrystallization.
-
Primary System (Recommended): Methanol (Solvent) / Diethyl Ether (Anti-solvent) .
-
Rationale: The salt is highly soluble in methanol but insoluble in ether. This system allows for purification at room temperature or below, minimizing ester cleavage.
-
-
Alternative System: Isopropanol (Solvent) / Ethyl Acetate (Anti-solvent) .
-
Rationale: Useful if the product oils out in ether. Isopropanol has a higher boiling point, allowing for gentle heating if absolutely necessary, but requires caution.
-
Q: Can I use water or aqueous alcohols?
A: Strictly NO.
While H-Ser-OtBu[1]·HCl is water-soluble, the presence of water facilitates the hydrolysis of the ester bond, driven by the acidity of the ammonium group (
Q: Why is my product turning into a gum/oil instead of crystals?
A: This is a common issue with amino acid esters ("oiling out"). It usually indicates:
-
Residual Solvent: Traces of methanol/ethanol preventing lattice formation.
-
Impurities: Unreacted L-Serine or oligomers disrupting the crystal structure.
-
Moisture: The salt is hygroscopic; absorbed water lowers the melting point.
Phase 2: The Recrystallization Protocol
Method A: Cold Precipitation (High Yield, High Safety)
Best for routine purification and removing non-polar impurities.
-
Dissolution: Dissolve the crude H-Ser-OtBu·HCl in the minimum volume of dry Methanol (MeOH) at Room Temperature (20–25°C). Do not heat to boiling.
-
Tip: If undissolved solids remain (likely unreacted L-Serine), filter them off immediately.[1]
-
-
Concentration: If excess MeOH was used, concentrate the solution under vacuum at <30°C until it becomes a thick syrup.
-
Precipitation: Slowly add dry Diethyl Ether (Et2O) or MTBE to the stirring syrup.
-
Ratio: Target a 1:10 (MeOH:Ether) ratio.
-
Observation: A white precipitate should form immediately.
-
-
Trituration: Stir the suspension vigorously for 30–60 minutes. This grinds the solid, removing trapped solvent and impurities.
-
Collection: Filter the white solid under nitrogen/argon atmosphere (to prevent moisture absorption). Wash with cold Ether.
-
Drying: Dry in a vacuum desiccator over
or KOH pellets.
Method B: Thermal Recrystallization (High Purity)
Use only if Method A fails to achieve desired purity. Requires precise temperature control.[1]
-
Slurry: Suspend the solid in Isopropanol (IPA) (approx. 10 mL/g).
-
Heating: Heat the suspension gently to 50–60°C . DO NOT EXCEED 60°C.
-
Warning: If it does not dissolve by 60°C, do not heat further. Add small amounts of dry Methanol dropwise until dissolved.
-
-
Cooling: Remove from heat and allow to cool slowly to room temperature. Then, place in a freezer (-20°C) overnight.
-
Anti-Solvent (Optional): If no crystals form, layer cold Ethyl Acetate or Hexane on top and let it diffuse.
Phase 3: Troubleshooting Guide (FAQs)
Q: I smell "gas" or a sweet chemical odor during heating. What is happening?
A: STOP IMMEDIATELY.
-
Diagnosis: You are smelling Isobutylene .
-
Cause: The tert-butyl ester is cleaving.[1] The acidity of the HCl salt, combined with heat, is catalyzing the reaction:
[1] -
Fix: Cool the solution immediately. You cannot reverse this. Check NMR for the loss of the t-Bu peak (~1.4 ppm). If significant cleavage occurred, you must discard or repurify the free serine (insoluble in organic solvents) from the remaining ester.
Q: The product is an oil that won't solidify. How do I fix it?
A: Follow the "Scratch and Seed" protocol:
-
Decant the supernatant solvent (likely containing impurities).
-
Add fresh, dry Diethyl Ether or Hexane .
-
Use a glass rod to vigorously scratch the side of the flask under the solvent. The friction often induces nucleation.
-
Sonication: Briefly sonicate the flask in a water bath.
-
Seed Crystal: If you have a previous batch of pure solid, add a tiny crystal to the oil.
Q: My yield is very low (<50%). Where did it go?
A:
-
Solubility Loss: The compound is slightly soluble in Ethyl Acetate or wet Ether. Ensure your anti-solvent is anhydrous .
-
Mother Liquor: The product might still be in the filtrate. Evaporate the mother liquor and try a second crop precipitation.
-
Hydrolysis: If you heated it too much, you may have converted it to L-Serine HCl, which might have precipitated out with the "impurities" or stayed in the aqueous phase if you did a wash.
Phase 4: Visualization & Logic
Workflow: Purification Decision Tree
Caption: Decision tree for the purification of L-Serine tert-butyl ester hydrochloride, prioritizing cold precipitation to prevent hydrolysis.
Phase 5: Storage and Handling
-
Storage Conditions: Store at -20°C or 2–8°C .
-
Atmosphere: Keep under inert gas (Argon/Nitrogen) if possible. The HCl salt is hygroscopic.[2]
-
Container: Tightly sealed glass vial with a desiccant pack.
-
Shelf Life: 12–24 months if kept dry. If the solid becomes sticky or smells of isobutene, purity should be re-evaluated.
References
-
Sigma-Aldrich. (n.d.).[1] Product Specification: O-tert-Butyl-L-serine tert-butyl ester hydrochloride.[1][3] Retrieved from [1]
-
ChemicalBook. (2025). L-Serine tert-butyl ester hydrochloride Properties and Synthesis. Retrieved from [1]
-
BenchChem. (2025). Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis. Retrieved from [1]
-
National Institutes of Health (NIH). (2022). Structural Basis for the Peptidoglycan-Editing Activity of YfiH (Synthesis Protocols). PMC8846200. Retrieved from [1]
-
TCI Chemicals. (2025). Safety Data Sheet: O-tert-Butyl-L-serine tert-Butyl Ester Hydrochloride. Retrieved from [1]
improving enantiomeric excess of L-Serine tert-butyl ester
Topic: Optimization of Enantiomeric Excess ( )
Ticket ID: SER-TBU-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Overview
Before modifying your protocol, use this logic tree to identify the source of your chiral erosion. Racemization in serine derivatives is often cumulative, resulting from minor losses at multiple stages.
Figure 1: Diagnostic logic flow for identifying the root cause of enantiomeric loss.
Synthesis Optimization (Prevention)
The primary cause of
Protocol A: Isobutylene / Sulfuric Acid (Standard)
This is the industrial standard but requires strict temperature control.
Optimized Parameters:
| Parameter | Standard Limit | Recommendation | Reason |
|---|---|---|---|
| Temperature | 20–25 °C | 0–15 °C | Rate of racemization doubles approx. every 10°C rise. |
| Catalyst |
Step-by-Step:
-
Suspend L-Serine (1.0 eq) in Dichloromethane (DCM) in a pressure vessel (autoclave or sealed tube).
-
Cool to 0 °C .
-
Add concentrated
(1.1 eq) dropwise. Do not allow exotherm to exceed 10 °C. -
Condense Isobutylene gas (excess, typically 5–8 eq) into the vessel at -78 °C, then seal.
-
Allow to warm to room temperature (max 20 °C) and stir for 24–48 hours.
-
Critical Check: Monitor consumption of L-Serine by TLC. Stop immediately upon completion. Do not "over-cook."
-
Protocol B: tert-Butyl Acetate / Perchloric Acid (Alternative)
If you lack pressure equipment, this method is milder but requires perchloric acid handling precautions.
-
Suspend L-Serine (1.0 eq) in tert-Butyl Acetate (excess, acts as solvent/reagent).
-
Add
(1.1 eq) dropwise at 0 °C. -
Stir at ambient temperature (20 °C) for 2–3 days.
-
Note: This method often yields higher initial
due to milder thermodynamic conditions [1].
Workup & Isolation (Retention)
The most common point of failure is the neutralization step. Serine esters are prone to base-catalyzed racemization via the enolate intermediate.
The "Cold-Flash" Neutralization Protocol:
-
Cooling: Cool the acidic reaction mixture to 0–4 °C .
-
Basification: Slowly add cold saturated
or . -
pH Target: Stop exactly at pH 7.0–7.5 .
-
Warning: Do NOT go to pH 9–10 to "ensure free basing." The ester hydrolyzes and racemizes rapidly at pH > 9.
-
-
Extraction: Immediately extract into cold Ethyl Acetate or DCM.
-
Drying: Dry over
and concentrate in vacuo at a bath temperature < 30 °C .
Visualizing the Risk
Figure 2: The racemization pathway. The planar intermediate destroys chirality. Once formed, the return path yields a racemic (50:50) mixture.
Optical Enrichment (The "Rescue" Protocol)
If your final product has an
Technique: Fractional Recrystallization of the HCl Salt
Prerequisite: Convert any free base oil to the HCl salt by dissolving in Et2O and adding 1M HCl in Et2O (anhydrous).
Solvent System:
-
Primary: Isopropanol (IPA) or Ethanol (EtOH).
-
Anti-solvent: Diethyl Ether (
) or Hexanes.
Procedure:
-
Dissolve the crude salt in the minimum amount of boiling IPA or EtOH.
-
Allow the solution to cool slowly to room temperature.
-
If crystallization does not start, add the anti-solvent (
) dropwise until slight turbidity persists. -
Cool to 4 °C overnight.
-
Filter the white crystals.
-
Validation: Dry a small sample and check optical rotation
or Chiral HPLC.-
Literature Target:
(c=2, EtOH) for the HCl salt [2].
-
Frequently Asked Questions (FAQ)
Q: Can I use enzymatic resolution for this specific ester? A: Yes, but it is often unnecessary. Lipases (like Candida antarctica Lipase B) can selectively hydrolyze the D-ester, leaving the L-ester intact. However, this converts your impurity into D-Serine (acid), requiring a complex separation. Recrystallization of the HCl salt is generally more scalable and cost-effective for this specific compound.
Q: My HPLC shows a split peak. Is this racemization?
A: Not necessarily. Serine esters can undergo an
Q: How should I store the purified ester? A: Store as the HCl salt at -20 °C under Argon. The free base is unstable and will auto-condense (forming diketopiperazines) or racemize over time at room temperature.
References
-
Synthesis via tert-Butyl Acetate
- Methodology adapted from: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (See section on Amino Acid Esters).
-
Specific Protocol: (Analogous chemistry for t-butyl ester formation using perchloric acid).
-
Recrystallization & Properties
- Data Source: O'Donnell, M. J., et al. (2001).
-
General Crystallization Guide:
-
Racemization Mechanisms
-
Mechanistic Insight: Miyamoto, T., et al. (2017).[1] Racemization of Serine Residues Catalyzed by Dihydrogen Phosphate Ion. MDPI.
-
-
Isobutylene Synthesis Route
-
Standard Protocol: Roeske, R. (1963). Preparation of t-Butyl Esters of Free Amino Acids. Journal of Organic Chemistry.
-
Sources
Technical Support Center: Expert Guidance on Handling Hygroscopic Amino acid Hydrochloride Salts
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with hygroscopic amino acid hydrochloride salts. My aim is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental workflows. Hygroscopic compounds, by their nature, present unique challenges in the lab, where accuracy and reproducibility are paramount.[1][2] This resource will equip you with the expertise to handle these materials with confidence.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the handling of hygroscopic amino acid hydrochloride salts.
Q1: What does "hygroscopic" mean, and why are amino acid hydrochloride salts susceptible to it?
A: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[1][2][3] Amino acid hydrochloride salts are particularly prone to this because the salt form, often used to enhance solubility, can have a strong affinity for water molecules.[4][5][6] The presence of the hydrochloride salt can create a more polar and ionic compound, which readily interacts with the polar water molecules in the air. This moisture absorption can lead to a range of issues, from inaccurate weighing to chemical degradation of the compound.[7][8]
Q2: I've noticed the weight of my hygroscopic salt continuously increases on the balance. What's happening and how can I get an accurate measurement?
A: This is a classic sign of a hygroscopic substance absorbing moisture from the air.[9][10] The continuous increase in weight is the mass of the water being absorbed by your sample. To obtain an accurate weight, you must minimize the sample's exposure to ambient air. The most reliable method is "weighing by difference," where the container with the substance is weighed, a portion is transferred to your reaction vessel, and the original container is re-weighed.[11] The difference in the two weights is the accurate mass of the transferred substance. For highly sensitive materials, weighing inside a controlled environment like a glove box is recommended.[12][13]
Q3: My hygroscopic amino acid hydrochloride salt has formed clumps. Is it still usable?
A: Clumping, or caking, is a direct result of moisture absorption.[2][8] While the material may still be chemically viable, the presence of water can affect its stability and the accuracy of your measurements.[7] It is crucial to determine the water content, perhaps through Karl Fischer titration, before use.[12] If the material is not thermally sensitive, you may be able to dry it in a vacuum oven and then store it in a desiccator.[12] However, for critical applications, it is often best to use a fresh, unopened container of the salt.
Q4: What is the best way to store these salts to prevent moisture absorption?
A: Proper storage is critical.[14] Always keep hygroscopic salts in tightly sealed containers.[14] For enhanced protection, store these containers inside a desiccator containing an active desiccant, such as silica gel or calcium chloride.[1][15][16][17][18] Regularly check and regenerate or replace the desiccant to ensure it remains effective.[16] For extremely sensitive compounds, storage in a nitrogen-purged desiccator or a glove box provides the most controlled environment.[18][19][20]
Q5: I'm having trouble dissolving a hygroscopic amino acid hydrochloride salt, even though it's supposed to be soluble. What could be the issue?
A: Several factors could be at play. The absorbed water might have altered the salt's properties. Additionally, upon dissolution in water, some amino acid hydrochloride salts can lead to the crystallization of the neutral amino acid, which may have lower solubility.[21][22] The pH of the solution is also a critical factor in the solubility of amino acids and their salts.[4] You may need to adjust the pH of your solvent to achieve complete dissolution. It's also worth noting that different amino acids have varying solubilities.[4]
Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during your experiments.
Issue 1: Inaccurate and Unstable Weighing Results
Symptoms:
-
The weight reading on the analytical balance continuously drifts upwards.[9][10]
-
Poor reproducibility of weight measurements for the same sample.
Root Cause Analysis: The primary cause is the continuous absorption of atmospheric moisture by the hygroscopic salt.[9][10] This leads to a dynamic change in mass, making it impossible to obtain a stable and accurate reading with traditional direct weighing methods.
Workflow for Accurate Weighing of Hygroscopic Salts
Caption: Storage and Dissolution Workflow.
Detailed Protocol for Effective Dissolution:
-
Solvent Preparation: Before adding your salt, ensure your solvent is at the desired temperature and pH, if applicable. For some amino acid hydrochloride salts, a slightly acidic pH may be required to maintain solubility. [4]2. Addition and Agitation: Add the accurately weighed salt to the solvent. Immediately begin agitation using a magnetic stirrer or vortex mixer.
-
Troubleshooting Incomplete Dissolution:
-
pH Adjustment: If the salt does not fully dissolve, cautiously adjust the pH. Adding a small amount of dilute acid can sometimes improve the solubility of amino acid salts.
-
Gentle Warming/Sonication: For less thermally sensitive compounds, gentle warming or sonication in an ultrasonic bath can help break up aggregates and promote dissolution.
-
Solvent Choice: If problems persist, re-evaluate your choice of solvent. While water is common, some amino acid hydrochloride salts may have better solubility in mixed aqueous-organic solvent systems. [23][24]
-
Data Summary Table
| Parameter | Issue | Recommended Action | Scientific Rationale |
| Storage | Moisture Absorption | Store in a desiccator or glove box. [14][15][16][17][18][25] | Minimizes exposure to atmospheric humidity, preventing water uptake. [1][18] |
| Weighing | Unstable Readings | Use the "weighing by difference" method or weigh in a controlled environment. [9][11][12][13] | Measures the mass of the substance transferred, bypassing the issue of ongoing moisture absorption. |
| Physical State | Clumping/Deliquescence | Dry under vacuum if thermally stable; otherwise, use fresh material. [12][14] | Removes absorbed water to restore the solid state, though chemical integrity should be verified. |
| Dissolution | Incomplete Solubilization | Adjust pH, use gentle warming/sonication, or reconsider solvent. [4] | Optimizes conditions to favor the dissolved state of the amino acid salt. |
References
- Vitta Education. (2023, October 24).
- Analyst. (1967).
- GenFollower. (2026, January 30).
- Laboratory Equipment. (n.d.). Laboratory Glove Box: Definition, Types & Functions.
- Inert. (2023, October 27). Gloveboxes A Vital Tool in Various Industries.
- Mystrica. (2024, April 3). Laboratory Glove Box – The Full and Complete Guide.
- Terra Universal. (n.d.).
- Science Equip. (2024, October 11).
- Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: Weighing Reactants and Reagents.
- Boekel Scientific. (n.d.).
- Glassment. (2026, February 6).
- POBEL. (2025, June 17).
- Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic.
- Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Terra Universal. (2016, March 10). Moisture-Free Storage: Nitrogen or Desiccant?
- ResearchGate. (2019, November 19).
- Moisture Cure. (n.d.).
- richpacking020.com. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders.
- Terra Universal. (n.d.).
- YouTube. (2017, September 7). Weighing by Difference.
- University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.
- Pharma Growth Hub. (2024, March 7).
- Sigma-Aldrich. (n.d.).
- PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
- Taylor & Francis Online. (2022, June 21).
- HepatoChem. (2016, September 14). How do you handle hygroscopic salts?
- TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer.
- ResearchGate. (2016, November 17).
- Radboud Repository. (2015, January 2). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals.
- A-M Cargo. (2024, September 24).
- Scribd. (n.d.).
- SciTechnol. (2013, January 30). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin.
- CrystEngComm. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals.
- ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as presipitate)
- Google Patents. (n.d.).
- ResearchGate. (n.d.). CO 2 Capture by Water-Lean Amino Acid Salts: Absorption Performance and Mechanism.
- PMC. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
- Reddit. (2018, August 3).
- PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
- ResearchGate. (2025, August 10).
- PMC. (n.d.).
Sources
- 1. ibisscientific.com [ibisscientific.com]
- 2. pharmainfo.in [pharmainfo.in]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. researchgate.net [researchgate.net]
- 5. scitechnol.com [scitechnol.com]
- 6. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 8. tandfonline.com [tandfonline.com]
- 9. genfollower.com [genfollower.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
- 12. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 13. Troubleshooting [chem.rochester.edu]
- 14. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 15. scienceequip.com.au [scienceequip.com.au]
- 16. Lab Desiccator Guide | What Is A Desiccator? [boekelsci.com]
- 17. ≫ What Is a Laboratory Desiccator and What Is It Used For - Pobel [pobel.com]
- 18. terrauniversal.com [terrauniversal.com]
- 19. terrauniversal.com [terrauniversal.com]
- 20. terrauniversal.com [terrauniversal.com]
- 21. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 22. On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 23. US2404503A - Preparation of amino acids from their salts - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
- 25. How To [chem.rochester.edu]
Validation & Comparative
The Analyst’s Guide to L-Serine tert-butyl ester hydrochloride: Spectral Fingerprinting & Comparative Utility
Topic: 1H NMR Spectrum Analysis of L-Serine tert-butyl ester hydrochloride Content Type: Publish Comparison Guide
Executive Summary
In the precise landscape of peptide synthesis and medicinal chemistry, L-Serine tert-butyl ester hydrochloride (H-Ser-OtBu·HCl) serves as a critical C-terminal building block. Unlike its methyl or benzyl ester counterparts, the tert-butyl ester provides unique acid-lability, making it orthogonal to base-labile protecting groups like Fmoc.
This guide provides a definitive technical analysis of the 1H NMR spectrum of H-Ser-OtBu·HCl. We move beyond simple peak listing to explore the diagnostic signals that validate structural integrity, distinguish it from common analogs (like O-tert-butyl serine ethers), and identify critical impurities.
Structural Context & Critical Distinctions
Before analyzing the spectrum, one must resolve a common nomenclature error in the field.
-
Target Molecule: L-Serine tert-butyl ester (H-Ser-OtBu). The carboxylic acid is protected.
-
Common Confusion: O-tert-butyl-L-serine (H-Ser(tBu)-OH). The side-chain alcohol is protected.[1]
The NMR distinction is immediate and non-negotiable: H-Ser-OtBu possesses a labile side-chain hydroxyl proton visible in DMSO-d6, whereas the ether variant does not.
Chemical Structure & Labeling Logic
-
Formula:
-
MW: 197.66 g/mol
Figure 1: Structural modularity of H-Ser-OtBu·HCl defining the NMR chemical environments.
Experimental Protocol: Sample Preparation & Acquisition
To obtain a high-fidelity spectrum capable of resolving the exchangeable protons (
Standard Protocol:
-
Solvent Choice: DMSO-d6 (99.9% D).
-
Rationale:
causes immediate exchange of the ammonium and hydroxyl protons, erasing critical diagnostic peaks. often results in poor solubility for hydrochloride salts.
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).
-
Acquisition Parameters:
-
Scans: 16–32 (Sufficient for t-butyl signal intensity).
-
Relaxation Delay (D1):
1.0 s (Crucial for accurate integration of the bulky t-butyl group).
-
Spectral Analysis: The Fingerprint
The spectrum of H-Ser-OtBu[2]·HCl in DMSO-d6 is characterized by three distinct regions: the aliphatic protection zone, the functionalized core, and the exchangeable heteroatoms.
4.1 Assignment Table (DMSO-d6, 400 MHz)
| Proton Group | Shift ( | Multiplicity | Integration | Coupling ( | Structural Assignment |
| t-Butyl | 1.46 | Singlet (s) | 9H | - | |
| 3.70 – 3.85 | Multiplet (m) | 2H | Side-chain methylene | ||
| 3.95 – 4.05 | Triplet/Multiplet | 1H | Chiral center methine | ||
| OH | 5.35 | Triplet (t) | 1H | Side-chain hydroxyl | |
| NH | 8.40 – 8.60 | Broad Singlet | 3H | - | Ammonium chloride salt |
4.2 Detailed Mechanistic Analysis
-
The t-Butyl Singlet (1.46 ppm): This is the anchor signal. It must integrate to 9 relative to the alpha-proton (1).
-
Quality Control: If this peak is split or multiple singlets appear around 1.4–1.5 ppm, it indicates hydrolysis (free t-butanol) or t-butyl cation rearrangement byproducts.
-
-
The Alpha-Proton Deshielding (4.00 ppm): Compared to free serine (Zwitterion in
: 3.83), the alpha-proton here is deshielded.-
Causality: The esterification removes the negative charge of the carboxylate, and the protonated amine (
) exerts a strong inductive withdrawing effect, pulling the shift downfield.
-
-
The Hydroxyl Coupling (5.35 ppm): In dry DMSO-d6, the side chain OH couples to the
-CH protons, splitting into a triplet.-
Validation: If this signal is a broad singlet or missing, your DMSO is "wet" (contains water), facilitating rapid proton exchange.
-
Comparative Analysis: H-Ser-OtBu vs. Alternatives
The decision to use the tert-butyl ester over the methyl ester is usually driven by synthetic strategy (orthogonality). The NMR spectrum confirms the identity and purity of these choices.
5.1 Diagnostic Comparison Table
| Feature | H-Ser-OtBu·HCl | H-Ser-OMe·HCl (Methyl Ester) | H-Ser-OH·HCl (Free Acid) |
| Ester Signal | 1.46 ppm (s, 9H) | 3.74 ppm (s, 3H) | Absent |
| ~4.00 ppm | ~4.10 ppm | ~3.90 ppm | |
| Stability | Acid Labile (TFA) | Base Labile (LiOH) | - |
| Common Impurity | t-Butanol (1.1 ppm) | Methanol (3.17 ppm) | - |
5.2 Comparative Logic Flow
The following diagram illustrates how to use NMR data to distinguish between these derivatives during synthesis verification.
Figure 2: NMR decision tree for identifying Serine C-terminal derivatives.
Troubleshooting & Impurity Profiling
When synthesizing or purchasing H-Ser-OtBu·HCl, specific impurities are common due to the lability of the ester.
1. Free t-Butanol (Hydrolysis Product):
-
Signal: Singlet at
1.11 ppm (in DMSO-d6). -
Limit: In drug development, residual solvents must be quantified. Integration of the 1.11 peak relative to the 1.46 peak allows for molar % calculation.
2. Unreacted Serine (Starting Material):
-
Signal: Absence of the 1.46 singlet.
-
Shift: The
-proton moves upfield to ~3.83 ppm.
3. Dimerization (Diketeropiperazine):
-
Context: Free amine esters can cyclize if the salt is neutralized.
-
Signal: Appearance of new broad multiplets in the 3.8–4.2 region and loss of the ammonium signal.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link
-
National Institute of Standards and Technology (NIST). L-Serine Methyl Ester Hydrochloride Mass/NMR Data (Comparative Reference). NIST Chemistry WebBook. Link
-
Sigma-Aldrich (Merck). L-Serine tert-butyl ester hydrochloride Product Specification & Spectra. Link
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard text for amino acid shift prediction).
Sources
Publish Comparison Guide: FTIR Characteristic Peaks of H-Ser-OtBu·HCl
Product: H-Ser-OtBu·HCl (L-Serine tert-butyl ester hydrochloride) CAS: 5822-09-3 Audience: Synthetic Chemists, Peptide Scientists, and QC Analysts.
Executive Summary: The Structural Advantage
In peptide synthesis, H-Ser-OtBu[1]·HCl serves as a critical building block, offering C-terminal protection that is orthogonal to base-labile groups (like Fmoc) and hydrogenolysis-labile groups (like Cbz). Unlike its methyl ester counterpart (H-Ser-OMe·HCl ), the tert-butyl ester provides superior resistance to nucleophilic attack and spontaneous diketopiperazine (DKP) formation due to the steric bulk of the tert-butyl group.
This guide provides a definitive spectral analysis of H-Ser-OtBu·HCl, establishing a self-validating FTIR protocol to distinguish it from common alternatives and degradation products.
Spectral Atlas: Characteristic Peaks of H-Ser-OtBu·HCl
The FTIR spectrum of H-Ser-OtBu·HCl is a superposition of three distinct chemical environments: the amino acid core, the hydrochloride salt, and the bulky ester protection.
Table 1: Critical Peak Assignments
| Functional Group | Wavenumber ( | Intensity | Vibrational Mode | Diagnostic Value |
| Ester Carbonyl | 1735 – 1750 | Strong | Confirms esterification.[2] Primary QC marker. | |
| Amine Salt | 2600 – 3200 | Broad | Overlaps with | |
| Hydroxyl | 3200 – 3400 | Medium/Broad | Confirms Serine side chain is free (unprotected). | |
| tert-Butyl | 2970, 2870 | Medium | Differentiates from simple methyl/ethyl esters. | |
| tert-Butyl | 1365 + 1390 | Medium | "The Split Peak" : Characteristic doublet of t-butyl group. | |
| Ester C-O | 1150 – 1250 | Strong | Corroborates the carbonyl peak. | |
| Amine Salt | 1580 – 1610 | Medium | Confirms protonated amine state. |
Technical Insight: The most common QC failure is the hydrolysis of the ester back to the free acid. This is spectrally visible as a shift in the carbonyl peak from ~1740
(Ester) to ~1600-1650(Carboxylate/Zwitterion) and the appearance of a broad "COOH" shoulder.
Comparative Analysis: H-Ser-OtBu·HCl vs. Alternatives
To validate the identity of H-Ser-OtBu·HCl, it must be compared against its potential impurities (starting materials) and functional alternatives.
Table 2: Spectral Differentiation Matrix
| Feature | H-Ser-OtBu·HCl (Target) | H-Ser-OH (Starting Material) | H-Ser-OMe·HCl (Alternative) | H-Ser(tBu)-OH (Regioisomer) |
| Carbonyl ( | 1740 | ~1600 | 1745 | ~1700 |
| C-H Region | Strong | Weak | Weak | Strong |
| t-Butyl Doublet | Present (1365/1390) | Absent | Absent | Present |
| Hydroxyl ( | Present (Free) | Present | Present | Absent (Ether) |
| Stability Profile | Acid Labile / Base Stable | N/A | Base Labile / Acid Stable | Acid Labile |
Diagram 1: Structural & Spectral Logic Flow
This diagram illustrates how to logically deduce the structure based on the presence or absence of specific spectral bands.
Caption: Logical decision tree for identifying H-Ser-OtBu·HCl using FTIR spectral markers.
Experimental Protocol: Self-Validating FTIR Analysis
Objective: Obtain a high-resolution spectrum of H-Ser-OtBu·HCl while mitigating hygroscopic effects of the hydrochloride salt.
Materials
-
Sample: H-Ser-OtBu·HCl (stored at 2-8°C, desiccated).
-
Matrix: Spectroscopic grade Potassium Bromide (KBr) OR Diamond ATR Accessory.
-
Equipment: FTIR Spectrometer (Resolution: 4
, Scans: 32).
Method A: Diamond ATR (Recommended for Speed)
-
Background: Collect an air background spectrum.
-
Sample Loading: Place ~5 mg of sample onto the crystal.
-
Compression: Apply pressure using the anvil until the force gauge indicates optimal contact.
-
Acquisition: Scan from 4000 to 400
. -
Validation: Check for the "Water Band" at 1640
. If this peak is disproportionately strong, the sample has absorbed moisture. Action: Dry sample in a vacuum desiccator over for 2 hours and re-test.
Method B: KBr Pellet (Recommended for Resolution)
-
Ratio: Mix sample with KBr in a 1:100 ratio (1 mg sample : 100 mg KBr).
-
Grinding: Grind gently in an agate mortar. Caution: Do not over-grind; excessive energy can degrade the crystal lattice of the salt.
-
Pressing: Press at 10 tons for 2 minutes to form a transparent pellet.
-
Acquisition: Scan immediately to prevent moisture uptake.
QC Workflow: Purity & Stability Check
The following workflow describes how to integrate FTIR into a routine Quality Control process for this raw material.
Diagram 2: QC Pass/Fail Workflow
Caption: Step-by-step Quality Control workflow for validating H-Ser-OtBu·HCl integrity.
References
-
NIST Chemistry WebBook. L-Serine, methyl ester, hydrochloride IR Spectrum.[3] (Comparison Standard). Link
-
Sigma-Aldrich. O-tert-Butyl-L-serine tert-butyl ester hydrochloride Product Sheet. (Structural Reference). Link
-
UCLA Chemistry. Table of IR Absorptions. (General Functional Group Assignment). Link
-
Sebai, A. et al. (2017).[2] IR spectra of methyl ester of L-serine and its hydrochloride.[2] ResearchGate.[4] (Spectral Comparison Data). Link
-
BenchChem. A Comparative Analysis of H-Glu-OMe and H-Glu(OtBu)-OH in Peptide Synthesis. (Ester Stability Context). Link
Sources
Comparative Mass Spectrometry Guide: L-Serine tert-Butyl Ester vs. Methyl Ester Derivatives
Executive Summary
In peptide synthesis and metabolomics, the precise identification of amino acid derivatives is critical for quality control. L-Serine tert-butyl ester (H-Ser-OtBu) is a ubiquitous building block in Solid Phase Peptide Synthesis (SPPS), offering acid-labile protection for the carboxyl group.
This guide provides a technical comparison of the mass spectrometric fragmentation of H-Ser-OtBu against its primary alternative, L-Serine Methyl Ester (H-Ser-OMe) .
Key Takeaway: The tert-butyl ester is characterized by a diagnostic neutral loss of 56 Da (isobutene) , a "signature" fragmentation channel that is energetically favored over the methanol loss observed in methyl esters. This guide details the mechanistic causality of this pathway and provides validated protocols for its detection.
Part 1: Structural Context & Chemical Properties
Before analyzing fragmentation, it is essential to understand the structural differences that dictate the dissociation pathways.
| Feature | L-Serine tert-Butyl Ester (H-Ser-OtBu) | L-Serine Methyl Ester (H-Ser-OMe) | L-Serine (Free Acid) |
| Formula | |||
| Monoisotopic Mass | 161.1052 Da | 119.0582 Da | 105.0426 Da |
| [M+H]+ Precursor | m/z 162.1 | m/z 120.1 | m/z 106.0 |
| Labile Group | tert-Butyl ( | Methyl ( | Proton ( |
| Primary Utility | Acid-labile protection (SPPS) | Base-labile protection | Metabolite / Starting Material |
Part 2: Comparative Fragmentation Analysis
The "Isobutene Signature" (H-Ser-OtBu)
The fragmentation of protonated H-Ser-OtBu ([M+H]+ m/z 162) is dominated by the elimination of the tert-butyl group. Unlike simple alkyl cleavage, this proceeds via an E1-like elimination or a six-membered "McLafferty-like" rearrangement involving the carbonyl oxygen and a gamma-hydrogen on the tert-butyl group.
-
Mechanism: The bulky tert-butyl group is an excellent leaving group. Upon collisional activation, it eliminates isobutene (
) as a neutral molecule. -
Result: This transition yields the protonated free amino acid (L-Serine) at m/z 106 .
-
Secondary Fragmentation: The resulting m/z 106 ion then fragments identically to free serine, primarily losing water (
) and CO to form the immonium ion at m/z 60 .
The "Methanol Loss" (H-Ser-OMe)
In contrast, the methyl ester ([M+H]+ m/z 120) cannot eliminate an alkene because the methyl group lacks a
-
Mechanism: The primary pathway is the loss of methanol (
, 32 Da) via an acyl-oxygen cleavage or rearrangement. -
Result: This yields the acylium ion
at m/z 88 .
Mechanistic Visualization
The following diagram illustrates the divergent pathways. Note the critical Neutral Loss (NL) difference: 56 Da vs. 32 Da.
Figure 1: Divergent fragmentation pathways of Serine esters. The loss of isobutene (-56 Da) is diagnostic for the tert-butyl ester.
Part 3: Diagnostic Ion Table
Use this table to interpret MS/MS spectra when verifying the identity of serine derivatives.
| Derivative | Precursor (m/z) | Primary Neutral Loss | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Diagnostic Interpretation |
| H-Ser-OtBu | 162 | 56 Da (Isobutene) | 106 (Serine) | 60 (Immonium) | Definitive. The transition 162 |
| H-Ser-OMe | 120 | 32 Da (Methanol) | 88 (Acylium) | 60 (Immonium) | Transition 120 |
| H-Ser-OH | 106 | 18 Da (Water) | 88 | 60 | Base peak is often m/z 60. |
Critical Note on m/z 88:
-
In H-Ser-OMe , m/z 88 is the primary fragment (Loss of Methanol).
-
In H-Ser-OtBu , m/z 88 is a secondary fragment (Loss of Isobutene
m/z 106 Loss of Water m/z 88). -
Differentiation: Look for the intermediate m/z 106 in the t-butyl spectrum. If m/z 106 is absent and m/z 88 is dominant directly from the precursor, it suggests the methyl ester or free acid losing water.
Part 4: Validated Experimental Protocol
This protocol is designed for Direct Infusion ESI-MS/MS on a Triple Quadrupole or Q-TOF instrument.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of H-Ser-OtBu in 1 mL of 50:50 Methanol:Water (v/v).
-
Working Solution: Dilute stock 1:100 with 0.1% Formic Acid in 50:50 Methanol:Water (Final conc. ~10 µg/mL).
-
Why Formic Acid? Promotes protonation (
) which is essential for the charge-remote fragmentation mechanism described above.
-
Instrument Parameters (Standard ESI+)
-
Ionization Mode: Electrospray Ionization (ESI) Positive.[1]
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the labile tBu group).
-
Source Temperature: 100°C.
-
Desolvation Temperature: 250°C.
MS/MS Acquisition
-
Precursor Selection: Select m/z 162.1 (Monoisotopic).
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy (CE) Ramp:
-
10 eV: Observe survival of precursor (162) and onset of m/z 106.
-
20 eV: Dominant peak should be m/z 106 (Loss of tBu).
-
35 eV: Appearance of m/z 60 (Immonium ion) and m/z 88 (Dehydrated Serine).
-
Self-Validation Step
-
Pass Criteria: The spectrum must show a base peak of m/z 106 at moderate collision energy (15-20 eV).
-
Fail Criteria: If m/z 57 (tert-butyl cation) is the base peak, the ionization is too hard (thermal degradation) or the instrument is in EI mode. In ESI, the charge typically remains on the amino acid (m/z 106), not the leaving group.
References
-
NIST Mass Spectrometry Data Center. L-Serine Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]
-
ChemGuide. Fragmentation Patterns in Mass Spectra. Available at: [Link]
-
University of Arizona. Mass Spectrometry - Fragmentation Patterns. Department of Chemistry and Biochemistry. Available at: [Link]
-
Organic Chemistry Portal. tert-Butyl Esters: Preparation and Cleavage. Available at: [Link]
Sources
comparing cleavage rates of tert-butyl vs methyl esters in serine
An Objective Guide to Cleavage Rates: Tert-Butyl vs. Methyl Esters in Serine Carboxyl Protection
For researchers in peptide synthesis and drug development, the selection of an appropriate protecting group is a critical decision that dictates synthetic strategy and influences overall yield and purity. The carboxylic acid of serine, a functionally important amino acid, often requires protection to prevent unwanted side reactions. Among the myriad of options, methyl (Me) and tert-butyl (tBu) esters represent two archetypal choices, distinguished by their profoundly different cleavage mechanisms and rates.
This in-depth guide provides a head-to-head comparison of these two protecting groups, moving beyond simple protocols to explain the causal chemical principles that govern their application. By understanding the interplay between steric effects and reaction mechanisms, scientists can make more informed decisions in the design and execution of their synthetic projects.
The Opposing Philosophies of Cleavage: A Mechanistic Overview
The fundamental difference between methyl and tert-butyl ester deprotection lies in their susceptibility to acid versus base. This divergence is a direct consequence of their molecular structure and the stability of the intermediates formed during cleavage.
Methyl Esters: The Classic Target for Nucleophilic Attack
The deprotection of a methyl ester is typically achieved through base-catalyzed hydrolysis, a reaction commonly known as saponification. This process proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism.
-
Nucleophilic Attack: A hydroxide ion (or other nucleophile) directly attacks the electrophilic carbonyl carbon of the ester. This is the rate-determining step.
-
Tetrahedral Intermediate: A transient, negatively charged tetrahedral intermediate is formed.
-
Elimination: The intermediate collapses, expelling the methoxide anion as the leaving group and forming the carboxylate.
-
Protonation: A final protonation step during aqueous workup yields the free carboxylic acid.
The steric accessibility of the carbonyl carbon is paramount for the BAC2 mechanism. The small size of the methyl group presents minimal hindrance to the incoming nucleophile, allowing this reaction to proceed efficiently under basic conditions.
Tert-Butyl Esters: Stability-Driven Carbocation Formation
In stark contrast, the tert-butyl ester is exceptionally stable under basic conditions.[1] The bulky tert-butyl group creates significant steric hindrance, effectively shielding the carbonyl carbon from nucleophilic attack and dramatically slowing the rate of the BAC2 reaction.[2][3]
Its removal is instead achieved efficiently under strong acidic conditions via a unimolecular (SN1-type) mechanism.[2][4][5][6]
-
Protonation: The carbonyl oxygen is protonated by a strong acid (e.g., Trifluoroacetic Acid, TFA), making the ester a better leaving group.[5][7]
-
Carbocation Formation: The C-O bond cleaves, releasing the neutral carboxylic acid and forming a highly stable tertiary carbocation (the tert-butyl cation). This is the rate-determining step.[4]
-
Quenching: The tert-butyl cation is quenched, typically by eliminating a proton to form isobutylene gas or by being trapped by scavengers present in the cleavage cocktail.[7][8]
This mechanism does not involve an attack at the hindered carbonyl carbon. Instead, its rate is determined by the stability of the resulting carbocation, making the tert-butyl group ideal for this type of cleavage.
Head-to-Head Comparison: Experimental Data
The theoretical differences in mechanism manifest as dramatic, often orders-of-magnitude differences in cleavage rates under specific experimental conditions.
Performance Under Basic Conditions
Under basic hydrolysis conditions, the methyl ester is cleaved far more rapidly than the tert-butyl ester. The steric bulk of the tBu group is the dominant factor, impeding the necessary nucleophilic attack at the carbonyl.
| Ester Group | Reagents | Conditions | Time | Yield | Source |
| Methyl | t-BuNH₂ / MeOH / H₂O | Reflux | 1.75 h | Quantitative | [3] |
| Tert-Butyl | t-BuNH₂ / MeOH / H₂O | Reflux | 92 h | 67% | [3] |
| Methyl | LiOH / THF / H₂O | Room Temp | Varies (typically hours) | High | [9] |
| Tert-Butyl | NaOH / MeOH / CH₂Cl₂ | Room Temp | > 24 h | No reaction/trace | [1][10] |
Table 1: Comparative cleavage rates under representative basic conditions. The data clearly demonstrates the high stability of the tert-butyl ester to base-catalyzed hydrolysis compared to the methyl ester.
Performance Under Acidic Conditions
Conversely, under the strongly acidic conditions typical of final peptide deprotection in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the tert-butyl ester is cleaved rapidly and efficiently, while the methyl ester remains largely intact.
| Ester Group | Reagents | Conditions | Time | Efficacy | Source |
| Tert-Butyl | 95% TFA / 2.5% H₂O / 2.5% TIS | Room Temp | 2-4 h | High | [8][11] |
| Tert-Butyl | 50% TFA in DCM | Room Temp | ~5 h | High | [12] |
| Methyl | 95% TFA / H₂O / TIS | Room Temp | 2-4 h | Stable | [13] |
| Methyl | Anhydrous HCl or HBr | Elevated Temp | Prolonged | Cleavage possible | [6] |
Table 2: Comparative cleavage rates under representative acidic conditions. These conditions are standard for removing acid-labile side-chain protecting groups like Ser(tBu), to which methyl esters are largely orthogonal.
The Enzymatic Dimension
Hydrolase enzymes, particularly carboxylesterases, often utilize a serine residue within a catalytic triad to cleave ester bonds.[14][15] These enzymes are highly sensitive to the steric and electronic properties of their substrates.[16] While specific kinetic data for serine methyl vs. tert-butyl ester with a given esterase would require empirical determination, a strong inference can be made based on established principles of enzyme-substrate recognition. The active site of an enzyme imposes significant steric constraints. The smaller methyl ester is far more likely to fit into the binding pocket and orient correctly for catalysis than the bulky tert-butyl ester. Therefore, for enzymatic cleavage applications, methyl esters are generally expected to be hydrolyzed at a significantly higher rate than their tert-butyl counterparts.
Experimental Protocols
The following protocols provide standardized, step-by-step methodologies for the selective cleavage of each ester type.
Protocol 1: Base-Catalyzed Cleavage of N-Protected Serine Methyl Ester
This protocol describes a typical saponification procedure for a methyl ester while the amine is protected.
Methodology:
-
Dissolution: Dissolve the N-protected serine methyl ester (1.0 eq) in a solvent mixture such as Tetrahydrofuran (THF) and Methanol (3:1 v/v).
-
Base Addition: Add an aqueous solution of Lithium Hydroxide (LiOH, 1M, 2-3 eq) dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 12 hours.
-
Acidification: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to a pH of ~3 using 1N Hydrochloric Acid (HCl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: Purify the product as necessary, typically by column chromatography or crystallization.
Protocol 2: Acid-Catalyzed Cleavage of N-Protected Serine Tert-Butyl Ester
This protocol describes the standard TFA-mediated deprotection common in the final step of SPPS.[8]
Methodology:
-
Preparation: Prepare a cleavage cocktail appropriate for the substrate. A standard cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) (v/v/v).[8][11] TIS acts as a scavenger for the liberated tert-butyl cations.[8]
-
Dissolution: Dissolve the N-protected serine tert-butyl ester or the peptide-resin in a minimal amount of Dichloromethane (DCM) if necessary.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the substrate at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: If possible, monitor the reaction by LC-MS by taking small aliquots.
-
Concentration: Following complete cleavage, remove the solvent and excess TFA under reduced pressure (rotary evaporation) or by passing a stream of nitrogen over the solution.
-
Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the deprotected product.
-
Isolation: Isolate the solid product by centrifugation, decant the ether, wash with additional cold ether, and dry the product under vacuum.
Conclusion and Recommendations
The choice between a methyl and tert-butyl ester for serine protection is a choice between two distinct, non-overlapping deprotection strategies.
-
The Methyl Ester is cleaved under basic (nucleophilic) conditions. Its rate of removal is highly sensitive to steric hindrance, making it rapid for this small ester but slow for bulkier analogues. It is incompatible with protecting groups that are labile to base, such as the Fmoc group.
-
The Tert-Butyl Ester is cleaved under strong acidic conditions via a carbocation-mediated (SN1) pathway. Its rate of removal is enhanced by its steric bulk, which stabilizes the critical carbocation intermediate. Its stability to base makes it the protector of choice for orthogonal strategies like Fmoc-based peptide synthesis.[8][17]
For the research scientist, the recommendation is clear:
-
For applications requiring orthogonality with base-labile protecting groups, such as Fmoc/tBu solid-phase peptide synthesis , the tert-butyl ester is the industry standard and the superior choice.
-
For solution-phase synthesis where subsequent steps are compatible with basic conditions and a simple, economical protecting group is desired, the methyl ester remains a viable option.
-
When considering enzymatic processing , the less-hindered methyl ester is the more likely candidate for efficient cleavage.
Ultimately, a deep understanding of the underlying reaction mechanisms is not merely academic; it is the foundation for rational synthetic design, troubleshooting, and innovation.
References
-
A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - Supporting Information. The Royal Society of Chemistry. [Link]
-
Preparation of methyl ester of L-serine. ResearchGate. [Link]
-
Serine Hydrolase Selectivity. Diva-portal.org. [Link]
-
Effect of surfactants on the kinetics of base - catalyzed hydrolysis of methyl, ethyl, isopropyl and n-butyl acetates. ResearchGate. [Link]
-
Synthesis and Cleavage of Ethers. Longdom Publishing. [Link]
-
Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. Frontiers. [Link]
-
How the Same Core Catalytic Machinery Catalyzes 17 Different Reactions: The Serine-Histidine-Aspartate Catalytic Triad of α/β-Hydrolase Fold Enzymes. ResearchGate. [Link]
-
Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad. PubMed. [Link]
-
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. SciELO. [Link]
-
Write the mechanism of the acid-induced cleavage of tert-butyl cyclohexyl ether to yield cyclohexanol and 2-methylpropene. Vaia. [Link]
-
Chemical and Enzymatic Approaches to Esters of sn‐Glycero‐3‐Phosphoric Acid. AIR Unimi. [Link]
-
Role Played by Basic Hydrolysis in the Validity of Acid Herbicide Data. American Chemical Society. [Link]
-
Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. [Link]
-
Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. PubMed. [Link]
-
tert-Butyl Esters. Organic Chemistry Portal. [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]
-
6.3 Methyl Esters and Derivatives. Thieme. [Link]
-
Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. [Link]
-
Deprotection of N-Fmoc-a-amino acid methyl esters 1a-i. ResearchGate. [Link]
-
Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection. CBL Patras. [Link]
-
Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
9.12 Reactions of Ethers: Acidic Cleavage. Fundamentals of Organic Chemistry. [Link]
-
Spontaneous cleavage of proteins at serine and threonine is facilitated by zinc. PMC. [Link]
-
Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. PMC. [Link]
-
Methyl Esters. Organic Chemistry Portal. [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]
-
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Portal AmeliCA. [Link]
-
A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Optical Rotation of L-Serine tert-butyl ester HCl: Reference Values and Experimental Verification
This guide provides an in-depth analysis of the optical rotation reference values for L-Serine tert-butyl ester hydrochloride (CAS 51537-21-4). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a comparative analysis of published values, a detailed protocol for experimental verification, and the scientific rationale behind the measurement process. Our goal is to equip you with the expertise to confidently assess the stereochemical purity of this critical peptide synthesis building block.
The Principle of Optical Rotation and Its Critical Role for L-Serine Derivatives
L-Serine tert-butyl ester HCl, like most amino acid derivatives used in pharmaceutical development, is a chiral molecule.[1][2] This means it exists as two non-superimposable mirror images, or enantiomers: the L-form and the D-form. While chemically identical in an achiral environment, enantiomers rotate plane-polarized light in equal but opposite directions.[2][3] The L-enantiomer is levorotatory (rotates light to the left, designated with a '–' sign), while the D-enantiomer is dextrorotatory (rotates light to the right, '+').[2][4]
In a biological context, this stereochemistry is paramount. Enzymes and receptors are themselves chiral, leading to often profound differences in the pharmacological activity and toxicology between enantiomers.[1] Therefore, quantifying the optical rotation is not merely a physical characterization; it is a direct, quantitative measure of enantiomeric purity.[5][6] The specific rotation, [α], is an intensive property of a chiral compound and serves as a critical specification for its identity and quality control.[7]
Comparative Analysis of Reference Values
A review of technical data from leading chemical suppliers reveals a strong consensus on the specific rotation value for L-Serine tert-butyl ester HCl. The data is summarized below, highlighting the consistent experimental conditions under which these values are determined.
| Supplier | Specific Rotation [α] | Conditions |
| Sigma-Aldrich | -10.0 ± 1.0° | c = 1 in H₂O |
| TCI Chemicals | -9.0 to -11.0° | [α]20/D, c=1, H₂O |
| Chem-Impex | -10 ± 3° | [α]D20, c=1 in water |
| Thermo Scientific | -16.5° to -1° | c=2.5 in water |
Note: The value from Thermo Scientific shows a significantly wider range and was measured at a different concentration. The consensus from other major suppliers points to a more tightly controlled value of approximately -10° when measured at a concentration of 1 g/100 mL in water.
This consistency is crucial. It establishes a reliable benchmark for researchers to validate the enantiomeric purity of their own material. A measured value falling outside the tight range of -9° to -11° (for c=1 in water) should prompt further investigation into potential racemization or the presence of chiral impurities.
Experimental Protocol for Verification of Specific Rotation
This protocol provides a self-validating workflow for the precise measurement of specific rotation. The causality behind each step is explained to ensure both accuracy and reproducibility.
The specific rotation is calculated from the observed rotation using the Biot-Savart law, commonly expressed as:[2]
[α]Tλ = α / (l * c)
Where:
-
[α]Tλ is the specific rotation at temperature T and wavelength λ.
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in grams per milliliter (g/mL).[2]
-
L-Serine tert-butyl ester HCl (sample to be tested)
-
High-Purity Water (HPLC grade or equivalent)
-
Calibrated Polarimeter: Equipped with a sodium lamp (D-line, 589 nm).[1][2] The instrument must be recently calibrated with a certified quartz plate or a known standard.
-
Polarimeter Cell: 1 dm (100 mm) path length, clean and free of scratches.
-
Volumetric Flask: Class A, 10 mL.
-
Analytical Balance: Readable to at least 0.1 mg.
-
Temperature Control System: To maintain the sample at 20°C ± 0.5°C.
Caption: Experimental workflow for determining specific rotation.
-
Instrument Preparation:
-
Turn on the polarimeter and sodium lamp, allowing them to warm up for at least 30 minutes for stabilization.
-
Set the temperature control for the sample chamber to 20.0°C.
-
-
Sample Preparation (c = 1 g/100 mL):
-
Accurately weigh approximately 100 mg of L-Serine tert-butyl ester HCl onto weighing paper. Record the exact weight (e.g., 0.1002 g).
-
Quantitatively transfer the solid into a 10.00 mL Class A volumetric flask. This is critical to ensure the concentration is known precisely.
-
Add approximately 7 mL of high-purity water and gently swirl to dissolve the solid completely.
-
Once dissolved, carefully add water to the calibration mark. Use a dropper for the final additions to avoid overshooting the mark.
-
Cap the flask and invert it 15-20 times to ensure a homogenous solution.
-
Place the flask in the temperature-controlled environment to allow the solution to equilibrate to 20.0°C.
-
-
Polarimeter Measurement:
-
Blank Measurement: Fill the 1 dm polarimeter cell with high-purity water. Ensure no air bubbles are trapped in the light path. Place the cell in the polarimeter and record the reading. This is your solvent blank (α_blank). Ideally, this should be close to 0.000°.
-
Sample Measurement: Empty the cell, rinse it twice with small aliquots of your sample solution, and then fill it with the sample solution. Again, ensure no air bubbles are present.
-
Place the cell in the polarimeter and wait for the reading to stabilize. Record the observed rotation (α_sample). Perform at least three separate readings to ensure consistency.
-
-
Calculate Concentration (c):
-
c (g/mL) = Weight of sample (g) / Volume of flask (mL)
-
Example: 0.1002 g / 10.00 mL = 0.01002 g/mL
-
-
Calculate Corrected Rotation (α_corrected):
-
α_corrected = Average α_sample - α_blank
-
-
Calculate Specific Rotation ([α]):
-
[α] = α_corrected / (l * c)
-
Note: l = 1 dm for a 100 mm cell.
-
Example: If α_corrected = -0.101°, then [α] = -0.101° / (1 dm * 0.01002 g/mL) = -10.08°
-
The calculated value should be compared directly with the reference values in the table. A result of -10.08° falls squarely within the expected range, providing high confidence in the enantiomeric purity of the material.
Understanding Enantiomeric Purity and Optical Rotation
The measured specific rotation is directly proportional to the enantiomeric excess (e.e.) of the sample.[3][4] An enantiomerically pure sample (100% e.e.) will exhibit the maximum specific rotation, while a racemic mixture (a 50:50 mix of L and D enantiomers) is optically inactive and will have a specific rotation of 0°.[3][4]
Caption: Relationship between enantiomeric excess and specific rotation.
The enantiomeric excess can be calculated as: e.e. (%) = ([α]observed / [α]max) * 100
Where [α]max is the specific rotation of the pure enantiomer (in this case, ~ -10°).
References
-
<781> OPTICAL ROTATION . Rudolph Research Analytical. [Link]
-
MacDonald, J. C. (1969). Method for the accurate determination of specific rotation. Specific rotation of valine and leucine . Canadian Journal of Chemistry, 47(15), 2739-2746. [Link]
-
5.4: Optical Activity . Chemistry LibreTexts. [Link]
-
Mihaljev, Ž., Prunić, B., & Živkov-Baloš, M. (2013). AMINO ACID PURITY DETERMINATION BY MEASUREMENT OF OPTICAL ROTATION . Feed Technology, 54(2), 189-193. [Link]
-
Cook, C. W., Byrne, S., Viola, D., & Drouet d'Aubigny, C. (2020). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA . 51st Lunar and Planetary Science Conference. [Link]
-
Specific rotation . Wikipedia. [Link]
-
Cook, C. W., et al. (2020). Absolute value of optical rotation of 100% L-serine at 490 and 590 nm . ResearchGate. [Link]
-
Optical Rotation Determinations . Analytical Testing Labs. [Link]
-
L-serine, methyl ester, hydrochloride . NIST WebBook. [Link]
-
All About Optical Purity and Enantiomeric Excess . Master Organic Chemistry. [Link]
-
Zhang, J., et al. (2015). Stereochemical Determination of Dexlansoprazole by Optical Rotation, ECD and 13C-NMR . Modern Chemistry & Applications, 3(3). [Link]
-
5.4 Optical Activity – Organic Chemistry I . KPU Pressbooks. [Link]
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Mastering Elemental Analysis: A Researcher's Guide to the Composition of C7H15NO3·HCl
For researchers, scientists, and professionals in drug development, precision is paramount. Understanding the exact elemental composition of a compound is a foundational requirement for characterizing novel molecules, ensuring purity, and complying with regulatory standards. This guide provides an in-depth, technically-grounded walkthrough of the elemental analysis calculation for L-Carnitine Hydrochloride (C7H15NO3·HCl), a compound of significant interest in various biomedical research fields.
This document moves beyond a simple recitation of steps, delving into the rationale behind the calculations and offering a framework for applying these principles to other molecules of interest. We will explore the fundamental concepts, provide a detailed, step-by-step protocol for the calculation, and present the results in a clear, comparative format.
The Cornerstone of Chemical Identity: The "Why" of Elemental Analysis
Elemental analysis is a quantitative analytical technique that determines the mass percentage of each element within a compound. For the drug development professional, this is not merely an academic exercise. It serves as a critical quality control checkpoint, verifying the empirical formula of a synthesized compound against its theoretical composition. Any significant deviation can indicate the presence of impurities, residual solvents, or an incorrect molecular structure, all of which have profound implications for downstream applications, from in vitro assays to clinical trials.
The process hinges on the fundamental principle of the conservation of mass and the defined atomic masses of the elements as established by the International Union of Pure and Applied Chemistry (IUPAC). The atomic mass unit (amu) is the standard unit for expressing atomic and molecular weights. By definition, one atom of carbon-12 has an atomic mass of exactly 12 amu[1][2][3]. The atomic masses of all other elements are determined relative to this standard[2][4]. For elements with multiple naturally occurring isotopes, the atomic mass listed on the periodic table represents a weighted average of the masses of these isotopes[5][6][7].
Experimental Workflow: From Molecular Formula to Elemental Percentages
The calculation of the elemental composition of C7H15NO3·HCl is a systematic process that can be broken down into two primary phases: the determination of the molecular weight and the subsequent calculation of the percentage of each constituent element.
Caption: Workflow for Elemental Analysis Calculation.
Step-by-Step Methodology
The following protocol outlines the precise steps for calculating the elemental analysis of C7H15NO3·HCl.
1. Deconstruct the Molecular Formula:
First, identify the number of atoms of each element present in the molecule C7H15NO3·HCl.
-
Carbon (C): 7 atoms
-
Hydrogen (H): 15 + 1 = 16 atoms
-
Nitrogen (N): 1 atom
-
Oxygen (O): 3 atoms
-
Chlorine (Cl): 1 atom
2. Obtain Standard Atomic Masses:
Utilize the standard atomic masses for each element from authoritative sources such as the IUPAC Periodic Table.
3. Calculate the Total Mass of Each Element in the Molecule:
Multiply the number of atoms of each element by its atomic mass.
-
Carbon (C): 7 atoms * 12.011 amu/atom = 84.077 amu
-
Hydrogen (H): 16 atoms * 1.008 amu/atom = 16.128 amu
-
Nitrogen (N): 1 atom * 14.007 amu/atom = 14.007 amu
-
Oxygen (O): 3 atoms * 15.999 amu/atom = 47.997 amu
-
Chlorine (Cl): 1 atom * 35.453 amu/atom = 35.453 amu
4. Determine the Molecular Weight of the Compound:
Sum the total masses of each element to find the molecular weight of C7H15NO3·HCl.
5. Calculate the Percentage Composition of Each Element:
For each element, divide its total mass in the molecule by the total molecular weight and multiply by 100.
-
Carbon (%C): (84.077 / 197.662) * 100 = 42.53%
-
Hydrogen (%H): (16.128 / 197.662) * 100 = 8.16%
-
Nitrogen (%N): (14.007 / 197.662) * 100 = 7.09%
-
Oxygen (%O): (47.997 / 197.662) * 100 = 24.28%
-
Chlorine (%Cl): (35.453 / 197.662) * 100 = 17.94%
Data Summary and Comparison
The following table provides a clear and concise summary of the elemental analysis data for C7H15NO3·HCl. This format is ideal for direct comparison with experimental results obtained from analytical instrumentation such as a CHN analyzer.
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage Composition (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 42.53 |
| Hydrogen | H | 1.008 | 16 | 16.128 | 8.16 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.09 |
| Oxygen | O | 15.999 | 3 | 47.997 | 24.28 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 17.94 |
| Total | 197.662 | 100.00 |
Conclusion: The Power of Theoretical Calculation in Experimental Science
This guide has provided a comprehensive, step-by-step methodology for the elemental analysis calculation of C7H15NO3·HCl. By understanding the principles behind these calculations, researchers and drug development professionals can confidently verify the identity and purity of their compounds. The theoretical percentages calculated herein serve as the benchmark against which all experimental elemental analysis data for L-Carnitine Hydrochloride should be compared. This foundational knowledge is indispensable for maintaining the highest standards of scientific integrity and rigor in research and development.
References
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- Westfield State University. (n.d.). Atomic/Molar mass.
- Chemistry LibreTexts. (2026, January 27). 2.4: Atomic Mass.
- Unacademy. (n.d.). Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained?
- Oreate AI Blog. (2025, December 30). Understanding the Atomic Mass of Oxygen: A Key Element in Our Universe.
- Toppr. (2025, August 15). Mass of 1 atom of Nitrogen (N) is: a) 14 amu b) 14/Nₐ g c) ...
- Quora. (2017, January 25). What is the atomic mass of carbon?
- Vedantu. (n.d.). What is the atomic mass in hydrogen class 11 chemistry CBSE.
- Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Nitrogen.
- Reddit. (2022, October 10). Atomic mass of chlorine : r/chemhelp.
- CK-12 Foundation. (n.d.). Flexi answers - What is the atomic mass of hydrogen?
- ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis.
- YouTube. (2025, December 8). Why Chlorine's Atomic Mass Is 35.5 — Not 35 or 37!
- CK-12 Foundation. (n.d.). Flexi answers - How can I calculate the elemental composition?
- Los Alamos National Laboratory. (n.d.). Nitrogen - N.
- Royal Society of Chemistry. (n.d.). Nitrogen - Element information, properties and uses. Retrieved from Periodic Table - Royal Society of Chemistry.
- PubChem. (n.d.). Atomic Mass | Periodic Table of Elements.
- Khan Academy. (n.d.). Atomic number, atomic mass, and isotopes.
- Quora. (2017, February 21). Why atomic mass of oxygen is 16?
- LabXchange. (2022, June 8). Atomic Mass, Atomic Number, and Carbon-12.
- Wikipedia. (n.d.). Carbon-12.
- Testbook. (2026, January 19). [Solved] What is the mass of one atom of Oxygen?
- Study.com. (2021, July 14). How to Perform an Elemental Analysis of Binary Compounds | Chemistry.
- Royal Society of Chemistry. (n.d.). Oxygen - Element information, properties and uses. Retrieved from Periodic Table - Royal Society of Chemistry.
- Wikipedia. (n.d.). Oxygen.
- YouTube. (2014, July 30). General Chemistry - Stoichiometry - Elemental Analysis.
- ChemTeam. (n.d.). Empirical and Molecular Formulas.
- YouTube. (2020, August 9). How to Perform Combustion Analysis or Elemental Analysis (Chapter 3 part 8).
- Molar Mass Calculator. (n.d.). (C7H15NO3) molar mass.
- Chemistry Land. (n.d.). Elemental Analysis Tutorial and Quiz.
- BYJU'S. (n.d.). The percentage composition of a given element is expressed using the following formula.
- University of Massachusetts. (n.d.). Stoichiometry: Elemental Analysis. Retrieved from University of Massachusetts Chemistry Department.
- YouTube. (2017, August 12). Empirical Formula & Molecular Formula Determination From Percent Composition.
- MP Biomedicals. (n.d.). L-Carnitine Hydrochloride.
- PubChem. (n.d.). DL-Carnitine.
- CAS Common Chemistry. (n.d.). L-(-)-Carnitine hydrochloride.
- ChemicalBook. (2026, January 21). L(-)-Carnitine hydrochloride.
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A Senior Application Scientist's Guide to Thin-Layer Chromatography (TLC) Visualization for Serine Ester Derivatives
In the landscape of synthetic chemistry and drug development, particularly when dealing with amino acid modifications, Thin-Layer Chromatography (TLC) stands as an indispensable, rapid, and cost-effective analytical tool. It is the workhorse for monitoring reaction progress, identifying compounds, and assessing purity. Serine, with its trifunctional nature (amine, carboxylic acid, and hydroxyl group), presents unique opportunities for derivatization, commonly at the carboxyl group to form esters. These serine ester derivatives are pivotal intermediates in peptide synthesis and as standalone bioactive molecules.
However, the utility of a developed TLC plate is only as good as one's ability to "see" the separated components. Since most of these derivatives are colorless, visualization is a critical final step.[1] The choice of visualization method is not trivial; it dictates what you see and, by extension, what you know about your reaction. A poorly chosen stain can fail to detect a critical byproduct, while an optimal one can provide nuanced, functional-group-specific information.
This guide provides an in-depth comparison of TLC visualization methods tailored for serine ester derivatives. We will move beyond simple recipes, delving into the mechanistic underpinnings of each technique to empower you, the researcher, to make informed, strategic decisions at the bench.
Part 1: The First Look - Non-Destructive Visualization
Before committing to a permanent, destructive stain, it is always prudent to start with a non-destructive method. This approach preserves the sample on the plate for subsequent visualization techniques, allowing for a multi-faceted analysis of a single chromatogram.[1][2]
Ultraviolet (UV) Absorption
The most common non-destructive technique is visualization under UV light, typically at a wavelength of 254 nm.[3] Most commercial TLC plates are impregnated with a fluorescent indicator (e.g., zinc sulfide) that glows green under short-wave UV light.[1][3] Compounds that contain a UV chromophore—a moiety that absorbs light in the UV spectrum—will quench this fluorescence and appear as dark spots against the bright green background.[3]
Causality & Application for Serine Esters: The native serine structure does not possess a strong UV chromophore. Therefore, this method's utility is entirely dependent on the nature of the ester group or, more commonly, the presence of an N-terminal protecting group.
-
Highly Effective For: Serine esters with aromatic protecting groups such as Carboxybenzyl (Cbz), Fluorenylmethyloxycarbonyl (Fmoc), or Benzoyl (Bz). Similarly, aromatic esters like benzyl (Bn) or p-nitrobenzyl (PNB) esters are readily visualized.[1]
-
Ineffective For: Simple alkyl esters (e.g., methyl, ethyl, t-butyl) of N-unprotected or N-acetylated serine. These compounds lack the necessary conjugation to absorb UV light at 254 nm.[4]
Part 2: Broad-Spectrum Stains - General Purpose Visualization
When UV visualization is uninformative or when a comprehensive view of all components is required, general-purpose destructive stains are employed. These reagents react with a wide array of functional groups, making them excellent for visualizing nearly every organic compound on the plate.
Potassium Permanganate (KMnO₄)
This is arguably one of the most universal and reliable stains in a chemist's toolkit.[4] Its action is based on the strong oxidizing potential of the permanganate ion (MnO₄⁻).
-
Mechanism of Action: The purple permanganate ion is reduced by oxidizable functional groups on the analyte to form manganese dioxide (MnO₂), a brown precipitate.[4] This results in the appearance of yellow-to-brown spots on a pink or purple background. The background color eventually fades, especially with heating.[5]
-
Applicability to Serine Esters: Serine esters are ideal candidates for KMnO₄ staining. The primary alcohol of the serine backbone is readily oxidized. Furthermore, many other common functional groups, including residual starting materials or byproducts, will also be oxidized, providing a complete picture of the reaction mixture.[4][5] It is a robust method for general-purpose screening.
p-Anisaldehyde-Sulfuric Acid
This stain is renowned for producing a vibrant palette of colors, which can sometimes be diagnostic for different classes of compounds.[6][7][8]
-
Mechanism of Action: The staining process occurs under strongly acidic conditions with heat. The p-anisaldehyde undergoes electrophilic addition or condensation reactions with nucleophilic compounds on the plate (like alcohols and amines).[1] Subsequent dehydration and cyclization reactions lead to highly conjugated, and therefore colored, products.[1]
-
Applicability to Serine Esters: This is an excellent choice for serine derivatives. The free hydroxyl and amine groups are strong nucleophiles that react readily. While less reactive, the ester carbonyl can also participate. Literature suggests that different functional groups can yield distinct colors: allylic alcohols may appear green, while some amines, ketones, and esters can produce blue or red spots.[4][7] This differential coloration can be invaluable for distinguishing product from starting material or byproducts.
Part 3: Functional Group-Specific Stains
For more targeted analysis, stains that react specifically with either the amine or the ester moiety of the molecule are exceptionally useful.
Ninhydrin: The Amino Acid Detector
Ninhydrin is the quintessential reagent for detecting primary and secondary amines, making it the gold standard for amino acids and their derivatives.[9][10][11]
-
Mechanism of Action: Ninhydrin (a triketone) reacts with the primary amino group of serine to form a deep purple-colored product known as Ruhemann's purple, which has a strong absorbance around 570 nm.[12] This reaction is highly sensitive and specific.[11]
-
Applicability to Serine Esters: This is the method of choice for any serine ester that possesses a free primary amine. It is perfect for tracking the deprotection of an N-protected serine ester; the starting material will be ninhydrin-negative, while the deprotected product will appear as a brilliant purple spot.[10] Secondary amines (like in proline) typically give a yellow-orange color.[11]
Hydroxylamine/Ferric Chloride: Specific for Esters
When the primary goal is to confirm the presence of the ester functional group itself, this two-step visualization method is highly specific.[13]
-
Mechanism of Action: The TLC plate is first treated with an alkaline solution of hydroxylamine, which reacts with the ester to form a hydroxamic acid. The plate is then treated with an acidic solution of ferric chloride (FeCl₃). The hydroxamic acid chelates with the Fe³⁺ ions to form a stable, colored (typically reddish-purple) complex.
-
Applicability to Serine Esters: This stain is uniquely suited for confirming the success of an esterification reaction. It will visualize the serine ester product but not the starting serine (which has a carboxylic acid). It is also useful for detecting other ester-containing compounds, amides, and lactones.[13]
Iodine Vapor: The Simple, Reversible Choice
Iodine is a semi-destructive method that is simple, fast, and requires no heating.[2][14]
-
Mechanism of Action: Solid iodine readily sublimes to produce a purple vapor. Organic compounds on the TLC plate can adsorb this vapor, forming weak charge-transfer complexes that appear as yellow-brown spots on a light-tan background.[1][2] The stain is often temporary, as the iodine will eventually desorb and the spots will fade.
-
Applicability to Serine Esters: Iodine is a general stain that works for a wide variety of organic compounds, though its sensitivity can vary.[4] It is particularly effective for unsaturated and aromatic compounds. Its main advantage is its simplicity and the fact that after the spots are marked, the iodine can be allowed to evaporate, and the plate can then be stained with a permanent reagent like permanganate.
Part 4: Comparative Analysis & Experimental Protocols
Choosing the right visualization method is a strategic decision based on the specific information required. The table below summarizes the key characteristics of each method.
| Visualization Method | Principle of Detection | Target Functional Group(s) | Type | Typical Appearance | Selectivity |
| UV Light (254 nm) | Fluorescence Quenching | Aromatic rings, conjugated systems | Non-destructive | Dark spots on green background | High (for chromophores) |
| Potassium Permanganate | Oxidation | Alcohols, alkenes, amines, esters, etc. | Destructive | Yellow/brown spots on purple background | Low (General) |
| p-Anisaldehyde | Condensation/Acetalization | Nucleophiles (alcohols, amines), some esters | Destructive | Various colors (blue, green, violet, pink) | Medium |
| Ninhydrin | Imine formation | Primary and secondary amines | Destructive | Purple/blue spots (yellow for sec-amines) | High (for amines) |
| Hydroxylamine/FeCl₃ | Hydroxamic acid formation & chelation | Esters, amides, lactones | Destructive | Red/purple spots | High (for esters) |
| Iodine Vapor | Adsorption / Complexation | General organic compounds | Semi-destructive | Yellow/brown spots on tan background | Low (General) |
Experimental Protocols
Safety Precaution: Always handle staining reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Potassium Permanganate Stain
-
Preparation: Dissolve potassium permanganate (1.5 g), potassium carbonate (10 g), and 1.25 mL of 10% sodium hydroxide (NaOH) in 200 mL of deionized water.[5][9] Store in a sealed, light-protected bottle. The solution is stable for several months.
-
Procedure:
-
Ensure the developed TLC plate is completely dry of solvent.
-
Using tweezers, quickly dip the plate into the KMnO₄ solution for 1-2 seconds.
-
Remove the plate and let the excess stain drip off onto a paper towel.
-
Gently warm the plate with a heat gun. Spots will appear as yellow or brown against a purple/pink background. Be careful not to overheat, as the entire plate will turn brown.[4]
-
p-Anisaldehyde-Sulfuric Acid Stain
-
Preparation: In a flask cooled in an ice bath, cautiously add 50 mL of concentrated sulfuric acid to 350 mL of ice-cold ethanol.[9] In a separate container, add 15 mL of glacial acetic acid and 3.5 mL of p-anisaldehyde.[9] Combine the two solutions. Store refrigerated in a foil-wrapped bottle. The stain is initially light yellow but darkens over time.[1]
-
Procedure:
Ninhydrin Stain
-
Preparation: Dissolve 1.5 g of ninhydrin in 100 mL of n-butanol and add 3 mL of glacial acetic acid.[9] Store in a sealed, light-protected bottle.
-
Procedure:
Hydroxylamine/Ferric Chloride Stain for Esters
This is a two-solution process.[13]
-
Solution A (Hydroxylamine): Mix equal volumes of two stock solutions: (1) 7 g of hydroxylammonium chloride in 100 mL of methanol, and (2) 7.2 g of potassium hydroxide in 100 mL of methanol. Filter the precipitated potassium chloride.[13]
-
Solution B (Ferric Chloride): A 2% solution of iron(III) chloride in 1% aqueous HCl.
-
Procedure:
-
Dip the dried TLC plate in Solution A.
-
Gently heat the plate for 5-10 minutes.
-
Allow the plate to cool, then dip it in Solution B.
-
Esters will appear as distinct red-purple spots.
-
Iodine Chamber
-
Preparation: Place a few crystals of solid iodine at the bottom of a sealed TLC developing chamber or a wide-mouthed jar with a lid.[14][16] A piece of filter paper can be added to help saturate the chamber with vapor.[16]
-
Procedure:
-
Place the dried TLC plate inside the chamber and close the lid.
-
Allow the plate to sit in the iodine vapor for several minutes until yellow-brown spots become visible against a tan background.[14]
-
Remove the plate and immediately circle the spots with a pencil, as they will fade over time.
-
References
-
EPFL. TLC Visualization Reagents. Available at: [Link]
-
University of Colorado Boulder. TLC Stains. Available at: [Link]
-
Labster. TLC Visualization Methods - Theory pages. Available at: [Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. (2022). Available at: [Link]
-
Michigan State University. TLC Stains. Available at: [Link]
-
Scribd. TLC Visualization Reagents Guide. Available at: [Link]
-
Perpusnas. TLC: Understanding, Uses, And Importance. (2025). Available at: [Link]
-
University of California, Los Angeles. Thin Layer Chromatography. Available at: [Link]
-
Organic Chemistry. TLC stains. Available at: [Link]
-
University of Rochester. Magic Formulas: TLC Stains. Available at: [Link]
-
The Sarpong Group. Dyeing Reagents for Thin-Layer and Paper Chromatography. Available at: [Link]
-
Delloyd's Lab-Tech Chemistry resource. Preparation of TLC spray reagents. Available at: [Link]
-
University of Missouri–St. Louis. Iodine Staining. Available at: [Link]
-
AGA Analytical. Thin Layer Chromatography (TLC). Available at: [Link]
-
ResearchGate. Best TLC stain for both phosphate esters AND phosphoric acid?. (2016). Available at: [Link]
-
Jakovljević, M., et al. (2019). High-Performance Thin-Layer Chromatography Hyphenated with Microchemical and Biochemical Derivatizations in Bioactivity Profiling of Marine Species. PMC. Available at: [Link]
-
Unknown. TLC Stain Recipes. Available at: [Link]
-
Org Prep Daily. TLC Staining solutions. (2006). Available at: [Link]
-
Yang, S., et al. (2010). Pre-staining thin layer chromatography method for amino acid detection. Academic Journals. Available at: [Link]
-
ResearchGate. Using p-anisaldehyde-H2SO4 TLC stain to detect terpenes, what compounds do the different colors indicate?. (2020). Available at: [Link]
-
Elgubbi, H., et al. (2015). Modified Ninhydrin Reagent for the Detection of Amino Acids on TLC Paper. Cronicon. Available at: [Link]
-
Cegielska, B., & M. Karol. Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. Available at: [Link]
-
Taylor & Francis. Ninhydrin – Knowledge and References. Available at: [Link]
-
Sangster, A. G., & Stuart, K. L. (1965). Esters of serine and threonine in hydrolysates of histones and protamines, and attendant errors in amino acid analyses of proteins. PMC. Available at: [Link]
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A Senior Application Scientist's Guide to the Thermal Analysis of Amino Acid Ester Salts
Introduction: Beyond the Melting Point
In modern drug development, the active pharmaceutical ingredient (API) is often a salt, engineered to optimize solubility, stability, and bioavailability. Amino acid ester salts represent a fascinating and increasingly important class of these APIs. Their inherent chirality, biocompatibility, and tunable physicochemical properties make them attractive candidates for novel therapeutics. However, these same properties introduce significant complexity in their solid-state characterization.
This guide provides an in-depth comparison of the thermal behavior of amino acid ester salts using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will move beyond simple data reporting to explore the causality behind the observed thermal events. For researchers, scientists, and drug development professionals, understanding these thermal profiles is not merely an analytical exercise; it is fundamental to ensuring drug product quality, stability, and efficacy.[1] The techniques discussed are pivotal for characterizing polymorphism, determining purity, assessing stability, and detecting drug-excipient interactions.[1][2][3][4]
Pillar 1: The 'Why' and 'How' of TGA and DSC
Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature.[5] For amino acid ester salts, TGA and DSC are complementary, providing a holistic view of the material's behavior under thermal stress.
Thermogravimetric Analysis (TGA): The Mass Story
TGA measures changes in the mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[6] Its primary role in this context is to quantify volatile content and determine the onset of thermal decomposition.
-
Causality in TGA: A mass loss event is not just a number; it tells a story. An initial, sharp mass loss at a relatively low temperature (e.g., < 120°C) typically indicates the loss of adsorbed water or a residual solvent. A stoichiometric mass loss corresponding to the salt's hydrate or solvate form provides definitive evidence of its solid-state structure.[5] The temperature at which significant, non-stoichiometric mass loss begins is the decomposition onset (Td), a critical indicator of the compound's thermal stability.[7][8]
Differential Scanning Calorimetry (DSC): The Energy Story
DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[9] It detects thermal events that involve a change in enthalpy or heat capacity.
-
Causality in DSC: An endothermic peak (heat absorption) typically signifies a phase transition, such as melting (Tm) or a solid-solid transition between polymorphs.[10][11] An exothermic peak (heat release) can indicate crystallization from an amorphous state or, in some cases, decomposition. The presence of multiple melting peaks can be a tell-tale sign of polymorphism, a phenomenon where a compound exists in different crystal structures.[12][13] This is critically important, as different polymorphs can have vastly different solubilities and stabilities, directly impacting a drug's performance.[13]
The workflow for a comprehensive thermal analysis is a systematic process designed to extract maximum information from a minimal amount of precious sample material.[7][14]
Caption: A typical workflow for the thermal characterization of pharmaceutical salts.
Pillar 2: A Comparative Analysis of Amino Acid Ester Salts
The thermal properties of an amino acid ester salt are a direct consequence of its molecular structure. By systematically comparing related structures, we can establish clear structure-property relationships. Key influencing factors include the amino acid side chain, the length of the ester alkyl chain, and the nature of the counter-ion.
The relationship between these structural features and the resulting thermal properties is complex but can be logically dissected.
Caption: Key molecular features influencing the thermal behavior of amino acid ester salts.
Let's consider a comparative dataset for three hypothetical but representative hydrochloride salts.
Table 1: Comparative TGA/DSC Data for Amino Acid Ester Hydrochlorides
| Compound ID | Structure | TGA: Onset of Decomposition (Td) | TGA: Mass Loss Event(s) | DSC: Melting Point (Tm, Peak) | DSC: Enthalpy of Fusion (ΔHfus) |
| AAES-01 | L-Valine Methyl Ester HCl | ~215 °C | Single step decomposition | 220.5 °C | 110 J/g |
| AAES-02 | L-Valine Butyl Ester HCl | ~225 °C | Single step decomposition | 195.8 °C | 95 J/g |
| AAES-03 | L-Phenylalanine Methyl Ester HCl | ~240 °C | Single step decomposition | 255.1 °C | 140 J/g |
Interpretation and Causality:
-
Effect of Ester Chain Length (AAES-01 vs. AAES-02): Increasing the alkyl chain from methyl to butyl slightly increases the decomposition temperature (Td). This is expected, as the higher molecular weight and increased van der Waals interactions can lend marginal stability. However, the longer, more flexible butyl chain disrupts crystal packing efficiency, leading to a lower melting point (Tm) and a lower enthalpy of fusion (ΔHfus), indicating a less ordered or less strongly bound crystal lattice compared to the methyl ester.
-
Effect of Amino Acid Side Chain (AAES-01 vs. AAES-03): Replacing the aliphatic valine side chain with a bulky, aromatic phenylalanine group significantly increases both the decomposition temperature and the melting point. The aromatic ring in phenylalanine allows for strong π-π stacking interactions between molecules in the crystal lattice. These additional intermolecular forces require more energy to overcome, resulting in higher thermal stability and a higher melting point.[15] The larger enthalpy of fusion for AAES-03 further supports the existence of a more stable, higher-energy crystal lattice.
-
Decomposition Pathway: The thermal decomposition of amino acids and their derivatives is a complex process often involving cyclization to form diketopiperazines, decarboxylation, and deamination.[16][17][18] For the ester salts, the initial decomposition is often associated with the loss of the ester group and the counter-ion.
Pillar 3: A Self-Validating Experimental Protocol
Trustworthy data comes from a robust, well-controlled experimental procedure. This protocol for simultaneous TGA-DSC analysis is designed to be self-validating through careful calibration and system suitability checks.
Protocol: Simultaneous TGA-DSC Analysis of an Amino Acid Ester Salt
1.0 Instrument Preparation & Calibration 1.1. Ensure the TGA/DSC instrument is level and in a vibration-free, temperature-stable environment. 1.2. Balance Calibration (TGA): Using the instrument's internal calibration routine, perform a balance calibration with a certified weight (e.g., 100 mg). The result must be within ±0.1% of the certified value. This step ensures mass accuracy. 1.3. Temperature & Enthalpy Calibration (DSC): Calibrate the instrument for temperature and enthalpy using a certified indium standard (Tm = 156.6 °C). The measured onset of melting should be within ±0.5 °C of the certified value. This ensures the accuracy of all measured transition temperatures.[14] 1.4. Purge Gas: Use high-purity nitrogen (99.999%) as the purge gas to provide an inert atmosphere, preventing oxidative degradation. Set the flow rate to 50 mL/min.[9]
2.0 Sample Preparation 2.1. Tare a clean aluminum DSC pan and lid on a microbalance. 2.2. Accurately weigh 3-5 mg of the amino acid ester salt directly into the pan. A smaller sample size minimizes thermal gradients within the sample.[7] 2.3. Crimp the lid onto the pan. Do not hermetically seal unless studying a process that involves a significant pressure change. A pinhole in the lid is often used to allow evolved gases to escape.
3.0 Method Execution 3.1. Place the prepared sample pan in the instrument's autosampler or manually place it on the sample sensor. Place an empty, crimped reference pan on the reference sensor. 3.2. Thermal Program:
- Equilibrate: Hold at 30.0 °C for 5 minutes to ensure thermal stability.
- Ramp: Heat from 30.0 °C to 350.0 °C at a rate of 10.0 °C/min. A 10 °C/min rate is a standard starting point that balances resolution and analysis time.[14]
- Isothermal: Hold at 350.0 °C for 2 minutes (optional, to ensure completion of decomposition). 3.3. Start the experiment and monitor the data acquisition in real-time.
4.0 Data Analysis 4.1. TGA Curve:
- Identify and quantify any mass loss steps prior to major decomposition. Correlate these with potential water or solvent loss.
- Determine the onset temperature of decomposition (Td) using the tangent method at the point of greatest slope. This is a key stability indicator. 4.2. DSC Curve:
- Identify all endothermic and exothermic peaks.
- Integrate the area of the melting endotherm to determine the enthalpy of fusion (ΔHfus).
- Note the peak temperature of melting (Tm). If multiple peaks or shoulders are present, it is a strong indication of polymorphism or impurities and warrants further investigation.[9][12]
This protocol, grounded in proper calibration, ensures that the data generated is both accurate and reproducible, forming a trustworthy basis for critical development decisions. This aligns with the principles outlined in regulatory guidelines, which demand robust evidence of a drug substance's quality and stability over time.[19][20]
Conclusion
The thermal analysis of amino acid ester salts by TGA and DSC is an indispensable tool in the pharmaceutical scientist's arsenal. It provides critical insights into thermal stability, polymorphism, and purity that are unobtainable by other methods alone. By understanding the causal links between molecular structure and thermal behavior, and by employing robust, self-validating protocols, we can confidently characterize these complex molecules. This ensures the development of safe, stable, and effective drug products, ultimately fulfilling our commitment to quality and patient safety as outlined by international standards such as the ICH guidelines.[20][21][22]
References
- Applications of Simultaneous TGA-DSC in Pharmaceutical Formul
- High Resolution Characterization of Pharmaceutical Polymorphs Using Power Compens
- ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
- ICH Q1 guideline on stability testing of drug substances and drug products. (2025). Google Cloud.
- Characterization of Polymorphism of Pharmaceuticals Using the Pyris 6 DSC.Thermal Support.
- TGA Analysis in Pharmaceuticals. (2026).
- Q1A(R2) Guideline. (2010). ICH.
- A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.TA Instruments.
- DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acet
- Calorimetry for polymorph detection. (2007). European Pharmaceutical Review.
- ICH: New Guideline for Stabilities. (2025). ECA Academy.
- Ich guidelines for stability studies 1. (2012). Slideshare.
- Thermal Analysis of Pharmaceuticals.
- Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024). AZoM.com.
- Thermal Analysis of Pharmaceuticals Handbook.Mettler Toledo.
- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). TA Instruments.
- 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. (2023). NETZSCH Analyzing & Testing.
- Simultaneous thermal analysis for the characterization of active pharmaceutical ingredients.Linseis.
- Thermogravimetric Analysis. (2022). Improved Pharma.
- Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (2025). MDPI.
- Thermogravimetric Analysis in Pharmaceuticals. (2020). Veeprho.
- Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026). Google Cloud.
- Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2024). Food And Drugs Authority.
- Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2019). PMC.
- Exploring Alkyl Ester Salts of L-Amino Acid Derivatives of Ibuprofen: Physicochemical Characterization and Transdermal Potential. (2023). PMC.
- Thermal Analysis in the Pharmaceutical Industry.TA Instruments.
- Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine.Geochemical Transactions.
- Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. (2017). bioRxiv.org.
- Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. (2025).
- Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture.Encompass - Eastern Kentucky University.
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). MDPI.
- Relation between chemical structure of amino acids and their thermal decomposition: Analysis of the data by principal component analysis. (2025).
- Thermal degradation of 18 amino acids during pyrolytic processes. (2024). PMC.
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Safety Operating Guide
L-Serine tert.butyl ester hydrochloride proper disposal procedures
This guide outlines the critical operational procedures for the disposal of L-Serine tert-butyl ester hydrochloride (CAS: 106402-41-9). It is designed for researchers and facility managers requiring immediate, compliant, and scientifically grounded waste management strategies.
Executive Safety & Compliance Summary
-
Immediate Classification: Non-hazardous substance (GHS/OSHA), but treated as Regulated Chemical Waste in professional R&D environments.
-
Primary Disposal Route: High-temperature incineration via licensed waste contractor.
-
Drain Disposal: Strictly Prohibited. While amino acids are often drain-safe, the tert-butyl ester moiety and hydrochloride counter-ion require specific chemical waste streams to prevent unregulated hydrolysis and pH fluctuations in municipal water systems.
Chemical Profile & Hazard Assessment
To manage waste effectively, you must understand the material's stability profile. This compound is a salt of an amino acid ester, making it prone to specific decomposition pathways that dictate its storage and disposal.
| Parameter | Specification | Operational Implication |
| Chemical Name | L-Serine tert-butyl ester hydrochloride | Labeling identifier. |
| CAS Number | 106402-41-9 | Use for waste manifesting. |
| Molecular Formula | C₇H₁₅NO₃[1][2] · HCl | Nitrogenous organic waste. |
| Physical State | White to off-white powder | Hygroscopic; protect from moisture to prevent caking. |
| Acidity | Acidic in solution | Potential to lower pH of waste streams; do not mix with cyanides/sulfides. |
| Stability | Hygroscopic, Acid-Labile | Hydrolyzes in the presence of moisture/acid. |
The "Why": Stability & Hydrolysis Mechanisms
Expert Insight: Many protocols fail because they treat this compound as inert. It is not. The tert-butyl protecting group is acid-labile. In the presence of moisture and its own acidic counter-ion (HCl), it can auto-catalyze its hydrolysis.
Implication for Disposal: Do not mix this waste with strong acids or aqueous waste streams unless intended.[3] The hydrolysis generates tert-butanol (flammable solvent) and L-Serine , changing the waste profile from "Solid Toxic/Irritant" to "Flammable Liquid" if significant solvent is present.
Figure 1: Acid-catalyzed hydrolysis pathway. Note the generation of tert-butanol, which may alter the flammability classification of the waste stream.
Waste Segregation Protocol
Proper segregation is the single most effective way to reduce disposal costs and safety risks. Use the following decision logic to determine the correct waste stream.
Figure 2: Decision matrix for segregating L-Serine tert-butyl ester HCl waste streams. Ensure organic solvents are separated from aqueous streams to prevent phase separation and precipitation.
Detailed Disposal Procedures
Scenario A: Solid Reagent Disposal (Expired or Excess)
-
Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.
-
Labeling: Must read "Hazardous Waste - Solid." List constituents as: "L-Serine tert-butyl ester hydrochloride, 98%."
-
Protocol:
-
Do not dissolve the solid in solvent for the purpose of disposal. Keep it solid to minimize volume.
-
Ensure the cap is tightly sealed to prevent moisture ingress (which releases HCl gas).
-
Place the primary container into a secondary containment bin.
-
Manifest for "Lab Pack" disposal via incineration.
-
Scenario B: Liquid Waste (Reaction Mixtures)
-
Container: HDPE carboy or safety can (if organic).
-
Compatibility Check:
-
Avoid: Mixing with strong bases (NaOH, KOH). This will instantly deprotonate the ammonium salt, potentially causing an exotherm and releasing free amine.
-
Avoid: Mixing with oxidizers (peroxides, nitric acid).
-
-
Protocol:
-
Adjust pH to neutral (pH 6-8) if the waste is predominantly aqueous and acidic due to the HCl salt.
-
If the solvent is organic (e.g., Dichloromethane), dispose of in the Halogenated Solvent stream.
-
If the solvent is non-halogenated (e.g., Methanol, Ethanol), dispose of in the Non-Halogenated Solvent stream.
-
Scenario C: Spill Cleanup (Immediate Response)
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. A dust mask (N95) is recommended if powder is fine/dusty.
-
Containment: Cover the spill with a dry absorbent pad or inert absorbent material (vermiculite).
-
Neutralization: If the spill is large, lightly mist with a dilute sodium bicarbonate solution to neutralize the HCl acidity. Caution: This may generate CO₂ bubbles.
-
Collection: Sweep up the damp solid/absorbent mix. Do not dry sweep dust.
-
Disposal: Place all cleanup materials into a clear plastic bag, seal it, and tag it as "Solid Hazardous Debris" contaminated with amino acid ester.
Regulatory Documentation
When filling out your hazardous waste manifest, use the following descriptors to ensure the Environmental Health & Safety (EHS) team classifies it correctly:
-
Waste Name: Waste L-Serine tert-butyl ester hydrochloride.
-
Hazards: Irritant (Skin/Eye), Hygroscopic.
-
RCRA Code: Not a P-listed or U-listed waste. Generally classified as "Non-Regulated Chemical Waste" unless mixed with listed solvents. However, always default to "Irritant" for safety.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
